molecular formula C8H11N<br>(CH3)2C6H3NH2<br>C8H11N B087155 3,5-Dimethylaniline CAS No. 108-69-0

3,5-Dimethylaniline

Cat. No.: B087155
CAS No.: 108-69-0
M. Wt: 121.18 g/mol
InChI Key: MKARNSWMMBGSHX-UHFFFAOYSA-N
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Description

3,5-Dimethylaniline is the reagent commonly useful in the manufacture of dyes. It undergoes polymerization in the presence of cerium(IV) sulfate as an oxidant.>3,5-xylidine is a dark brown liquid. (NTP, 1992)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethylaniline
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InChI

InChI=1S/C8H11N/c1-6-3-7(2)5-8(9)4-6/h3-5H,9H2,1-2H3
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InChI Key

MKARNSWMMBGSHX-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC(=C1)N)C
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Molecular Formula

C8H11N, Array
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DSSTOX Substance ID

DTXSID8026309
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Molecular Weight

121.18 g/mol
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Physical Description

3,5-xylidine is a dark brown liquid. (NTP, 1992), Clear light yellow liquid; Turned reddish to brown by air; mp = 9.8 deg C; [ICSC] Light brown liquid; [Alfa Aesar MSDS], CLEAR PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR.
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Boiling Point

428 to 430 °F at 760 mmHg (NTP, 1992), 220.5 °C, 220 °C
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Flash Point

200 °F (NTP, 1992), 97 °C (206 °F) (Closed cup), 93 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Sol in ether, carbon tetrachloride; slightly soluble in water, Solubility in water, g/100ml at 20 °C: 0.48
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Density

0.9706 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9706 @ 20 °C/4 °C, Relative density (water = 1): 0.97
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Vapor Density

Relative vapor density (air = 1): 4.19
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Vapor Pressure

0.12 [mmHg], Vapor pressure, kPa at 20 °C: 0.13
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Color/Form

Oily liquid

CAS No.

108-69-0
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Melting Point

49.6 °F (NTP, 1992), 9.8 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3,5-Xylidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Xylidine, also known as 3,5-dimethylaniline, is an aromatic amine with the chemical formula (CH₃)₂C₆H₃NH₂.[1] It is one of six isomers of xylidine (B576407) and exists as a colorless to pale yellow or brown viscous liquid.[1][2][3] This compound serves as a crucial intermediate in the synthesis of various commercial products, including dyes, pigments, agrochemicals, and pharmaceuticals.[2] For professionals in drug development, understanding the physicochemical properties and metabolic fate of 3,5-xylidine is paramount, as xylidine moieties are present in some pharmaceutical agents and their metabolites can exhibit toxicological effects. This guide provides a comprehensive overview of the core physical and chemical properties of 3,5-xylidine, detailed experimental protocols for their determination, and insights into its metabolic pathways.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of 3,5-xylidine are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

Physical Properties
PropertyValueReference(s)
Molecular Formula C₈H₁₁N[1][4]
Molar Mass 121.18 g/mol [1][4]
Appearance Colorless to yellow or brown oily liquid[1][2][3]
Melting Point 7-11 °C[4]
Boiling Point 220-221 °C at 760 mmHg[5]
104-105 °C at 14 mmHg[4]
Density 0.972 g/mL at 25 °C[4]
Refractive Index 1.557-1.558 at 20 °C[4]
Flash Point 93-103 °C[1]
Vapor Density 4.19 (air = 1)[3]
Autoignition Temperature 590 °C[3]
Chemical Properties
PropertyValueReference(s)
pKa (conjugate acid) 4.765 at 25 °C[3]
Solubility in Water <0.1 g/100 mL at 19 °C[3]
Solubility in Organic Solvents Soluble in ethanol (B145695) and ether
Chemical Reactivity Weak base, reacts with strong acids. Can be sensitive to prolonged air exposure. Ignites on contact with fuming nitric acid.[2]

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties of 3,5-xylidine are outlined below. These protocols are foundational for quality control and research purposes.

Determination of Melting Point

The melting point of 3,5-xylidine, which is near room temperature, can be determined using a standard melting point apparatus.

Methodology:

  • A small amount of solidified 3,5-xylidine is placed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. The presence of impurities will typically lower and broaden the melting point range.[6]

Determination of Boiling Point

The boiling point can be determined using the capillary tube method.

Methodology:

  • A few milliliters of 3,5-xylidine are placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • The test tube is attached to a thermometer and heated in a suitable bath (e.g., paraffin (B1166041) oil).

  • As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is removed, and the temperature at which the liquid enters the capillary tube is recorded as the boiling point.[7][8]

Determination of Density

The density of liquid 3,5-xylidine can be measured using a pycnometer or a vibrating tube densimeter.[9][10]

Methodology (Pycnometer):

  • A clean, dry pycnometer is weighed empty.

  • The pycnometer is filled with distilled water and weighed again to determine its volume.

  • The pycnometer is then emptied, dried, and filled with 3,5-xylidine.

  • The pycnometer is weighed again.

  • The density is calculated by dividing the mass of the 3,5-xylidine by its volume.

Determination of Solubility

A qualitative assessment of solubility can be performed through direct observation.

Methodology:

  • Approximately 10 mg of 3,5-xylidine is added to 1 mL of the solvent (e.g., water, ethanol, ether) in a test tube.

  • The mixture is agitated vigorously.

  • The formation of a homogeneous solution indicates solubility.[11][12][13] For water solubility, the pH of the resulting solution can be tested with litmus (B1172312) paper to determine if the compound is acidic or basic.[14]

Spectroscopic Analysis

UV-Visible Spectroscopy: Aromatic amines like 3,5-xylidine can be analyzed by UV-Visible spectrophotometry.

Methodology:

  • A dilute solution of 3,5-xylidine in a suitable solvent (e.g., ethanol) is prepared.

  • The UV-Vis spectrum is recorded against a solvent blank, typically over a range of 200-400 nm.[15][16] The absorbance maxima can be used for quantitative analysis.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of 3,5-xylidine.

Methodology:

  • A sample of 5-25 mg of 3,5-xylidine is dissolved in a deuterated solvent (e.g., CDCl₃).[17][18]

  • The solution is transferred to an NMR tube.

  • The NMR spectrum is acquired on a spectrometer.

FTIR Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in 3,5-xylidine.

Methodology:

  • A drop of liquid 3,5-xylidine is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Alternatively, the sample can be analyzed using an ATR-FTIR spectrometer.

  • The infrared spectrum is recorded.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 3,5-xylidine.

Methodology (GC-MS):

  • A dilute solution of 3,5-xylidine in a volatile solvent is prepared.

  • The sample is injected into a gas chromatograph (GC) to separate it from any impurities.

  • The separated compound is then introduced into the mass spectrometer (MS) for analysis.[19]

Relevance in Drug Development: Metabolism and Toxicology

Xylidine derivatives are found as metabolites of certain pharmaceutical drugs, such as the local anesthetic lidocaine.[20][21] The metabolism of xylidines is a critical consideration in drug development due to the potential for the formation of toxic and genotoxic metabolites.

The primary metabolic pathways for xylidines involve:

  • N-acetylation and N-hydroxylation: These are key phase I reactions. N-hydroxylation is considered a toxification pathway.

  • Oxidation of a methyl group: This leads to the formation of aminobenzoic acid derivatives.

  • Ring hydroxylation: This is another phase I detoxification pathway.

The N-hydroxylation of the amino group is of particular concern as the resulting N-hydroxy metabolite can be further metabolized in phase II to form a reactive nitrenium ion. This electrophilic species can form adducts with nucleophiles such as DNA and proteins, leading to genotoxicity and carcinogenicity.[22]

Metabolic_Activation_of_Xylidine cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_adducts Cellular Targets 3,5-Xylidine 3,5-Xylidine N-hydroxy-3,5-xylidine N-hydroxy-3,5-xylidine 3,5-Xylidine->N-hydroxy-3,5-xylidine N-hydroxylation (CYP450) Ring-hydroxylated_metabolites Ring-hydroxylated_metabolites 3,5-Xylidine->Ring-hydroxylated_metabolites Ring hydroxylation Methyl-oxidized_metabolites Methyl-oxidized_metabolites 3,5-Xylidine->Methyl-oxidized_metabolites Methyl oxidation Reactive_Ester Reactive_Ester N-hydroxy-3,5-xylidine->Reactive_Ester Acetylation/Sulfation Nitrenium_Ion Nitrenium_Ion Reactive_Ester->Nitrenium_Ion Spontaneous decomposition DNA_Adducts DNA_Adducts Nitrenium_Ion->DNA_Adducts Genotoxicity Protein_Adducts Protein_Adducts Nitrenium_Ion->Protein_Adducts Toxicity

Caption: Proposed metabolic activation pathway of 3,5-xylidine leading to the formation of reactive intermediates and potential toxicity.

Application in Chemical Synthesis: An Experimental Workflow

3,5-Xylidine is a key precursor in the synthesis of various compounds. A notable example is its use in the production of Pigment Red 149.[1] The following diagram illustrates a generalized workflow for such a synthesis.

Synthesis_Workflow start Start reactants Charge Reactor: - Perylenebisanhydride - 3,5-Xylidine - Water - Catalyst (e.g., piperazine) - Seed crystals start->reactants reaction Heat to 145°C Stir for 15 hours reactants->reaction distillation Cool and depressurize Distill off excess 3,5-xylidine reaction->distillation filtration Filter the reaction mixture distillation->filtration washing Wash the solid product filtration->washing drying Dry the pigment washing->drying product Final Product: Pigment Red 149 drying->product

Caption: A generalized experimental workflow for the synthesis of Pigment Red 149 using 3,5-xylidine.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of 3,5-xylidine, along with standardized experimental protocols for their determination. For professionals in drug development, the information on its metabolism and the potential for toxic metabolite formation is of significant importance. The provided diagrams of the metabolic pathway and a synthetic workflow serve to visually encapsulate key processes involving this versatile chemical intermediate. A thorough understanding of these properties is essential for the safe handling, effective utilization, and toxicological assessment of 3,5-xylidine and related compounds in research and development.

References

An In-depth Technical Guide to 3,5-Dimethylaniline: Molecular Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key experimental protocols involving 3,5-dimethylaniline. The information is curated for professionals in research and development, offering detailed data and methodologies to support advanced applications.

Molecular Structure and Identification

This compound, also known as 3,5-xylidine, is an aromatic organic compound.[1] Its structure consists of a benzene (B151609) ring substituted with an amino group (-NH₂) and two methyl groups (-CH₃) at positions 3 and 5. This substitution pattern is crucial to its chemical reactivity and physical properties.

The molecular formula of this compound is C₈H₁₁N.[1] It is one of six isomers of dimethylaniline. The IUPAC name for this compound is this compound.[1]

Molecular Visualization:

Caption: 2D molecular structure of this compound (C₈H₁₁N).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

PropertyValue
Molecular Weight 121.18 g/mol [1]
Appearance Clear, pale yellow liquid that turns reddish to brown on exposure to air.[1]
Density 0.972 g/mL at 25 °C
Melting Point 7-9 °C
Boiling Point 104-105 °C at 14 mmHg
Refractive Index 1.557 at 20 °C

Table 2: Chemical Identifiers

IdentifierValue
CAS Number 108-69-0[1]
SMILES Cc1cc(C)cc(N)c1
InChI 1S/C8H11N/c1-6-3-7(2)5-8(9)4-6/h3-5H,9H2,1-2H3[1]
InChIKey MKARNSWMMBGSHX-UHFFFAOYSA-N[1]

Experimental Protocols

This compound is a versatile precursor in organic synthesis, notably in the preparation of dyes and conductive polymers.

Synthesis of an Azo Dye: (E)-1-((3,5-dimethylphenyl)diazenyl)naphthalen-2-ol

Azo dyes are synthesized via a two-step process: diazotization of a primary aromatic amine followed by coupling with an activated aromatic compound. This protocol details the synthesis of a representative azo dye using this compound and 2-naphthol (B1666908).

Experimental Workflow:

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Isolation and Purification A Dissolve this compound in dil. HCl B Cool to 0-5 °C (Ice Bath) A->B C Add aq. NaNO₂ dropwise B->C D Stir for 15 min at 0-5 °C C->D G Slowly add diazonium salt solution to 2-naphthol solution D->G E Dissolve 2-Naphthol in aq. NaOH F Cool to 0-5 °C (Ice Bath) E->F H Stir for 30 min at 0-5 °C G->H I Collect precipitate by vacuum filtration H->I J Wash with cold water I->J K Recrystallize from ethanol (B145695) J->K L Dry the purified product K->L

Caption: Workflow for the synthesis of an azo dye from this compound.

Detailed Methodology:

  • Diazotization:

    • In a 100 mL beaker, dissolve 1.21 g (10 mmol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of deionized water.

    • Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.

    • In a separate beaker, dissolve 0.70 g (10.1 mmol) of sodium nitrite (B80452) in 5 mL of deionized water and cool the solution in an ice bath.

    • Add the cold sodium nitrite solution dropwise to the stirred aniline (B41778) solution, ensuring the temperature remains below 5 °C.

    • After the addition is complete, continue stirring the resulting diazonium salt solution in the ice bath for 15 minutes.

  • Azo Coupling:

    • In a 250 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 20 mL of 1 M aqueous sodium hydroxide (B78521) solution.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring.

    • A colored precipitate should form immediately.

    • Continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure complete coupling.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with several portions of cold deionized water until the filtrate is neutral.

    • The crude product can be purified by recrystallization from ethanol to yield the final azo dye.

    • Dry the purified crystals in a vacuum oven.

Chemical Polymerization of this compound

This compound can undergo oxidative polymerization to form poly(this compound), a conductive polymer. This protocol provides a general method for its synthesis using ammonium (B1175870) persulfate as an oxidant.

Logical Relationship of Polymerization:

Polymerization_Logic Monomer This compound (Monomer) Reaction Oxidative Polymerization Monomer->Reaction Oxidant Ammonium Persulfate (Oxidant) Oxidant->Reaction Acid HCl (Dopant/Medium) Acid->Reaction Polymer Poly(this compound) (Conductive Polymer) Reaction->Polymer

Caption: Key components and process in the synthesis of poly(this compound).

Detailed Methodology:

  • Reaction Setup:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer and a dropping funnel, dissolve 2.42 g (20 mmol) of this compound in 100 mL of 1 M hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Initiation of Polymerization:

    • Dissolve 5.70 g (25 mmol) of ammonium persulfate in 50 mL of 1 M hydrochloric acid and cool the solution in an ice bath.

    • Add the cold ammonium persulfate solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture will gradually change color, indicating the onset of polymerization.

  • Polymerization and Workup:

    • After the addition is complete, allow the reaction to proceed with stirring at 0-5 °C for 24 hours.

    • The resulting dark polymer precipitate is collected by vacuum filtration.

    • Wash the polymer powder sequentially with 1 M hydrochloric acid, deionized water, and finally with methanol (B129727) to remove any unreacted monomer, oxidant, and oligomers.

    • Dry the poly(this compound) powder in a vacuum oven at 60 °C for 24 hours.

This guide provides foundational information and detailed procedures for working with this compound. Researchers should always adhere to appropriate laboratory safety protocols when handling the chemicals described.

References

A Comprehensive Technical Guide to the Solubility of 3,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 3,5-Dimethylaniline in water and various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing key physicochemical data and standardized experimental methodologies.

Core Concepts: Solubility of this compound

This compound, a substituted aniline, is a crucial intermediate in the synthesis of various dyes and pharmaceuticals.[1] Its solubility profile is a critical parameter for its application, influencing reaction kinetics, purification processes, and formulation development. The molecular structure, characterized by a benzene (B151609) ring with two methyl groups and an amino group, dictates its solubility behavior. The non-polar aromatic ring and methyl groups contribute to its solubility in organic solvents, while the polar amino group allows for limited solubility in aqueous media.

Quantitative Solubility Data

The solubility of this compound has been determined in water and is qualitatively described for several organic solvents. The following table summarizes the available quantitative and qualitative solubility data.

SolventTemperature (°C)Solubility ( g/100 mL)Reference
Water19< 0.1[2][3][4]
Water200.48[5]
EthanolNot SpecifiedSoluble[1]
EtherNot SpecifiedSoluble[1]
Organic SolventsNot SpecifiedSoluble[6]

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not extensively published, standardized methods are routinely applied to compounds of this nature. The following sections detail the methodologies prescribed by the Organisation for Economic Co-operation and Development (OECD) and ASTM International.

OECD Guideline 105: Water Solubility

The OECD Guideline 105 is a widely accepted method for determining the water solubility of chemical substances.[7][8][9][10] It comprises two primary methods: the Column Elution Method and the Flask Method.

1. Column Elution Method

This method is suitable for substances with low solubility (generally less than 1 g/L).

  • Principle: A column is packed with an inert support material coated with the test substance. Water is then passed through the column at a slow, controlled rate. The concentration of the substance in the eluate is measured until it reaches a plateau, which represents the saturation solubility.

  • Apparatus:

    • Chromatography column with a temperature control jacket.

    • Peristaltic pump for constant flow rate.

    • Inert support material (e.g., glass beads, silica (B1680970) gel).

    • Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer).

  • Procedure:

    • The support material is coated with the test substance by dissolving the substance in a volatile solvent, mixing with the support, and evaporating the solvent.

    • The coated support is packed into the column.

    • Water is pumped through the column at a low flow rate to ensure equilibrium is reached.

    • Fractions of the eluate are collected and the concentration of the test substance is determined.

    • The process is continued until a constant concentration is observed in the eluate.

2. Flask Method

This method is suitable for substances with a solubility of 1 g/L or higher.

  • Principle: An excess amount of the test substance is added to water in a flask. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved solid.

  • Apparatus:

    • Flasks with stoppers.

    • Constant temperature shaker or magnetic stirrer.

    • Centrifuge or filtration apparatus.

    • Analytical instrument for concentration measurement.

  • Procedure:

    • A predetermined amount of the test substance is added to a known volume of water in a flask.

    • The flask is sealed and agitated at a constant temperature.

    • The agitation is continued for a period determined by a preliminary test to be sufficient to reach equilibrium (typically 24-48 hours).

    • The mixture is allowed to stand to allow for phase separation, or is centrifuged or filtered to remove undissolved substance.

    • The concentration of the test substance in the clear aqueous phase is determined.

Standard Test Method for Solubility in Organic Solvents

A general procedure for determining the solubility of an organic compound in an organic solvent involves the preparation of a saturated solution at a specific temperature, followed by the quantitative analysis of the solute concentration.

  • Principle: A saturated solution is prepared by adding an excess of the solute to the solvent and allowing the system to reach equilibrium at a constant temperature. The concentration of the dissolved solute is then measured.

  • Apparatus:

    • Thermostatically controlled shaker or bath.

    • Vials or flasks with secure closures.

    • Filtration or centrifugation equipment.

    • Analytical balance.

    • Analytical instrument for concentration measurement (e.g., GC, HPLC, or gravimetric analysis).

  • Procedure:

    • An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container.

    • The mixture is agitated in a constant temperature bath for an extended period to ensure equilibrium is reached.

    • The undissolved solid is separated from the solution by filtration or centrifugation, ensuring the temperature is maintained during this step.

    • A known aliquot of the clear, saturated solution is taken.

    • The concentration of this compound in the aliquot is determined. This can be done by evaporating the solvent and weighing the residue (gravimetric method) or by using a calibrated analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound, such as this compound, based on the principles outlined in the OECD and standard testing methodologies.

experimental_workflow cluster_prep Preparation cluster_prelim Preliminary Assessment cluster_definitive Definitive Measurement cluster_output Output start Start: Define Compound and Solvents prep_compound Prepare Pure this compound start->prep_compound prep_solvents Prepare Solvents (Water, Organic) start->prep_solvents qual_test Qualitative Solubility Test (e.g., visual inspection) prep_compound->qual_test prep_solvents->qual_test range_finding Estimate Solubility Range qual_test->range_finding method_selection Select Method (e.g., Flask, Column Elution) range_finding->method_selection equilibration Equilibration at Constant Temperature method_selection->equilibration method_selection->equilibration phase_separation Phase Separation (Centrifugation/Filtration) equilibration->phase_separation equilibration->phase_separation analysis Quantitative Analysis of Supernatant/Eluate phase_separation->analysis phase_separation->analysis data_processing Data Processing and Calculation analysis->data_processing analysis->data_processing end Report Solubility Data (g/100mL at specified Temp) data_processing->end

Caption: Generalized workflow for the experimental determination of solubility.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-Dimethylaniline. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in their analytical and structural elucidation endeavors. This document details the chemical shifts, multiplicities, coupling constants, and integration values for ¹H NMR, alongside the chemical shifts for ¹³C NMR. A general experimental protocol for acquiring such spectra is also provided, followed by visualizations of the molecular structure and a typical experimental workflow.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound
Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
6.40s2H-H-2, H-6
6.30s1H-H-4
3.46br s2H--NH₂
2.21s6H-2 x -CH₃

s = singlet, br s = broad singlet

Table 2: ¹³C NMR Spectral Data of this compound
Chemical Shift (δ) ppmAssignment
146.5C-1
138.8C-3, C-5
119.3C-4
113.8C-2, C-6
21.52 x -CH₃

Experimental Protocols

The following outlines a general methodology for the acquisition of ¹H and ¹³C NMR spectra of aniline (B41778) derivatives, such as this compound.

Sample Preparation:

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Spectrometer: A Bruker Avance 400 spectrometer (or equivalent) operating at a proton frequency of 400 MHz.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16 to 32 scans are typically acquired to ensure a good signal-to-noise ratio.

  • Spectral Width: A spectral width of approximately 12 ppm is set.

  • Acquisition Time: An acquisition time of at least 3 seconds is used.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

¹³C NMR Spectroscopy:

  • Spectrometer: A Bruker Avance 400 spectrometer (or equivalent) operating at a carbon frequency of 100 MHz.

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

  • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required.

  • Spectral Width: A spectral width of around 220 ppm is typically used.

  • Acquisition Time: An acquisition time of 1-2 seconds is common.

  • Relaxation Delay: A relaxation delay of 2 seconds is set to allow for adequate relaxation of the carbon nuclei.

Data Processing:

The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., TopSpin, MestReNova). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS) or the residual solvent peak. For ¹H NMR spectra, the signals are integrated to determine the relative number of protons.

Visualizations

The following diagrams provide a visual representation of the molecular structure of this compound with atom numbering for NMR assignment and a general workflow for NMR analysis.

Structure of this compound with Atom Numbering N1 N(H₂) C1 C1 C1->N1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C7 C(H₃) C3->C7 C5 C5 C4->C5 C6 C6 C5->C6 C8 C(H₃) C5->C8 C6->C1

Caption: Molecular structure of this compound with numbering.

General Workflow for NMR Spectroscopy A Sample Preparation (Dissolve in Deuterated Solvent) B NMR Tube Filling A->B C Instrument Setup (Lock, Tune, Shim) B->C D Acquisition of FID (¹H and ¹³C Experiments) C->D E Data Processing (FT, Phasing, Baseline Correction) D->E F Spectral Analysis (Peak Picking, Integration, Assignment) E->F G Reporting F->G

An In-depth Technical Guide to the FTIR and IR Spectral Data of 3,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) and Infrared (IR) spectral data for 3,5-Dimethylaniline. The information contained herein is intended to support research and development activities by offering detailed spectral analysis, experimental protocols, and a fundamental understanding of the vibrational characteristics of this compound.

Introduction to this compound

This compound, also known as 3,5-xylidine, is an aromatic amine that serves as a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds. Its molecular structure, featuring a benzene (B151609) ring substituted with an amino group and two methyl groups, gives rise to a characteristic infrared spectrum that is instrumental for its identification and for monitoring chemical transformations.

Infrared Spectral Data

The infrared spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its functional groups and aromatic structure. The data presented below has been compiled from spectral databases and is consistent with the expected absorptions for a primary aromatic amine.

Tabulated Spectral Data

The following table summarizes the key absorption bands, their corresponding vibrational modes, and typical intensity levels for this compound.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3450 - 3350Medium - StrongN-H Asymmetric & Symmetric Stretching
3050 - 3000MediumAromatic C-H Stretching
2980 - 2850MediumMethyl C-H Stretching
1630 - 1600StrongN-H Bending (Scissoring)
1600 - 1580MediumAromatic C=C Ring Stretching
1500 - 1400MediumAromatic C=C Ring Stretching
1330 - 1250StrongAromatic C-N Stretching
900 - 675Strong, BroadN-H Wagging (Out-of-plane bending)
850 - 750StrongC-H Out-of-plane Bending (Aromatic)

Interpretation of Key Vibrational Modes

The infrared spectrum of this compound provides a detailed fingerprint of its molecular structure.

  • N-H Stretching: As a primary amine, this compound exhibits two distinct N-H stretching bands in the region of 3450-3350 cm⁻¹.[1][2] These correspond to the asymmetric and symmetric stretching vibrations of the amino group. The presence of two bands in this region is a clear indicator of a primary amine.[1][3]

  • C-H Stretching: Aromatic C-H stretching vibrations are typically observed between 3050 and 3000 cm⁻¹. The C-H bonds of the methyl groups give rise to absorptions in the 2980-2850 cm⁻¹ range.

  • N-H Bending: The scissoring vibration of the N-H group results in a strong absorption band around 1630-1600 cm⁻¹.[1]

  • Aromatic Ring Vibrations: The stretching of the carbon-carbon double bonds within the benzene ring produces characteristic bands in the 1600-1400 cm⁻¹ region.

  • C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is a strong indicator for aromatic amines and appears in the 1330-1250 cm⁻¹ range.[1][2]

  • Out-of-Plane Bending: The N-H wagging motion gives a broad and strong absorption in the 900-675 cm⁻¹ region.[1] Additionally, the substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations, which are typically strong and can be found in the 850-750 cm⁻¹ range for 1,3,5-trisubstituted benzenes.

Experimental Protocol

The following provides a detailed methodology for obtaining the FTIR/IR spectrum of this compound, based on established laboratory practices.

Objective: To acquire a high-quality infrared spectrum of this compound in the liquid phase.

Materials and Equipment:

  • This compound (liquid)

  • Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Bruker IFS 85)[4]

  • Demountable liquid cell with IR-transparent windows (e.g., NaCl or KBr)

  • Pasteur pipette

  • Appropriate solvent for cleaning (e.g., isopropanol, acetone)

  • Lens tissue

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • Perform a background scan to record the spectrum of the empty sample compartment. This will be subtracted from the sample spectrum.

  • Sample Preparation (Liquid Cell Method): [5]

    • Clean the liquid cell windows and spacer with a suitable solvent and dry them thoroughly with lens tissue.

    • Assemble the liquid cell, ensuring the spacer is correctly positioned between the windows.

    • Using a Pasteur pipette, introduce a small amount of this compound into one of the cell's ports until the space between the windows is filled.

    • Place the stoppers in the cell ports to prevent leakage and evaporation.

  • Spectral Acquisition:

    • Place the filled liquid cell into the sample holder within the spectrometer's sample compartment.

    • Close the sample compartment lid.

    • Configure the data acquisition parameters (e.g., number of scans, resolution). A resolution of 4 cm⁻¹ and 16-32 scans are typically sufficient.

    • Initiate the sample scan.

  • Data Processing and Analysis:

    • The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

    • Process the resulting spectrum as needed (e.g., baseline correction, smoothing).

    • Identify and label the major absorption peaks.

    • Compare the obtained spectrum with a reference spectrum of this compound for verification.

  • Post-Measurement:

    • Remove the liquid cell from the spectrometer.

    • Disassemble the cell and clean the windows and spacer thoroughly with an appropriate solvent.

    • Store the cell components in a desiccator to protect the hygroscopic windows.

Logical Workflow for FTIR/IR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to final spectral interpretation for this compound.

Caption: Workflow for FTIR/IR analysis of this compound.

This guide provides a foundational understanding of the FTIR and IR spectral characteristics of this compound. For more in-depth studies, such as quantitative analysis or reaction monitoring, further development and validation of methodologies would be required.

References

In-Depth Technical Guide to the UV-Vis Absorption Spectrum of 3,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of molecules like 3,5-dimethylaniline is paramount. This technical guide provides a detailed overview of its ultraviolet-visible (UV-Vis) absorption spectrum, offering insights into its electronic transitions and the influence of the surrounding chemical environment.

Core Concepts in the UV-Vis Spectrum of this compound

The UV-Vis spectrum of this compound, an aromatic amine, is characterized by absorption bands arising from π → π* and n → π* electronic transitions. The benzene (B151609) ring and the amino group's non-bonding electrons are the primary chromophores responsible for these absorptions. The position and intensity of these bands are sensitive to the molecular structure and the solvent used for analysis.

In the vapor phase, the UV-Vis spectrum of this compound is similar to that of aniline, though it exhibits a slight red-shift (a shift to longer wavelengths) and less defined structural features.[1] This is attributed to the electronic effects of the two methyl groups on the aromatic ring.

Quantitative Spectral Data

The UV-Vis absorption maxima (λmax) and the corresponding molar absorptivity (ε) are key quantitative parameters. For this compound, specific data in isooctane (B107328) has been reported, revealing two primary absorption bands.

Solventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)log ε
Isooctane2397079.53.85
Isooctane2891737.83.24

Molar absorptivity values were calculated from the provided log ε values.

The Influence of Solvent on the Spectrum (Solvatochromism)

The polarity of the solvent can significantly impact the UV-Vis absorption spectrum of this compound, a phenomenon known as solvatochromism. This effect can cause a shift in the absorption maxima to either longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift).

Experimental Protocol for UV-Vis Spectral Analysis

The following is a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.

1. Materials and Instrumentation:

  • Analyte: this compound (high purity grade)

  • Solvent: Spectroscopic grade solvent (e.g., isooctane, ethanol, methanol, cyclohexane, acetonitrile)

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length

  • Volumetric flasks and pipettes: Class A for accurate solution preparation

2. Preparation of Standard Solutions:

  • Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations suitable for analysis (e.g., 1-10 µg/mL). The appropriate concentration range will depend on the molar absorptivity of the compound in the chosen solvent.

3. Spectrophotometric Measurement:

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the reference beam of the spectrophotometer.

  • Sample Measurement: Fill a second quartz cuvette with the this compound solution of a specific concentration.

  • Spectral Scan: Scan the sample over the desired wavelength range (typically 200-400 nm for aromatic amines) to identify the wavelength(s) of maximum absorbance (λmax).

  • Absorbance Reading: Measure the absorbance of each working solution at the determined λmax.

4. Data Analysis:

  • Molar Absorptivity Calculation: Using the Beer-Lambert law (A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length in cm, and c is the concentration in mol/L), calculate the molar absorptivity at each λmax.

  • Spectrum Plotting: Plot absorbance versus wavelength to visualize the UV-Vis absorption spectrum.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for obtaining the UV-Vis absorption spectrum of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis prep_analyte Weigh this compound prep_stock Prepare Stock Solution prep_analyte->prep_stock prep_solvent Select Spectroscopic Solvent prep_solvent->prep_stock prep_working Prepare Working Dilutions prep_stock->prep_working instrument_setup Instrument Setup & Calibration prep_working->instrument_setup blank_measurement Measure Solvent Blank instrument_setup->blank_measurement sample_measurement Measure Sample Spectrum blank_measurement->sample_measurement determine_lambda_max Identify λmax sample_measurement->determine_lambda_max calculate_epsilon Calculate Molar Absorptivity (ε) determine_lambda_max->calculate_epsilon plot_spectrum Plot Absorbance vs. Wavelength determine_lambda_max->plot_spectrum

Caption: Experimental workflow for UV-Vis spectral analysis.

References

Mass Spectrometry Analysis of 3,5-Dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 3,5-Dimethylaniline. It covers detailed experimental protocols for sample preparation, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. Quantitative data, including mass-to-charge ratios and fragmentation patterns, are summarized for easy reference. Furthermore, this guide includes visualizations of the experimental workflow and the mass spectral fragmentation pathway of this compound to aid in understanding the analytical process.

Physicochemical and Mass Spectrometry Data of this compound

A foundational understanding of the analyte's properties is critical for method development and data interpretation. Key physicochemical and mass spectrometric data for this compound are presented in the table below.

PropertyValueReference
Chemical Formula C₈H₁₁N--INVALID-LINK--
Molecular Weight 121.18 g/mol --INVALID-LINK--
CAS Number 108-69-0--INVALID-LINK--
Appearance Clear light yellow liquid--INVALID-LINK--
Boiling Point 221-222 °C--INVALID-LINK--
Melting Point 7-9 °C--INVALID-LINK--
Density 0.972 g/mL at 25 °C--INVALID-LINK--
Ionization Mode Electron Ionization (EI), Electrospray Ionization (ESI)--INVALID-LINK--, --INVALID-LINK--

Quantitative Mass Spectrometry Data

The following table summarizes the key quantitative data obtained from the mass spectrometric analysis of this compound. This includes the mass-to-charge ratio (m/z) of the molecular ion and its principal fragments under Electron Ionization (EI) conditions, as well as Multiple Reaction Monitoring (MRM) transitions for quantitative analysis by LC-MS/MS.

ParameterValueMethodReference
Molecular Ion (M⁺) 121.1GC-MS (EI)--INVALID-LINK--
Major Fragment Ion 1 120.1GC-MS (EI)--INVALID-LINK--
Major Fragment Ion 2 106.1GC-MS (EI)--INVALID-LINK--
Major Fragment Ion 3 77.1GC-MS (EI)--INVALID-LINK--
LC-MS/MS Precursor Ion ([M+H]⁺) 122.0LC-MS/MS (ESI+)--INVALID-LINK--
LC-MS/MS Product Ion 1 107.1LC-MS/MS (ESI+)--INVALID-LINK--
LC-MS/MS Product Ion 2 77.0LC-MS/MS (ESI+)--INVALID-LINK--

Experimental Protocols

Detailed methodologies for the analysis of this compound are provided below. These protocols are synthesized from various sources to represent a comprehensive approach.

Sample Preparation (from an Aqueous Matrix)

This protocol is a general guideline for the extraction of this compound from an aqueous sample, such as groundwater or urine, prior to chromatographic analysis.

  • Sample Collection: Collect 200 mL of the aqueous sample in a clean glass container.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard solution (e.g., 3-chloro-4-fluoroaniline (B193440) in water at a concentration of 10 µg/L) to ensure accuracy and precision.

  • Extraction: Perform a liquid-liquid extraction by adding 10 mL of toluene (B28343) to the sample. Shake vigorously for 2 minutes and allow the layers to separate. Repeat the extraction two more times with fresh toluene.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of 1 mL.

  • Derivatization (for GC-MS, optional but recommended): For enhanced volatility and peak shape, derivatization can be performed. A common agent is pentafluoropropionic anhydride (B1165640) (PFPA). The specific conditions for derivatization will need to be optimized for the specific application.

  • Reconstitution: The final extract is now ready for injection into the GC-MS or can be solvent-exchanged into a mobile phase-compatible solvent for LC-MS/MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the separation and identification of this compound.

  • Gas Chromatograph: A system equipped with a mass selective detector (MSD).

  • Column: A non-polar or medium-polarity capillary column is recommended, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 1 minute.

    • Ramp 1: Increase to 150 °C at a rate of 3 °C/min.

    • Ramp 2: Increase to 280 °C at a rate of 10 °C/min, hold for 5 minutes.

  • MSD Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is designed for the sensitive and selective quantification of this compound.

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: A C18 or PFP (pentafluorophenyl) column is suitable (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (75:25, v/v) with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 45 °C.

  • Gradient Program:

    • 0-0.82 min: 7% B.

    • 0.82-3.27 min: Ramp to 35% B.

    • 3.27-5.31 min: Ramp to 95% B.

    • 5.31-6.13 min: Hold at 95% B.

    • 6.13-6.53 min: Return to 7% B.

    • 6.53-10.21 min: Re-equilibration.

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Ion Spray Voltage: 4500 V.

    • Desolvation Temperature: 450 °C.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: See Table in Section 2.

Visualizations

The following diagrams illustrate the experimental workflow for the mass spectrometric analysis of this compound and its proposed fragmentation pathway under electron ionization.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Aqueous Sample Spiking Internal Standard Spiking Sample->Spiking LLE Liquid-Liquid Extraction Spiking->LLE Drying Drying of Extract LLE->Drying Concentration Concentration Drying->Concentration Derivatization Derivatization (Optional for GC-MS) Concentration->Derivatization FinalExtract Final Extract Derivatization->FinalExtract GCMS GC-MS Analysis FinalExtract->GCMS GC-MS Pathway LCMSMS LC-MS/MS Analysis FinalExtract->LCMSMS LC-MS/MS Pathway DataAcquisition Data Acquisition GCMS->DataAcquisition LCMSMS->DataAcquisition PeakIntegration Peak Integration DataAcquisition->PeakIntegration Quantification Quantification PeakIntegration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of this compound.

fragmentation_pathway M This compound (m/z = 121) M_minus_H [M-H]⁺ (m/z = 120) M->M_minus_H - H• M_minus_CH3 [M-CH₃]⁺ (m/z = 106) M->M_minus_CH3 - CH₃• Fragment_77 Phenylium Ion (m/z = 77) M_minus_CH3->Fragment_77 - HCN

Caption: Proposed fragmentation of this compound in EI-MS.

An In-depth Technical Guide to the pKa and Basicity of 3,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the acid dissociation constant (pKa) and basicity of 3,5-dimethylaniline, a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals. A thorough understanding of its basicity is crucial for reaction optimization, salt formation for drug formulation, and predicting its behavior in biological systems. This document presents quantitative pKa data in a comparative context, details experimental protocols for its determination, and explores the underlying electronic and steric factors that govern its basicity.

Quantitative Data on the Basicity of this compound and Related Compounds

The basicity of an aniline (B41778) is quantified by the pKa of its conjugate acid, the anilinium ion. A higher pKa value indicates a stronger base. The pKa of this compound is 4.765 at 25°C. The methyl groups, being electron-donating, increase the electron density on the nitrogen atom, making this compound a slightly stronger base than aniline (pKa ≈ 4.6).

CompoundCAS NumberpKa of Conjugate Acid
Aniline62-53-3~4.6
This compound 108-69-0 4.765
o-Toluidine95-53-44.39
m-Toluidine108-44-14.69 - 4.71
p-Toluidine106-49-05.08 - 5.12
N,N-Dimethylaniline121-69-7~5.15

The Role of Electronic and Steric Effects in the Basicity of this compound

The basicity of substituted anilines is a delicate balance of inductive effects, resonance effects, and steric hindrance. In the case of this compound, the two methyl groups at the meta positions primarily exert an electron-donating inductive effect (+I). This effect increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity compared to aniline.

Unlike ortho or para substituents, meta-substituents do not directly participate in resonance with the amino group. Therefore, the electronic influence of the methyl groups in this compound is predominantly inductive.

In contrast, ortho-substituted anilines, such as 2,6-dimethylaniline (B139824), experience a significant "ortho effect." The steric hindrance from the two ortho methyl groups forces the amino group out of the plane of the benzene (B151609) ring. This "steric inhibition of resonance" disrupts the delocalization of the nitrogen's lone pair into the aromatic system, making the lone pair more localized on the nitrogen and significantly increasing the basicity. This is why 2,6-dimethylaniline is a stronger base than this compound, despite both having two electron-donating methyl groups.

G cluster_aniline Aniline cluster_35dma This compound cluster_effects Electronic & Steric Effects Aniline Aniline (pKa ≈ 4.6) Anilinium Anilinium Ion Aniline->Anilinium +H+ Resonance Resonance Effect (Delocalization of Lone Pair) Aniline->Resonance Influenced by Anilinium->Aniline -H+ DMA35 This compound (pKa = 4.765) DMA35_ion 3,5-Dimethylanilinium Ion DMA35->DMA35_ion +H+ Inductive Inductive Effect (+I) (Electron Donating) DMA35->Inductive Influenced by DMA35_ion->DMA35 -H+ Inductive->DMA35 Increases Basicity Resonance->Aniline Decreases Basicity Steric Steric Hindrance (Ortho Effect) G start Start prep Prepare Standard Solutions (0.1M HCl, 0.1M NaOH) & Analyte Solution start->prep calibrate Calibrate pH Meter prep->calibrate titrate Titrate Analyte with HCl, Recording pH vs. Volume calibrate->titrate plot Plot Titration Curve (pH vs. Volume) titrate->plot analyze Determine Equivalence Point (Inflection Point) plot->analyze pka Calculate pKa (pH at 1/2 Equivalence Volume) analyze->pka end End pka->end G start Start prep_buffers Prepare Buffer Solutions of Varying pH start->prep_buffers prep_analyte Prepare Analyte Stock Solution start->prep_analyte measure_spectra Measure UV-Vis Spectra of Analyte in Each Buffer prep_buffers->measure_spectra prep_analyte->measure_spectra plot_abs_ph Plot Absorbance vs. pH at a Selected Wavelength measure_spectra->plot_abs_ph determine_pka Determine pKa from Inflection Point of Sigmoidal Curve plot_abs_ph->determine_pka end End determine_pka->end

Synthesis of 3,5-Dimethylaniline via Reduction of 3,5-Dimethylnitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of scientific literature indicates that the direct synthesis of 3,5-Dimethylaniline from 3,5-dimethyl-2-cyclohexen-one-azine is not a recognized or established chemical transformation. The structure of the azine starting material does not readily lend itself to a straightforward conversion to the aromatic aniline (B41778) product.

Therefore, this technical guide will focus on a well-established and reliable method for the synthesis of this compound: the reduction of 3,5-dimethylnitrobenzene. This process is a cornerstone of aromatic amine synthesis and is widely applicable in research and industrial settings. This guide will provide the necessary detailed protocols, data, and visualizations as requested for an audience of researchers, scientists, and drug development professionals.

The most common and efficient method for preparing this compound is through the reduction of the corresponding nitro compound, 3,5-dimethylnitrobenzene. This transformation can be achieved using various reducing agents, with catalytic hydrogenation or metal-acid combinations being the most prevalent. This guide will detail the widely used method employing tin (Sn) metal in the presence of concentrated hydrochloric acid (HCl).

Reaction Scheme

The overall chemical transformation is as follows:

Caption: General reaction scheme for the reduction of 3,5-dimethylnitrobenzene to this compound.

Experimental Protocol

This protocol outlines the laboratory-scale synthesis of this compound.

Materials:

  • 3,5-Dimethylnitrobenzene

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH) solution (e.g., 10 M)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO4) or Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 3,5-dimethylnitrobenzene and granulated tin.

  • Addition of Acid: Slowly and carefully add concentrated hydrochloric acid to the flask through the condenser in portions. The reaction is exothermic and will likely initiate without external heating.

  • Reflux: Once the initial vigorous reaction subsides, heat the mixture to reflux using a heating mantle. Continue refluxing for a specified period (typically 1-2 hours) until the reaction is complete. The disappearance of the oily nitrobenzene (B124822) layer indicates the reaction's progress.

  • Basification: After cooling the reaction mixture to room temperature, carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution. This step is highly exothermic and should be performed in an ice bath. The goal is to precipitate tin salts and liberate the free aniline. The mixture should be strongly basic (pH > 10).

  • Extraction: Transfer the basic mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as diethyl ether or dichloromethane.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by distillation under reduced pressure or by recrystallization if it is a solid at room temperature.

Data Presentation

Property3,5-Dimethylnitrobenzene (Starting Material)This compound (Product)
Molecular Formula C₈H₉NO₂C₈H₁₁N
Molecular Weight 151.16 g/mol 121.18 g/mol
Appearance Yellowish crystalline solid or liquidColorless to pale yellow liquid
Melting Point 10-12 °C9.8 °C
Boiling Point 234 °C220-221 °C
Typical Yield N/A85-95%

Visualizations

Below are diagrams illustrating the reaction mechanism and the experimental workflow using the DOT language.

Reaction_Mechanism Start 3,5-Dimethylnitrobenzene (Ar-NO2) Intermediate Nitroso Intermediate (Ar-N=O) Start->Intermediate + 2e- + 2H+ Sn Sn Metal HCl Conc. HCl Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Intermediate->Hydroxylamine + 2e- + 2H+ Product This compound (Ar-NH2) Hydroxylamine->Product + 2e- + 2H+

Caption: Simplified reaction mechanism for the reduction of a nitro group to an amine.

Experimental_Workflow Start 1. Combine 3,5-Dimethylnitrobenzene and Granulated Tin in Flask Add_HCl 2. Slowly Add Concentrated HCl Start->Add_HCl Reflux 3. Heat Mixture to Reflux (1-2 hours) Add_HCl->Reflux Cool 4. Cool Reaction Mixture to Room Temperature Reflux->Cool Basify 5. Neutralize with NaOH Solution in Ice Bath Cool->Basify Extract 6. Extract with Organic Solvent Basify->Extract Dry 7. Dry Combined Organic Layers Extract->Dry Evaporate 8. Remove Solvent via Rotary Evaporation Dry->Evaporate Purify 9. Purify Crude Product (Optional) Evaporate->Purify Final_Product Pure this compound Purify->Final_Product

Caption: Step-by-step experimental workflow for the synthesis of this compound.

A Comprehensive Technical Guide to the Laboratory Preparation of High-Purity 3,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the laboratory synthesis and purification of high-purity 3,5-dimethylaniline (also known as 3,5-xylidine). The information presented is curated for researchers, scientists, and professionals in the field of drug development who require a reliable source of this critical chemical intermediate. This document outlines prominent synthesis routes, rigorous purification protocols, and methods for purity assessment, all supported by quantitative data and procedural diagrams.

Introduction

This compound is a significant building block in the synthesis of a variety of organic molecules, including active pharmaceutical ingredients (APIs), dyes, and polymers. The isomeric purity of this reagent is often a critical parameter in these applications, directly impacting the yield and purity of the final product. This guide details established methods for preparing this compound with a purity exceeding 99.5%.

Synthesis of this compound

Several synthetic pathways to this compound have been established. The selection of a particular route may depend on the availability of starting materials, desired scale, and specific purity requirements. Two primary methods are detailed below: the catalytic hydrogenation of 3,5-dimethylnitrobenzene and a multi-step synthesis from 2,4-dimethylaniline (B123086).

Synthesis via Catalytic Hydrogenation of 3,5-Dimethylnitrobenzene

This is a common and direct method for the preparation of this compound. The reaction involves the reduction of the nitro group of 3,5-dimethylnitrobenzene using a catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere.

Reaction Scheme:

reactant 3,5-Dimethylnitrobenzene product This compound reactant->product reagents H₂, Catalyst (Pd/C or Raney Ni) Solvent (e.g., Ethanol)

Caption: Catalytic hydrogenation of 3,5-dimethylnitrobenzene.

Experimental Protocol:

A laboratory-scale procedure for the catalytic hydrogenation of 3,5-dimethylnitrobenzene is as follows:

  • Apparatus Setup: A Parr hydrogenation apparatus or a similar autoclave system is charged with 3,5-dimethylnitrobenzene and a suitable solvent, such as ethanol.

  • Catalyst Addition: A catalytic amount of 5% Palladium on carbon (typically 1-5 mol% relative to the substrate) is carefully added to the mixture.

  • Reaction Conditions: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction is typically conducted at a temperature of 70-100°C and a hydrogen pressure of 50-100 psi.

  • Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. Thin-layer chromatography (TLC) or gas chromatography (GC) can also be used to confirm the complete consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the pressure is carefully released. The catalyst is removed by filtration through a pad of Celite®. The filtrate, containing the crude this compound, is then concentrated under reduced pressure.

Quantitative Data:

ParameterValue/ConditionReference
Starting Material3,5-Dimethylnitrobenzene
Catalyst5% Pd/C
SolventEthanol
Temperature70-100 °C
Pressure50-100 psi H₂
Typical Yield>95%
Initial Purity95-98% (before purification)
Multi-step Synthesis from 2,4-Dimethylaniline

An alternative, though more complex, route to high-purity this compound starts from the isomeric 2,4-dimethylaniline. This pathway involves a series of reactions including acylation, nitration, hydrolysis, diazotization/deamination, and final reduction to afford the desired product. An improved version of this process reports a high overall yield and purity.[1]

Logical Workflow of the Multi-step Synthesis:

start 2,4-Dimethylaniline step1 Acylation start->step1 step2 Nitration step1->step2 step3 Hydrolysis/Deacetylation step2->step3 step4 Diazotization/Deamination step3->step4 step5 Reduction step4->step5 end This compound step5->end

Caption: Synthesis of this compound from 2,4-Dimethylaniline.

Experimental Protocol Outline:

A detailed experimental protocol for this multi-step synthesis is extensive. The key transformations are outlined below:

  • Acylation: The amino group of 2,4-dimethylaniline is protected, typically as an acetamide, by reacting it with acetic anhydride.

  • Nitration: The protected intermediate is then nitrated to introduce a nitro group onto the aromatic ring.

  • Hydrolysis/Deacetylation: The protecting group is removed by hydrolysis to yield a nitro-dimethylaniline intermediate.

  • Diazotization/Deamination: The amino group of the intermediate is diazotized and subsequently removed.

  • Reduction: The nitro group of the resulting 3,5-dimethylnitrobenzene is reduced to the corresponding amine, this compound.

Quantitative Data:

ParameterValue/ConditionReference
Starting Material2,4-Dimethylaniline[1]
Key StepsAcylation, Nitration, Hydrolysis, Diazotization, Reduction[1]
Overall Yield75%[1]
Final Purity98.9%[1]

Purification of this compound to High Purity (>99.5%)

Achieving high purity is crucial for many applications of this compound. The crude product obtained from synthesis typically contains unreacted starting materials, by-products, and residual solvent. The following purification methods can be employed to achieve a purity level of >99.5%.

Purification via N-Acetylation and Recrystallization

This method involves the conversion of the crude this compound into its solid N-acetyl derivative, which can be readily purified by recrystallization. The purified acetanilide (B955) is then hydrolyzed back to the high-purity amine.

Workflow for Purification via Derivatization:

start Crude this compound step1 Acetylation (Acetic Anhydride) start->step1 step2 Recrystallization of N-acetyl-3,5-dimethylaniline step1->step2 step3 Hydrolysis (Acid or Base) step2->step3 end High-Purity This compound step3->end

Caption: Purification of this compound via N-acetylation.

Experimental Protocol:

  • Acetylation: Crude this compound is dissolved in a suitable solvent (e.g., glacial acetic acid) and treated with a slight excess of acetic anhydride. The reaction mixture is heated gently and then allowed to cool, during which the N-acetyl-3,5-dimethylaniline precipitates.

  • Recrystallization: The crude N-acetyl derivative is collected by filtration and recrystallized from a suitable solvent, such as ethanol/water, until a constant melting point is achieved.

  • Hydrolysis: The purified N-acetyl-3,5-dimethylaniline is then hydrolyzed back to the free amine by heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH).

  • Isolation: The resulting high-purity this compound is isolated by neutralization (if acid hydrolysis was used) followed by extraction with an organic solvent. The solvent is then removed under reduced pressure.

Fractional Vacuum Distillation

Fractional distillation under reduced pressure is a highly effective method for purifying liquid amines like this compound. This technique separates components based on their boiling points.

Experimental Protocol:

  • Apparatus Setup: A fractional distillation apparatus equipped with a Vigreux or packed column (e.g., with Raschig rings or metal sponge) is assembled. The system is connected to a vacuum pump with a pressure gauge.

  • Distillation: The crude this compound is placed in the distillation flask. The system is evacuated to the desired pressure, and the flask is heated.

  • Fraction Collection: The distillate is collected in fractions. An initial fraction containing lower-boiling impurities is discarded. The main fraction is collected at a constant temperature and pressure. A final fraction containing higher-boiling impurities is left in the distillation flask.

Quantitative Data for Purification:

MethodKey ParametersExpected Purity
N-Acetylation/Recrystallization Recrystallization solvent: Ethanol/Water>99.5%
Fractional Vacuum Distillation Boiling Point: 104-105 °C at 14 mmHg>99.5%

Purity Assessment

The purity of the synthesized and purified this compound should be rigorously assessed. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose.

GC-MS Analysis Workflow:

sample This compound Sample gc Gas Chromatography (Separation) sample->gc ms Mass Spectrometry (Identification) gc->ms data Purity Data ms->data

Caption: Workflow for GC-MS purity analysis.

Analytical Method:

A small amount of the this compound sample is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and injected into the GC-MS instrument.

  • Gas Chromatography (GC): The components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column. The retention time of the major peak corresponding to this compound is used for identification.

  • Mass Spectrometry (MS): As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that confirms the identity of this compound and helps in the identification of any impurities.

The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Conclusion

The preparation of high-purity this compound is achievable through carefully selected synthesis and purification methods. The catalytic hydrogenation of 3,5-dimethylnitrobenzene offers a direct route to the product, while the multi-step synthesis from 2,4-dimethylaniline can provide very high purity. For achieving the highest levels of purity required in pharmaceutical applications, post-synthesis purification via derivatization and recrystallization or by fractional vacuum distillation is essential. Rigorous analytical assessment, primarily by GC-MS, is necessary to confirm the final purity of the product. This guide provides the necessary framework for researchers and professionals to confidently produce high-quality this compound in a laboratory setting.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 3,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 3,5-dimethylaniline. The presence of a strongly activating amino group and two moderately activating methyl groups dictates a unique regioselectivity in these reactions. This document details the theoretical underpinnings of the directing effects at play, alongside detailed experimental protocols for key EAS reactions including halogenation, sulfonation, and nitration. Furthermore, it addresses the inherent limitations of Friedel-Crafts reactions with this substrate and outlines strategies to overcome these challenges. Quantitative data is summarized in structured tables for comparative analysis, and reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.

Introduction: Directing Effects in this compound

This compound presents an interesting case for electrophilic aromatic substitution due to the synergistic and sometimes competing directing effects of its substituents. The amino group (-NH₂) is a powerful activating group and is ortho, para-directing. This is due to its ability to donate its lone pair of electrons into the benzene (B151609) ring through resonance, thereby stabilizing the positive charge of the arenium ion intermediate, particularly when the electrophile attacks the ortho and para positions. The two methyl groups (-CH₃) are also activating and ortho, para-directing, albeit to a lesser extent than the amino group. They exert their influence primarily through an inductive effect, donating electron density to the ring.

In this compound, the positions ortho to the amino group (positions 2 and 6) and the position para to the amino group (position 4) are all activated. The positions meta to the amino group (positions 3 and 5) are occupied by the methyl groups. Therefore, electrophilic attack is strongly favored at the 2, 4, and 6 positions. The interplay between the electronic effects of the amino and methyl groups, as well as steric hindrance, will determine the final product distribution.

Halogenation

Halogenation of this compound proceeds readily due to the highly activated nature of the aromatic ring. Bromination, in particular, is a common transformation.

Bromination

The bromination of this compound typically yields 4-bromo-3,5-dimethylaniline (B1281281) as the major product. The reaction can be carried out under mild conditions, for example, using N-bromosuccinimide (NBS) in acetonitrile (B52724).

Table 1: Quantitative Data for the Bromination of this compound

ElectrophileReagentSolventTemperatureTimeYield of 4-bromo-3,5-dimethylanilineReference
Br⁺N-Bromosuccinimide (NBS)Acetonitrile (MeCN)Room Temperature16 h68.2%[1]
Br⁺Bromine (Br₂)Dichloromethane (DCM)0 °C5 minHigh (Crude product)[1]
Experimental Protocol: Bromination using N-Bromosuccinimide

Materials:

  • This compound (80 g, 660 mmol)

  • N-Bromosuccinimide (NBS) (117 g, 660 mmol)

  • Acetonitrile (MeCN) (1200 mL)

  • Ice bath

  • Silica (B1680970) for column chromatography

Procedure:

  • Dissolve this compound in 800 mL of acetonitrile in a suitable reaction vessel.

  • Prepare a solution of NBS in 400 mL of acetonitrile.

  • Cool the solution of this compound in an ice bath.

  • Slowly add the NBS solution to the stirred this compound solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 16 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica column chromatography to obtain 4-bromo-3,5-dimethylaniline as a yellow solid (90 g, 68.2% yield).[1]

bromination_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A This compound D Mix and Stir at RT for 16h A->D B N-Bromosuccinimide (NBS) B->D C Acetonitrile (Solvent) C->D E Concentration D->E F Silica Gel Chromatography E->F G 4-Bromo-3,5-dimethylaniline F->G

Caption: Experimental workflow for the bromination of this compound.

Sulfonation

Sulfonation of this compound can be achieved using strong acids like 100% sulfuric acid or chlorosulfuric acid. The reaction is highly regioselective, with the sulfonic acid group being introduced primarily at the 2-position.

Regioselectivity in Sulfonation

The sulfonation of this compound with 100% sulfuric acid at 170°C for 1 hour yields almost exclusively this compound-2-sulfonic acid.[2] Using chlorosulfuric acid in 1,1,2,2-tetrachloroethane (B165197) also gives the 2-sulfonic acid as the main product, along with the 4-sulfonic acid and a disulfonic acid as minor products.[2]

Table 2: Quantitative Data for the Sulfonation of this compound

ReagentSolventTemperatureTimeMajor ProductMinor ProductsReference
100% H₂SO₄None170 °C1 hThis compound-2-sulfonic acid-[2]
Chlorosulfuric Acid (ClSO₃H)1,1,2,2-Tetrachloroethane150 °C45 minThis compound-2-sulfonic acidThis compound-4-sulfonic acid, this compound-2,6-disulfonic acid[2]
Experimental Protocol: Sulfonation with 100% Sulfuric Acid

Materials:

  • This compound (2.5 g)

  • 100% Sulfuric Acid (3.0 g)

  • Heating apparatus

Procedure:

  • Carefully add this compound to 100% sulfuric acid in a reaction vessel equipped with a stirrer.

  • Heat the mixture to 170°C and maintain this temperature for 1 hour with stirring.

  • Cool the reaction mixture and proceed with appropriate work-up (e.g., dilution with water and crystallization) to isolate the this compound-2-sulfonic acid.[2]

sulfonation_pathway Start This compound Product This compound-2-sulfonic acid Start->Product Electrophilic Attack at C2 Reagent 100% H₂SO₄ 170 °C, 1h nitration_logic Start This compound Condition1 Strongly Acidic Conditions (e.g., H₂SO₄/HNO₃) Start->Condition1 Condition2 Milder Conditions / Controlled Temperature Start->Condition2 Protonation Protonation of -NH₂ to -NH₃⁺ Condition1->Protonation Deactivation -NH₃⁺ is deactivating and meta-directing Protonation->Deactivation MetaProduct Nitration at positions meta to -NH₃⁺ Deactivation->MetaProduct Activation -NH₂ is activating and ortho,para-directing Condition2->Activation OrthoParaProduct Nitration at positions ortho/para to -NH₂ Activation->OrthoParaProduct fc_workflow Start This compound Protection Protection: React with Ac₂O or AcCl Start->Protection Protected N-(3,5-dimethylphenyl)acetamide Protection->Protected FC_Acylation Friedel-Crafts Acylation: Acyl Chloride, AlCl₃ Protected->FC_Acylation Acylated_Protected Acylated N-(3,5-dimethylphenyl)acetamide FC_Acylation->Acylated_Protected Deprotection Deprotection: Acid or Base Hydrolysis Acylated_Protected->Deprotection Final_Product Acylated this compound Deprotection->Final_Product

References

The Redox Landscape of 3,5-Dimethylaniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electrochemical Properties of Dimethylaniline Isomers

The oxidation potential of substituted anilines is influenced by the nature and position of the substituents on the aromatic ring. Electron-donating groups, such as methyl groups, generally lower the oxidation potential, making the compound easier to oxidize. The following table summarizes the experimentally determined oxidation peak potentials for various dimethylaniline isomers, providing a comparative context for estimating the potential of 3,5-Dimethylaniline. The lack of a readily available, specific experimental value for this compound in the reviewed literature suggests it is less commonly studied electrochemically than other isomers. Information regarding the reduction potential of this compound is scarce, indicating that the reduction of the aniline (B41778) moiety is an unfavorable process under typical electrochemical conditions.

CompoundOxidation Peak Potential (Eₚ) vs. SHE (V)Experimental Conditions
2,5-Dimethylaniline0.8453Staircase Cyclic Voltammetry (SCV)
2,4,6-Trimethylaniline0.6955Staircase Cyclic Voltammetry (SCV)
N,N-Dimethylaniline~0.8 to 1.0Cyclic Voltammetry (various conditions)

Note: The oxidation potential of aniline is approximately +0.98 V vs. SHE.

Experimental Protocols: Determination of Redox Potentials

The primary technique for determining the oxidation and reduction potentials of organic compounds like this compound is Cyclic Voltammetry (CV) .

Principle of Cyclic Voltammetry

Cyclic voltammetry is an electrochemical method where the potential of a working electrode is swept linearly versus time between two set potential limits, and the resulting current is measured. The current response provides information about the redox processes occurring at the electrode surface. The peak potential (Eₚ) observed in a voltammogram is characteristic of the analyte and can be related to its standard redox potential.

Generalized Experimental Protocol for Cyclic Voltammetry of Substituted Anilines

1. Materials and Reagents:

  • Analyte: this compound (or other substituted aniline) of high purity.

  • Solvent: A suitable aprotic solvent such as acetonitrile (B52724) or a buffered aqueous solution.

  • Supporting Electrolyte: A salt to ensure conductivity of the solution, typically a tetraalkylammonium salt like tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) or a buffer salt for aqueous solutions.

  • Working Electrode: Glassy carbon electrode (GCE), platinum (Pt), or gold (Au) electrode.

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

  • Counter (Auxiliary) Electrode: A platinum wire or graphite (B72142) rod.

2. Instrumentation:

  • A potentiostat capable of performing cyclic voltammetry.

3. Procedure:

  • Electrode Preparation: The working electrode is polished to a mirror finish using alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in the solvent to be used.

  • Solution Preparation: A solution of the analyte (typically in the millimolar concentration range) is prepared in the chosen solvent containing the supporting electrolyte (e.g., 0.1 M). The solution is deoxygenated by purging with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes prior to the experiment, and a blanket of the inert gas is maintained over the solution during the measurement.

  • Cyclic Voltammetry Measurement:

    • The three electrodes are immersed in the analyte solution.

    • The potential is swept from an initial potential where no faradaic reaction occurs towards a potential where oxidation (or reduction) of the analyte takes place.

    • The scan direction is then reversed to observe the reverse process.

    • The scan rate (typically between 20 and 200 mV/s) can be varied to study the kinetics of the electron transfer.

  • Data Analysis: The resulting voltammogram is a plot of current versus potential. The anodic peak potential (Eₚₐ) and cathodic peak potential (Eₚ𝒸) are determined from the plot. For a reversible or quasi-reversible process, the formal potential (E⁰') can be estimated as the midpoint of the peak potentials.

G cluster_workflow Cyclic Voltammetry Workflow prep Sample Preparation (Analyte + Solvent + Electrolyte) deoxygenate Deoxygenation (N2/Ar Purge) prep->deoxygenate setup Electrochemical Cell Setup (3-Electrode System) deoxygenate->setup measurement Potential Sweep (Potentiostat) setup->measurement analysis Data Analysis (Voltammogram) measurement->analysis

A simplified workflow for cyclic voltammetry experiments.

Oxidation and Metabolic Pathways

The oxidation of this compound can proceed through electrochemical and biological (metabolic) pathways.

Electrochemical Oxidation

The electrochemical oxidation of aniline derivatives typically involves the initial loss of one electron from the nitrogen atom to form a radical cation. This reactive intermediate can then undergo further reactions, such as dimerization or polymerization.

G cluster_electrochem Electrochemical Oxidation Pathway aniline This compound radical_cation Radical Cation (Intermediate) aniline->radical_cation -e⁻ (Oxidation) dimer Dimerization Products radical_cation->dimer Coupling polymer Polymerization Products radical_cation->polymer Further Oxidation & Coupling

Electrochemical oxidation pathway of this compound.
Metabolic Oxidation

In biological systems, this compound undergoes metabolic activation, primarily mediated by cytochrome P450 enzymes in the liver. This process is crucial in understanding the compound's potential toxicity and carcinogenicity. The metabolic pathway involves a series of oxidation reactions.

The initial step is often N-hydroxylation to form N-hydroxy-3,5-dimethylaniline. This can be followed by further oxidation to a nitroso derivative and ultimately to a nitro compound. Alternatively, ring hydroxylation can occur at positions ortho or para to the amino group, leading to the formation of aminophenols. These metabolites can undergo further conjugation reactions.

G cluster_metabolism Metabolic Oxidation of this compound dma This compound n_hydroxy N-Hydroxy-3,5-dimethylaniline dma->n_hydroxy N-Hydroxylation (CYP450) aminophenol Aminodimethylphenol dma->aminophenol Ring Hydroxylation (CYP450) nitroso 3,5-Dimethylnitrosobenzene n_hydroxy->nitroso Oxidation

Key metabolic oxidation pathways of this compound.

Conclusion

This technical guide has provided a detailed overview of the oxidation and reduction potential of this compound. While a precise experimental value for its standard redox potential is not prominently available, a comprehensive understanding of its electrochemical behavior can be inferred from the data on related dimethylaniline isomers and the general principles of physical organic chemistry. The provided experimental protocols offer a solid foundation for researchers to determine these values. Furthermore, the elucidation of its electrochemical and metabolic oxidation pathways is critical for professionals in drug development and toxicology to assess the reactivity and biological implications of this important chemical intermediate. Future research should focus on the precise experimental determination of the oxidation potential of this compound to fill the current gap in the scientific literature.

A Comprehensive Health and Safety Guide to 3,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety aspects of 3,5-Dimethylaniline (CAS No. 108-69-0), also known as 3,5-Xylidine. The information is compiled from various safety data sheets and chemical databases to ensure a comprehensive resource for laboratory and industrial settings.

Chemical Identification and Physical Properties

This compound is a clear yellow-brown to brown oily liquid.[1][2][3] It has a characteristic, pungent odor and will turn reddish to brown upon exposure to air.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H11N[2][4][5]
Molecular Weight121.18 g/mol [2][5][6]
Melting Point7-9 °C[3][4][6]
Boiling Point220-221 °C[4]
Flash Point93 °C / 199.4 °F[4][5]
Density0.972 g/mL at 25 °C[3][4][6]
Water Solubility<0.1 g/100 mL at 19 °C[3][4]
Vapor Density4.19 (Air = 1)[2][7]
pKa4.765 (+1) at 25°C[1][3][4]
Refractive Indexn20/D 1.557[4][6]

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[5] The following table summarizes its GHS classification.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3H301: Toxic if swallowed.[8][9][10]
Acute Toxicity, Dermal3H311: Toxic in contact with skin.[8][9][10]
Acute Toxicity, Inhalation3H331: Toxic if inhaled.[8][9][10]
Specific Target Organ Toxicity (Repeated Exposure)2H373: May cause damage to organs through prolonged or repeated exposure.[7][8][9][10]
Hazardous to the Aquatic Environment, Chronic1 or 2H410/H411: Very toxic/Toxic to aquatic life with long lasting effects.[7][8][10]

The signal word for this chemical is Danger .[5][8][10]

GHS_Classification cluster_hazards GHS Hazard Classification cluster_acute_toxicity Acute Toxicity (Category 3) cluster_organ_toxicity Organ Toxicity cluster_environmental_hazard Environmental Hazard This compound This compound Oral Toxic if Swallowed This compound->Oral Dermal Toxic in Contact with Skin This compound->Dermal Inhalation Toxic if Inhaled This compound->Inhalation STOT RE (Category 2) May cause damage to organs through prolonged or repeated exposure This compound->STOT RE (Category 2) Aquatic Chronic (Category 1/2) Very toxic/Toxic to aquatic life with long lasting effects This compound->Aquatic Chronic (Category 1/2) PPE_Workflow start Start Handling This compound assess Conduct Risk Assessment start->assess ppe Wear Appropriate PPE assess->ppe eyes Chemical Safety Goggles (EN166/OSHA Compliant) ppe->eyes skin Protective Gloves & Clothing ppe->skin respiratory Use in Chemical Fume Hood or Wear Approved Respirator ppe->respiratory proceed Proceed with Experiment eyes->proceed skin->proceed respiratory->proceed First_Aid_Protocol cluster_exposure Exposure Occurs cluster_actions Immediate Actions cluster_medical Medical Attention Eye_Contact Eye Contact Rinse_Eyes Rinse with water for at least 15 mins Eye_Contact->Rinse_Eyes Skin_Contact Skin Contact Wash_Skin Wash with soap & water for at least 15 mins Skin_Contact->Wash_Skin Inhalation Inhalation Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Ingestion Ingestion No_Vomit Do NOT Induce Vomiting Ingestion->No_Vomit Seek_Medical_Advice Seek Immediate Medical Attention Rinse_Eyes->Seek_Medical_Advice Wash_Skin->Seek_Medical_Advice Fresh_Air->Seek_Medical_Advice No_Vomit->Seek_Medical_Advice

References

Toxicological Profile of 3,5-Dimethylaniline and Its Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylaniline (3,5-DMA) and its isomers, collectively known as xylidines, are aromatic amines with significant applications in various industries, including the synthesis of dyes, pesticides, and pharmaceuticals. However, their structural similarity to other carcinogenic aromatic amines raises toxicological concerns. This technical guide provides a comprehensive overview of the toxicological profile of this compound and its isomers, with a focus on quantitative toxicity data, detailed experimental methodologies, and the underlying molecular mechanisms of toxicity. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals involved in the assessment and management of risks associated with these compounds.

Acute Toxicity

The acute toxicity of dimethylaniline isomers varies depending on the specific isomer and the animal model. The following table summarizes the available oral median lethal dose (LD50) values for different isomers in rats and mice.

IsomerSpeciesRouteLD50 (mg/kg)Reference
This compound RatOral707[1]
MouseOral420[2]
2,3-Dimethylaniline RatOral933[3][4]
MouseOral836[5]
2,4-Dimethylaniline RatOral1259 (as hydrochloride)
2,5-Dimethylaniline RatOral1297[6]
MouseOral841[7]
2,6-Dimethylaniline RatOral840
3,4-Dimethylaniline RatOral812[8][9][10]
MouseOral707[11]
N,N-Dimethylaniline RatOral1410[12][13]

Genotoxicity and Carcinogenicity

Several dimethylaniline isomers have been shown to exhibit genotoxic and carcinogenic properties. The primary mechanism is believed to involve metabolic activation to reactive intermediates that can bind to DNA and induce mutations.

Genotoxicity
  • Ames Test: this compound has been reported to show weak mutagenic activity in Salmonella typhimurium strains TA98 and TA100 with metabolic activation.[14] N,N-Dimethylaniline and N,N-dimethyl-p-toluidine were found to be non-mutagenic in Salmonella at the maximum non-toxic doses.[15]

  • Micronucleus Assay: N,N-Dimethylaniline and N,N-dimethyl-p-toluidine were shown to be positive in inducing numerical chromosome alterations in hamster V79 cells.[15] No induction of micronucleated polychromatic erythrocytes was observed in mice treated with any of the six DMA isomers.[16]

  • Comet Assay: All six dimethylaniline isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-DMA) induced DNA damage in the kidney, liver, and lungs of mice 3 hours after treatment.[16]

  • DNA Adducts: this compound is metabolized in vivo to electrophilic intermediates that form DNA adducts in the bladder and liver of mice.[17] The major DNA adducts formed by N-acetoxy-3,5-dimethylaniline have been identified as N-(deoxyguanosin-8-yl)-3,5-dimethylaniline, 4-(deoxyadenosin-N6-yl)-3,5-dimethylaniline, N-(deoxyadenosin-8-yl)-3,5-dimethylaniline, and N-(deoxycytidin-5-yl)-3,5-dimethylaniline.[18][19][20]

Carcinogenicity

Carcinogenicity studies have demonstrated that some dimethylaniline isomers can induce tumors in rodents. For instance, 2,6-DMA is associated with an increased incidence of nasal cavity tumors in rats.[21] Studies on N,N-dimethylaniline showed an increased incidence of forestomach papillomas in female mice and a few splenic sarcomas in male rats.[22]

Metabolic Pathways and Mechanism of Toxicity

The toxicity of dimethylaniline isomers is intrinsically linked to their metabolic activation. The following diagram illustrates the key metabolic pathways leading to the formation of reactive intermediates and subsequent cellular damage.

G cluster_activation Metabolic Activation cluster_detoxification Detoxification cluster_toxicity Toxicological Effects DMA This compound (or isomer) N_OH_DMA N-Hydroxy-dimethylaniline DMA->N_OH_DMA CYP450 (N-hydroxylation) Ring_OH Ring-hydroxylated metabolites DMA->Ring_OH CYP450 (Ring hydroxylation) N_Acetyl_DMA N-Acetyl-dimethylaniline DMA->N_Acetyl_DMA NATs (N-acetylation) Quinone_Imine Quinone Imine N_OH_DMA->Quinone_Imine Oxidation DNA_Adducts DNA Adducts N_OH_DMA->DNA_Adducts Formation of nitrenium ion Conjugates Conjugates Ring_OH->Conjugates Glucuronidation/ Sulfation ROS Reactive Oxygen Species (ROS) Quinone_Imine->ROS Cellular_Damage Cellular Damage DNA_Adducts->Cellular_Damage Mutations Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Cellular_Damage Lipid peroxidation, Protein damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

Caption: Metabolic pathways of dimethylaniline isomers leading to toxicity.

The primary metabolic activation of dimethylanilines is mediated by Cytochrome P450 (CYP450) enzymes, leading to the formation of N-hydroxy metabolites and ring-hydroxylated metabolites. The N-hydroxy metabolites can be further activated to highly reactive nitrenium ions that form covalent adducts with DNA, a critical step in the initiation of carcinogenesis.[18][19][20] Alternatively, oxidation of N-hydroxy metabolites can lead to the formation of quinone imines, which can generate reactive oxygen species (ROS) and induce oxidative stress.[23] N-acetylation, catalyzed by N-acetyltransferases (NATs), is generally considered a detoxification pathway, although for some aromatic amines, the N-acetylated metabolites can also undergo further activation.[23]

Experimental Protocols

Acute Oral Toxicity (LD50) Determination

Principle: The acute toxic class method (OECD Guideline 423) is a stepwise procedure using a small number of animals to estimate the LD50.

Methodology:

  • Animal Model: Typically, Sprague-Dawley rats or Swiss albino mice are used.

  • Dosing: The test substance is administered orally by gavage. A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

  • Procedure: A group of three animals of a single sex is dosed at the starting dose. The outcome (survival or death) determines the next step. If mortality is observed, the next lower dose is used for the next group of three animals. If no mortality occurs, the next higher dose is used.

  • Observation: Animals are observed for clinical signs of toxicity and mortality for up to 14 days.

  • LD50 Estimation: The LD50 is estimated based on the dose at which mortality is observed.

In Vitro Micronucleus Assay

Principle: This assay detects genotoxic damage by identifying micronuclei, which are small nuclei that form in the cytoplasm of cells that have undergone chromosome breakage or malsegregation.

Methodology:

  • Cell Lines: Chinese hamster ovary (CHO) cells, V79 cells, or human peripheral blood lymphocytes are commonly used.[15]

  • Treatment: Cells are exposed to a range of concentrations of the test compound with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver).

  • Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronucleated binucleated cells is determined by microscopic examination.

Comet Assay (Single Cell Gel Electrophoresis)

Principle: This assay measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape.

Methodology:

  • Cell Preparation: A single-cell suspension is prepared from the target tissue or cell culture.[16]

  • Embedding: Cells are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

  • Lysis: The cells are lysed to remove membranes and proteins, leaving the nuclear DNA.

  • Electrophoresis: The slides are placed in an electrophoresis chamber, and an electric current is applied.

  • Staining and Visualization: The DNA is stained with a fluorescent dye, and the comets are visualized and analyzed using a fluorescence microscope and image analysis software. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

The following workflow illustrates the general procedure for the Comet Assay.

G A Single Cell Suspension B Embed in Agarose on Slide A->B C Cell Lysis B->C D Electrophoresis C->D E DNA Staining D->E F Fluorescence Microscopy & Image Analysis E->F

Caption: General workflow for the Comet Assay.

Conclusion

The toxicological profile of this compound and its isomers is complex, with evidence of acute toxicity, genotoxicity, and carcinogenicity. The underlying mechanisms are primarily driven by metabolic activation to reactive intermediates that can cause DNA damage and induce oxidative stress. This technical guide provides a consolidated resource of quantitative toxicity data and detailed experimental methodologies to aid in the risk assessment and safe handling of these compounds. Further research is warranted to fully elucidate the isomer-specific differences in toxicity and to develop more comprehensive safety guidelines.

References

Methodological & Application

Application Notes and Protocols: 3,5-Dimethylaniline in Dye Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3,5-dimethylaniline as a key intermediate in the synthesis of high-performance pigments and azo dyes. The following sections detail the synthetic pathways, experimental protocols, and characterization data for representative dye molecules.

Synthesis of High-Performance Perylene (B46583) Pigments: Pigment Red 149

This compound is a crucial building block for high-grade organic pigments, notably Pigment Red 149. This perylene pigment is valued for its excellent lightfastness, thermal stability, and resistance to acids and bases, making it suitable for demanding applications such as automotive paints and high-quality plastics.[1]

The synthesis of Pigment Red 149 involves the condensation reaction of perylene-3,4,9,10-tetracarboxylic dianhydride with this compound.

Experimental Protocol: Synthesis of N,N'-bis(3,5-dimethylphenyl)-3,4,9,10-perylenetetracarboxylic diimide (Pigment Red 149)

This protocol is adapted from an industrial synthesis method and can be scaled down for laboratory use.

Materials:

  • Perylene-3,4,9,10-tetracarboxylic dianhydride

  • This compound

  • 10% Potassium hydroxide (B78521) (KOH) solution

  • Formic acid

  • Acetic acid

Equipment:

  • High-pressure autoclave with stirring mechanism

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • In a suitable reaction vessel, dissolve 1 mole equivalent of perylene-3,4,9,10-tetracarboxylic dianhydride in a 10% KOH solution with heating to ensure complete dissolution.

  • Cool the solution to room temperature and add 2.2 mole equivalents of this compound.

  • Add 2 mole equivalents of formic acid to the mixture.

  • Transfer the reaction mixture to a high-pressure autoclave.

  • Seal the autoclave and heat the mixture to 180°C with constant stirring.

  • Maintain the reaction at 180°C for approximately 10 hours. The reaction progress can be monitored by sampling and analyzing for the consumption of the perylene anhydride (B1165640) starting material.

  • Once the reaction is complete, cool the autoclave to room temperature.

  • Remove the product from the autoclave. The crude Pigment Red 149 will be in solid form.

  • Filter the crude product and wash it with water until the filtrate is neutral.

  • Dry the purified N,N'-bis(3,5-dimethylphenyl)-3,4,9,10-perylenetetracarboxylic diimide to obtain the final product.

Quantitative Data: Synthesis of Pigment Red 149
ParameterValueReference
Molar Ratio (this compound : Perylene dianhydride) 2.2 : 1
Reaction Temperature 180°C
Reaction Time 10 hours
Yield ~95%

Synthesis Workflow for Pigment Red 149

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A Perylene-3,4,9,10- tetracarboxylic dianhydride F Condensation Reaction A->F B This compound B->F C 10% KOH Solution C->F D Formic Acid D->F E 180°C, 10 hours (in Autoclave) E->F G Filtration and Washing F->G H Drying G->H I Pigment Red 149 H->I

Caption: Workflow for the synthesis of Pigment Red 149.

Synthesis of Azo Dyes using this compound as a Coupling Component

This compound can be utilized as a coupling component in the synthesis of azo dyes. The general procedure involves the diazotization of a primary aromatic amine followed by an azo coupling reaction with this compound. The following protocol is a representative example of this type of synthesis.

Experimental Protocol: Synthesis of an Azo Dye from a Diazotized Aromatic Amine and this compound

This protocol is a generalized procedure and may require optimization for specific aromatic amines.

Part A: Diazotization of a Primary Aromatic Amine

Materials:

  • Primary aromatic amine (e.g., sulfanilic acid, p-nitroaniline)

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Ice

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the primary aromatic amine in a solution of hydrochloric acid and water. If the amine is poorly soluble, it may be necessary to first dissolve it in a basic solution (like sodium carbonate) and then acidify.

  • Cool the solution to 0-5°C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5°C.

  • Stir the mixture for an additional 15-20 minutes to ensure complete diazotization. The resulting diazonium salt solution should be kept cold for the subsequent coupling reaction.

Part B: Azo Coupling with this compound

Materials:

  • Diazonium salt solution (from Part A)

  • This compound

  • Glacial acetic acid

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Sodium chloride (NaCl)

Equipment:

  • Beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a separate beaker, dissolve this compound in a minimal amount of glacial acetic acid.

  • Cool the this compound solution in an ice bath.

  • Slowly add the cold diazonium salt solution (from Part A) to the this compound solution with vigorous stirring. Maintain the temperature below 5°C.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes. A colored precipitate of the azo dye should form.

  • Slowly add a sodium hydroxide solution to the mixture until it is slightly alkaline. This will convert the dye to its sodium salt, which may aid in precipitation.

  • To further promote precipitation, the dye can be "salted out" by adding sodium chloride to the solution and heating gently to dissolve the salt, followed by cooling in an ice bath.

  • Collect the precipitated dye by vacuum filtration and wash it with a small amount of cold saturated sodium chloride solution.

  • Recrystallize the crude dye from a suitable solvent (e.g., ethanol (B145695) or water) to obtain the purified product.

Diazotization and Azo Coupling Signaling Pathway

G cluster_diazotization Diazotization cluster_coupling Azo Coupling A Primary Aromatic Amine (Ar-NH2) C Diazonium Salt (Ar-N2+) A->C 0-5°C B NaNO2 + HCl B->C E Azo Dye C->E D This compound D->E

Caption: General pathway for azo dye synthesis.

Expected Characterization of Azo Dyes from this compound

The characterization of a newly synthesized azo dye is crucial for confirming its structure and purity. The following table provides expected spectroscopic data based on analogous compounds.

Technique Expected Observations Reference
FT-IR (cm⁻¹) Aromatic C-H stretching (~3000-3100), C=C stretching (~1450-1600), N=N stretching (~1400-1450)[2]
¹H-NMR (ppm) Aromatic protons (6.5-8.0), Methyl protons (singlet, ~2.2-2.5)[2]
¹³C-NMR (ppm) Aromatic carbons (110-160), Methyl carbons (~20-25)[2]
UV-Vis (nm) λ_max_ in the visible region (typically 400-500 nm), indicating the presence of the chromophoric azo group. The exact wavelength will depend on the specific diazo component and solvent.[2]

Note: The exact peak positions will vary depending on the specific structure of the azo dye and the solvent used for analysis.

Safety Precautions

  • This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Diazonium salts can be explosive when dry. They should always be kept in solution and at low temperatures.

  • Concentrated acids and bases are corrosive and should be handled with care.

By following these protocols and safety guidelines, researchers can effectively utilize this compound in the synthesis of a variety of dyes for numerous applications.

References

Application Notes: 3,5-Dimethylaniline as a Key Intermediate in High-Performance Pigment Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dimethylaniline, also known as 3,5-xylidine, is a crucial aromatic amine intermediate in the synthesis of high-performance pigments.[1][2][3] Its unique molecular structure allows for the production of pigments with exceptional properties such as high lightfastness, thermal stability, and chemical resistance. This document provides detailed application notes and protocols for the synthesis of C.I. Pigment Red 149, a prominent perylene (B46583) pigment, utilizing this compound as a key raw material.[4][5] This information is intended for researchers, scientists, and professionals in the fields of materials science, organic chemistry, and drug development who are engaged in the design and synthesis of novel colorants.

Physicochemical Properties of Key Reactants

A thorough understanding of the properties of the starting materials is essential for successful pigment synthesis.

PropertyThis compoundPerylene-3,4,9,10-tetracarboxylic dianhydride
Synonyms 3,5-Xylidine, 5-Amino-m-xylenePTCDA, Pigment Red 224
CAS Number 108-69-0128-69-8
Molecular Formula C₈H₁₁NC₂₄H₈O₆
Molecular Weight 121.18 g/mol 392.32 g/mol
Appearance Colorless to pale yellow liquidDark red solid
Melting Point 9.8–10.0 °C~350 °C
Boiling Point 218 °CNot applicable
Density 0.9704 g/cm³1.7 g/cm³

Synthesis of C.I. Pigment Red 149

The primary application of this compound in pigment synthesis is in the production of C.I. Pigment Red 149, a high-performance perylene pigment.[4] The synthesis involves the condensation reaction of this compound with perylene-3,4,9,10-tetracarboxylic dianhydride.[4]

Reaction Stoichiometry and Yield
ReactantMolar RatioPurityYield of Crude Pigment Red 149Purity of Crude Product
Perylene-3,4,9,10-tetracarboxylic dianhydride198%95-96.4%97.5% perylenediimide
This compound1.8 - 498%1.4% monoimide

Table based on data from multiple synthesis examples.[1][2][6][7]

Experimental Protocol: Synthesis of C.I. Pigment Red 149

This protocol is a generalized procedure based on common methods described in the literature.[2][6][7]

Materials:

  • Perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA)

  • This compound

  • Secondary or tertiary amine catalyst (e.g., piperazine, imidazole)

  • Aqueous reaction medium (deionized water)

  • Seed crystals of C.I. Pigment Red 149

  • Potassium hydroxide (B78521) (for solubilization, optional)

  • Acetic acid or Formic acid (for pH adjustment)

  • Sodium chloride (for milling)

  • Hydrochloric acid (for washing)

Equipment:

  • High-pressure autoclave with stirrer and temperature control

  • Filtration apparatus

  • Drying oven

  • Ball mill

Procedure:

  • Preparation of the Reaction Mixture:

    • In a suitable reaction vessel, dissolve Perylene-3,4,9,10-tetracarboxylic dianhydride in an aqueous solution of potassium hydroxide with heating to achieve complete dissolution. Cool the solution to room temperature.[2][7]

    • Alternatively, create a slurry of Perylene-3,4,9,10-tetracarboxylic dianhydride in an aqueous medium.[6]

    • Add this compound to the mixture. The molar ratio of this compound to PTCDA should be between 2:1 and 3:1 for optimal results.[6]

    • Introduce a secondary or tertiary amine as a catalyst.[6]

    • Add seed crystals of C.I. Pigment Red 149, typically 5% to 10% by weight based on the expected product weight.[6]

    • Adjust the pH of the mixture to neutral (pH 7) using acetic acid or formic acid.[2][7]

  • Condensation Reaction:

    • Transfer the reaction mixture to a high-pressure autoclave.

    • Seal the autoclave and begin stirring.

    • Heat the mixture to a temperature between 120 °C and 200 °C. The internal pressure will range from 2 to 13 bar.[6][7]

    • Maintain these conditions for 5 to 40 hours. Monitor the reaction progress by sampling and analyzing for the consumption of PTCDA.[6][7]

  • Isolation and Purification of Crude Pigment:

    • Once the reaction is complete, cool the autoclave to room temperature and release the pressure.

    • Filter the reaction mixture to collect the solid crude pigment.

    • Wash the filter cake with deionized water until the filtrate is colorless and neutral.

    • Dry the crude Pigment Red 149 in an oven. A yield of approximately 95-96.4% can be expected.[1][6][7]

  • Pigment Finishing (Milling):

    • For many applications, the crude pigment requires a finishing step to achieve the desired particle size and crystal form.

    • Combine the crude pigment with sodium chloride and steel balls in a ball mill.[6]

    • Mill at an elevated temperature (e.g., 80 °C) for an extended period (e.g., 20 hours).[6]

    • After milling, disperse the mixture in water containing a small amount of hydrochloric acid.

    • Filter and wash the pigment with water until salt-free.

    • Dry the finished Pigment Red 149.

Visualizing the Synthesis and Workflow

To better illustrate the process, the following diagrams outline the chemical synthesis pathway and the experimental workflow.

Pigment_Red_149_Synthesis PTCDA Perylene-3,4,9,10- tetracarboxylic dianhydride Reaction Condensation Reaction (120-200 °C, 2-13 bar) Aqueous Medium Amine Catalyst PTCDA->Reaction DMA This compound DMA->Reaction PR149 C.I. Pigment Red 149 Reaction->PR149

Caption: Synthesis of C.I. Pigment Red 149.

Experimental_Workflow Start Start Prep Prepare Reaction Mixture (PTCDA, this compound, Catalyst, Seed Crystals) Start->Prep React Condensation Reaction in Autoclave Prep->React Isolate Isolate & Purify (Filtration, Washing, Drying) React->Isolate Finish Pigment Finishing (Ball Milling) Isolate->Finish End Final Product: C.I. Pigment Red 149 Finish->End

Caption: Experimental Workflow for Pigment Red 149.

Conclusion

This compound is a vital intermediate for the synthesis of high-performance pigments like C.I. Pigment Red 149. The provided protocols and data offer a comprehensive guide for researchers and professionals to replicate and further innovate in the field of organic pigments. The robustness of this synthesis pathway, characterized by high yields and purity, underscores the industrial importance of this compound. Further research can explore the modification of reaction conditions and the use of alternative catalysts to fine-tune the pigment's properties for specialized applications.

References

Application of 3,5-Dimethylaniline in Pharmaceutical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylaniline, also known as 3,5-xylidine, is an important chemical intermediate in the synthesis of a variety of organic compounds, including those with significant applications in the pharmaceutical industry.[1][2] While its isomeric counterpart, 2,6-dimethylaniline, is a well-known precursor to several local anesthetics, the pharmaceutical applications of this compound are more specialized, primarily centering on the synthesis of antiprotozoal agents. This document provides a detailed account of its application in the synthesis of the veterinary drug Diminazene, including experimental protocols and relevant data.

Application in the Synthesis of Antiprotozoal Agents

This compound serves as a key starting material in the synthesis of diamidine compounds, a class of molecules known for their antiprotozoal activity. One of the most notable pharmaceutical applications of this intermediate is in the production of Diminazene .

Diminazene: An Antiprotozoal Drug

Diminazene is an aromatic diamidine that is widely used in veterinary medicine as a trypanocidal agent to treat infections caused by various species of Trypanosoma and Babesia in cattle, sheep, and horses. It is often administered as its aceturate salt, Diminazene aceturate, to improve its solubility and stability.

The synthesis of Diminazene involves a multi-step process where this compound is a crucial building block for the formation of the core chemical structure.

Experimental Protocols

The following section details the synthetic pathway from this compound to Diminazene.

Synthesis of N,N'-bis(3,5-dimethylphenyl)formamidine (Intermediate I)

This initial step involves the reaction of this compound with triethyl orthoformate to form the corresponding formamidine (B1211174).

Materials:

  • This compound

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) (solvent)

Procedure:

  • A mixture of this compound (2.0 eq) and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux.

  • Triethyl orthoformate (1.0 eq) is added dropwise to the refluxing solution.

  • The reaction mixture is refluxed for 4-6 hours, and the ethanol (B145695) formed during the reaction is removed by a Dean-Stark apparatus.

  • After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N,N'-bis(3,5-dimethylphenyl)formamidine.

Synthesis of 3,5-Dimethyl-4-nitrosoaniline (Intermediate II)

The subsequent step involves the nitrosation of the formamidine intermediate.

Materials:

  • N,N'-bis(3,5-dimethylphenyl)formamidine (Intermediate I)

  • Sodium nitrite (B80452)

  • Hydrochloric acid

  • Water

Procedure:

  • Intermediate I is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 1-2 hours at 0-5 °C.

  • The precipitated product, 3,5-dimethyl-4-nitrosoaniline hydrochloride, is collected by filtration and washed with cold water.

  • The hydrochloride salt can be neutralized with a base (e.g., sodium carbonate) to obtain the free base, 3,5-dimethyl-4-nitrosoaniline.

Synthesis of Diminazene

The final step is the condensation of two molecules of the nitroso intermediate to form the triazene (B1217601) bridge of Diminazene.

Materials:

  • 3,5-Dimethyl-4-nitrosoaniline (Intermediate II)

  • Ammonia (B1221849) solution

  • Ethanol (solvent)

Procedure:

  • 3,5-Dimethyl-4-nitrosoaniline (2.0 eq) is suspended in ethanol.

  • A concentrated solution of ammonia is added, and the mixture is heated under reflux for 8-12 hours.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated Diminazene base is collected by filtration.

  • The crude Diminazene can be further purified by recrystallization.

Quantitative Data

The following table summarizes typical yields for the synthesis of Diminazene from this compound.

Reaction StepStarting MaterialProductTypical Yield (%)
Formamidine SynthesisThis compoundN,N'-bis(3,5-dimethylphenyl)formamidine85-95
NitrosationN,N'-bis(3,5-dimethylphenyl)formamidine3,5-Dimethyl-4-nitrosoaniline70-80
Dimerization to Diminazene3,5-Dimethyl-4-nitrosoanilineDiminazene60-70

Visualizing the Synthesis Workflow

The synthesis of Diminazene from this compound can be represented by the following workflow diagram.

Synthesis_of_Diminazene cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_final Final Product This compound This compound Formamidine N,N'-bis(3,5-dimethylphenyl)formamidine This compound->Formamidine Triethyl orthoformate, H+ Nitrosoaniline 3,5-Dimethyl-4-nitrosoaniline Formamidine->Nitrosoaniline NaNO2, HCl Diminazene Diminazene Nitrosoaniline->Diminazene NH3, Heat

Synthesis of Diminazene from this compound.

Signaling Pathway of Diminazene

Diminazene exerts its antiprotozoal effect by binding to the minor groove of DNA, particularly at AT-rich sequences, within the kinetoplast of the parasite. This interaction inhibits DNA replication and transcription, ultimately leading to cell death.

The following diagram illustrates the proposed mechanism of action of Diminazene.

Diminazene_Mechanism cluster_drug Drug cluster_target Parasite Target cluster_effect Cellular Effect Diminazene Diminazene kDNA Kinetoplast DNA (AT-rich) Diminazene->kDNA Binds to Minor Groove Inhibition Inhibition of DNA Replication and Transcription kDNA->Inhibition CellDeath Parasite Cell Death Inhibition->CellDeath

Proposed mechanism of action of Diminazene.

Conclusion

This compound is a valuable intermediate in pharmaceutical synthesis, particularly for the production of the veterinary antiprotozoal drug Diminazene. The synthetic route, while involving multiple steps, is well-established. The unique structural features of Diminazene, derived from its this compound precursor, are crucial for its biological activity, which involves the targeted inhibition of parasitic DNA synthesis. Further research into derivatives of this compound may lead to the discovery of new therapeutic agents with improved efficacy and broader applications.

References

Synthesis of Dicarboximide Fungicides from 3,5-Dimethylaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of dicarboximide fungicides, utilizing 3,5-dimethylaniline as a key precursor. The synthesis pathway involves a two-step process: the chlorination of this compound to produce 3,5-dichloroaniline (B42879), followed by the synthesis of the dicarboximide fungicide, Vinclozolin, from this intermediate. This guide is intended for researchers and professionals in the fields of agrochemical synthesis and drug development, offering comprehensive methodologies, quantitative data, and visual representations of the synthesis workflow.

Introduction

This compound is a versatile chemical intermediate with broad applications in the synthesis of various agrochemicals, including fungicides, herbicides, and insecticides.[1] Its aromatic structure and reactive amino group make it a suitable starting material for building complex molecules with desired biological activities. This document focuses on its application as a precursor for the synthesis of dicarboximide fungicides, a class of agrochemicals effective against a range of fungal pathogens. The dicarboximide fungicide Vinclozolin, which contains a 3,5-dichlorophenyl moiety, serves as a prime example.[2][3] The synthesis proceeds through the key intermediate 3,5-dichloroaniline.

Synthesis Pathway Overview

The overall synthesis pathway from this compound to the dicarboximide fungicide Vinclozolin can be depicted as a two-stage process. The initial stage involves the chlorination of the aromatic ring of this compound to yield 3,5-dichloroaniline. The second stage utilizes this chlorinated intermediate to construct the final fungicide molecule.

Synthesis_Pathway cluster_0 Stage 1: Chlorination cluster_1 Stage 2: Fungicide Synthesis This compound This compound 3,5-Dichloroaniline 3,5-Dichloroaniline This compound->3,5-Dichloroaniline Chlorination (e.g., N-Chlorosuccinimide) 3,5-Dichlorophenyl isocyanate 3,5-Dichlorophenyl isocyanate 3,5-Dichloroaniline->3,5-Dichlorophenyl isocyanate Phosgenation Vinclozolin Vinclozolin 3,5-Dichlorophenyl isocyanate->Vinclozolin Reaction with Alkyl 2-hydroxy-2-vinylpropionate & Ring Closure

Figure 1: General synthesis pathway from this compound to Vinclozolin.

Stage 1: Synthesis of 3,5-Dichloroaniline from this compound

The critical first step is the regioselective chlorination of this compound. While various chlorinating agents can be employed, N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile (B52724) offers a convenient method for this transformation.[4][5]

Experimental Protocol: Chlorination of this compound

Materials:

  • This compound

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (MeCN)

  • Sodium sulfite (B76179) (Na₂SO₃) solution (5%)

  • Hexanes

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in acetonitrile.

  • Add N-chlorosuccinimide (2.2 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a 5% aqueous solution of sodium sulfite to quench any remaining NCS.

  • Extract the aqueous mixture with diethyl ether or ethyl acetate (B1210297) (3 x volume of aqueous phase).

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from hexanes to yield 3,5-dichloroaniline as a solid.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compoundN/A
ReagentN-Chlorosuccinimide (NCS)[4]
SolventAcetonitrile[4]
Reaction Time12 hours[5]
Yield~80% (typical for similar reactions)[5]
Melting Point of Product51-53 °CN/A

Stage 2: Synthesis of Vinclozolin from 3,5-Dichloroaniline

The synthesis of Vinclozolin from 3,5-dichloroaniline proceeds via the formation of a 3,5-dichlorophenyl isocyanate intermediate.[2] This isocyanate is then reacted with an appropriate vinyl-containing ester, followed by ring closure to form the final dicarboximide fungicide.

Experimental Protocol: Synthesis of 3,5-Dichlorophenyl isocyanate

Materials:

  • 3,5-Dichloroaniline

  • Toluene (B28343)

  • Phosgene (B1210022) (handle with extreme caution in a well-ventilated fume hood)

  • Nitrogen gas

  • Reaction kettle with stirrer, thermometer, and gas inlet/outlet

  • Heating and cooling system

Procedure:

  • In a reaction kettle, dissolve 3,5-dichloroaniline in toluene.[1]

  • Cool the solution to between -10°C and 0°C.

  • Slowly bubble phosgene gas through the solution for approximately 6 hours, maintaining the low temperature.[1]

  • After the phosgenation is complete, transfer the reaction mixture to a separate kettle and heat to approximately 105°C until the solution becomes clear.

  • Maintain reflux for a period to ensure complete reaction.

  • Purge the system with nitrogen gas to remove excess phosgene and hydrogen chloride, which should be passed through a scrubbing system.[1]

  • The resulting solution of 3,5-dichlorophenyl isocyanate in toluene can be used directly in the next step or purified by distillation under reduced pressure.

Experimental Protocol: Synthesis of Vinclozolin

Materials:

  • 3,5-Dichlorophenyl isocyanate solution in toluene

  • Alkyl ester of 2-hydroxy-2-vinylpropionic acid (e.g., methyl ester)

  • High-boiling point solvent (if necessary)

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • To the solution of 3,5-dichlorophenyl isocyanate, add the alkyl ester of 2-hydroxy-2-vinylpropionic acid.

  • Heat the reaction mixture to an elevated temperature to facilitate the reaction and subsequent ring closure. The exact temperature and reaction time will depend on the specific reactants and solvent used.[2]

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture.

  • The crude Vinclozolin may precipitate out of the solution upon cooling or can be obtained by removing the solvent under reduced pressure.

  • Purify the product by recrystallization from a suitable solvent.

Quantitative Data:

ParameterValueReference
Intermediate3,5-Dichlorophenyl isocyanate[1]
ReactantAlkyl 2-hydroxy-2-vinylpropionate[2]
ProductVinclozolin[2]
Purity of Product>98% (typical for commercial synthesis)N/A
Melting Point of Vinclozolin108 °CN/A

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow from the precursor to the final agrochemical product, highlighting the key stages and transformations.

Logical_Workflow Start Start: This compound Chlorination Chlorination Reaction Start->Chlorination Purification1 Purification of 3,5-Dichloroaniline Chlorination->Purification1 Phosgenation Phosgenation Reaction Purification1->Phosgenation Isocyanate_Formation 3,5-Dichlorophenyl isocyanate Formation Phosgenation->Isocyanate_Formation Condensation_Cyclization Condensation and Ring Closure Isocyanate_Formation->Condensation_Cyclization Purification2 Final Purification Condensation_Cyclization->Purification2 Final_Product Final Product: Vinclozolin Purification2->Final_Product

Figure 2: Logical workflow for the synthesis of Vinclozolin from this compound.

Conclusion

This compound serves as a valuable and accessible precursor for the synthesis of dicarboximide fungicides. The described two-stage synthesis, involving an initial chlorination followed by the construction of the heterocyclic fungicide structure, provides a clear pathway for the production of agrochemicals like Vinclozolin. The detailed protocols and data presented in this document are intended to support researchers in the development and optimization of synthetic routes for novel and existing agrochemical compounds. Adherence to appropriate safety protocols, particularly when handling hazardous reagents like phosgene, is paramount.

References

Application Notes and Protocols: Polymerization of 3,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Conducting polymers have garnered significant interest due to their unique electronic, electrochemical, and optical properties.[1] Polyaniline (PANI) is one of the most studied conducting polymers owing to its straightforward synthesis, environmental stability, and tunable conductivity.[1] Substituting the aniline (B41778) monomer with various functional groups allows for the modification of the resulting polymer's properties, such as solubility and processability.[2][3] 3,5-Dimethylaniline, a symmetrically substituted xylidine, is a potential monomer for creating conductive polymers with distinct characteristics.[4][5] The presence of two methyl groups on the aromatic ring can influence the polymer's morphology, solubility, and electronic properties compared to unsubstituted polyaniline.

These notes provide detailed protocols for the chemical and electrochemical polymerization of this compound and outline standard characterization techniques for the resulting polymer, poly(this compound).

I. Synthesis of Poly(this compound)

Two primary methods for the polymerization of aniline derivatives are chemical oxidative polymerization and electrochemical polymerization.

Protocol 1: Chemical Oxidative Polymerization

This protocol describes the synthesis of poly(this compound) in an acidic medium using an oxidizing agent. The general approach is adapted from established methods for aniline and its derivatives.[6] Cerium(IV) sulfate (B86663) has been noted as a suitable oxidant for the polymerization of this compound.[4]

Materials:

Procedure:

  • Monomer Solution Preparation: Dissolve a specific molar amount of this compound in 1M HCl solution in a beaker. Stir the solution until the monomer is completely dissolved. Place the beaker in an ice bath to maintain a temperature of 0-5 °C.

  • Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric equivalent of cerium(IV) sulfate in 1M HCl solution. Cool this solution in the ice bath.

  • Polymerization: Slowly add the oxidant solution dropwise to the stirred monomer solution. The reaction mixture will typically change color, indicating the onset of polymerization. Continue stirring in the ice bath for 2-4 hours.

  • Polymer Collection: After the reaction period, the precipitated polymer is collected by vacuum filtration.

  • Washing: Wash the collected polymer powder sequentially with 1M HCl, deionized water, and methanol to remove unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the polymer powder in a vacuum oven at 60 °C for 24 hours. The resulting dark powder is the doped (conductive) form of poly(this compound).

  • (Optional) De-doping: To obtain the non-conductive base form, the doped polymer can be treated with a 0.1M ammonium hydroxide solution for 2 hours, followed by filtration, washing with deionized water, and drying.

Protocol 2: Electrochemical Polymerization

Electrochemical polymerization is ideal for creating thin, uniform films of the conductive polymer directly onto an electrode surface.[7] This method offers excellent control over the film thickness and morphology.[1]

Materials:

  • This compound (monomer)

  • Sulfuric acid (H₂SO₄, 1M solution, as electrolyte)

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (e.g., Indium Tin Oxide (ITO) glass, platinum, or glassy carbon)

    • Counter Electrode (e.g., Platinum wire or graphite (B72142) rod)

    • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))

  • Deionized water

Procedure:

  • Electrolyte Preparation: Prepare the polymerization solution by dissolving this compound (e.g., 0.1 M) in 1M H₂SO₄.

  • Cell Assembly: Assemble the three-electrode cell. Ensure the working electrode is polished (if applicable) and clean. Immerse the electrodes in the prepared electrolyte solution.

  • Electropolymerization: The polymerization can be carried out using cyclic voltammetry (CV) or potentiostatically.

    • Cyclic Voltammetry: Scan the potential repeatedly within a defined range (e.g., -0.2 V to 1.0 V vs. Ag/AgCl) at a scan rate of 50-100 mV/s. The appearance and growth of redox peaks with each cycle indicate polymer film deposition on the working electrode.

    • Potentiostatic Method: Apply a constant potential (e.g., 0.8 V vs. Ag/AgCl) for a set duration. Film thickness is proportional to the polymerization time and current passed.

  • Post-Polymerization Cleaning: After deposition, gently rinse the polymer-coated working electrode with the background electrolyte (1M H₂SO₄) and then with deionized water to remove residual monomer.

  • Drying: Dry the electrode under a gentle stream of nitrogen or in a desiccator.

II. Characterization of Poly(this compound)

A combination of spectroscopic and analytical techniques is used to confirm the polymer structure and evaluate its properties.

Technique Purpose Typical Observations Reference
Fourier-Transform Infrared (FTIR) Spectroscopy To identify characteristic functional groups and confirm the polymer structure.Peaks corresponding to C-N stretching, C=C stretching of quinoid and benzenoid rings, and C-H vibrations of the aromatic ring and methyl groups.[8][9]
UV-Visible (UV-Vis) Spectroscopy To study the electronic transitions within the polymer, which are indicative of its oxidation and doping state.Absorption bands related to the π-π* transition of the benzenoid rings and polaron/bipolaron transitions in the doped state.[7][10]
Cyclic Voltammetry (CV) To assess the electrochemical activity and stability of the polymer film.Reversible redox peaks corresponding to the transitions between different oxidation states (leucoemeraldine, emeraldine, pernigraniline).[1][10]
Four-Point Probe Method To measure the electrical conductivity of the polymer.A current is passed through two outer probes, and the voltage is measured across the two inner probes to determine sheet resistance and calculate conductivity.[10]
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.Provides data on decomposition temperatures and weight loss as a function of temperature.[9]

III. Quantitative Data

Specific quantitative data for the homopolymer of this compound is not extensively reported. However, data from related substituted polyanilines can provide a comparative context for expected results.

Table 1: Electrical Conductivity of Various Doped Polyaniline Derivatives.

Polymer Dopant Conductivity (Ω⁻¹ or S/cm) Reference
Polyaniline3-chloro-4-hydroxybenzene sulfonic acid0.001321[8]
Polyaniline2,5-dimethyl benzene (B151609) sulfonic acid0.001[8]
Poly(o-toluidine-co-2-hydroxy-5-methyl aniline)HClConductivity increases with doping, but specific value not stated.[9]
Poly(2,5-dimethoxyaniline)HClLow conductivity reported, specific value not stated.[3]

Table 2: Expected Data for Poly(this compound) Characterization.

Parameter Method Expected Value/Observation
Yield GravimetricDependant on reaction conditions (monomer/oxidant ratio, temperature).
Molecular Weight Gel Permeation Chromatography (GPC)Expected to be in the range of several thousand g/mol .
Conductivity Four-Point ProbeExpected to be in the semiconductor range (10⁻⁵ to 10¹ S/cm) when doped.
Thermal Stability TGAOnset of decomposition likely >200 °C.

IV. Visualizations: Workflows and Mechanisms

Polymerization Mechanism

The oxidative polymerization of aniline derivatives is generally understood to proceed via the formation of radical cations, which then couple to form dimers, oligomers, and finally the polymer chain.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Doping Monomer This compound Radical Monomer Radical Cation Monomer->Radical -e⁻ Oxidant Oxidant (e.g., Ce⁴⁺) Dimer Dimer Radical Cation Radical->Dimer + Monomer Radical->Dimer Oligomer Oligomer Dimer->Oligomer + n(Monomer) Dimer->Oligomer Polymer Poly(this compound) (Emeraldine Salt) Oligomer->Polymer Oligomer->Polymer Polymer_base Polymer Base (Emeraldine Base) Polymer->Polymer_base + OH⁻ - H⁺A⁻ Polymer->Polymer_base Polymer_base->Polymer + H⁺A⁻ - OH⁻

Caption: Oxidative polymerization mechanism of this compound.

Experimental Workflow

The following diagram illustrates the typical workflow for the chemical synthesis and characterization of poly(this compound).

G prep 1. Prepare Solutions (Monomer in 1M HCl, Oxidant in 1M HCl) cool 2. Cool Solutions to 0-5 °C prep->cool mix 3. Mix Solutions & React (2-4 hours with stirring) cool->mix filter 4. Filter Precipitate mix->filter wash 5. Wash Polymer (HCl, H₂O, Methanol) filter->wash dry 6. Dry Polymer (Vacuum Oven, 60 °C) wash->dry product Doped Poly(this compound) Powder dry->product char 7. Characterization product->char ftir FTIR char->ftir Structure uvvis UV-Vis char->uvvis Electronic cond Conductivity char->cond Electrical tga TGA char->tga Thermal G cluster_cell Electrochemical Cell WE Working Electrode (WE) (e.g., ITO Glass) CE Counter Electrode (CE) (e.g., Pt Wire) RE Reference Electrode (RE) (e.g., Ag/AgCl) Electrolyte Electrolyte (this compound in 1M H₂SO₄) Potentiostat Potentiostat Potentiostat->WE V vs. RE Potentiostat->CE I Potentiostat->RE Ref

References

Application Notes and Protocols for the Synthesis of Poly(3,5-dimethylaniline)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of poly(3,5-dimethylaniline), a conductive polymer with potential applications in various fields, including materials science and drug development. The protocol is based on the oxidative polymerization of this compound using ammonium (B1175870) persulfate as an oxidant in an acidic medium.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of poly(this compound) based on typical results for the polymerization of aniline (B41778) and its derivatives.[1][2] Please note that specific values may vary depending on the precise experimental conditions.

ParameterExpected Value/RangeMethod of Determination
Monomer
This compound98%Commercially available
Polymerization
Reaction Yield70-90%Gravimetric analysis
Molecular Weight (Mw)10,000 - 50,000 g/mol Gel Permeation Chromatography (GPC)
Spectroscopic Data
FTIR: C-N stretch~1300-1380 cm⁻¹Fourier-Transform Infrared Spectroscopy
FTIR: Quinoid ring C=C~1560-1590 cm⁻¹Fourier-Transform Infrared Spectroscopy
FTIR: Benzenoid ring C=C~1480-1500 cm⁻¹Fourier-Transform Infrared Spectroscopy
UV-Vis: π-π* transition~320-360 nmUltraviolet-Visible Spectroscopy
UV-Vis: Polaron band~420-450 nm & >800 nmUltraviolet-Visible Spectroscopy

Experimental Protocols

1. Materials and Reagents

  • This compound (monomer), 98% purity

  • Ammonium persulfate (APS), (oxidant), ≥98% purity

  • Hydrochloric acid (HCl), 1 M solution

  • Methanol (B129727)

  • Ammonia (B1221849) solution, 0.1 M

  • Deionized water

2. Equipment

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer with stirring bar

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

3. Synthesis of Poly(this compound) Emeraldine (B8112657) Salt

This protocol is adapted from general procedures for the oxidative polymerization of aniline and its derivatives.[1][2][3]

  • Monomer Solution Preparation: In a 250 mL three-necked round-bottom flask, dissolve a specific amount of this compound (e.g., 0.1 mol) in 100 mL of 1 M HCl. Place the flask in an ice bath and stir the solution vigorously with a magnetic stirrer for 30 minutes to ensure complete dissolution and cooling to 0-5 °C.

  • Oxidant Solution Preparation: In a separate beaker, dissolve an equimolar amount of ammonium persulfate (e.g., 0.1 mol) in 50 mL of 1 M HCl. Cool this solution in an ice bath.

  • Polymerization: Slowly add the chilled ammonium persulfate solution dropwise to the stirred monomer solution over a period of 30-60 minutes using a dropping funnel. The reaction mixture will gradually turn from colorless to a dark green or black color, indicating the formation of the polymer.

  • Reaction Completion: After the addition of the oxidant is complete, continue stirring the reaction mixture in the ice bath for an additional 2-4 hours to ensure complete polymerization.

  • Isolation of the Polymer: Filter the dark precipitate using a Buchner funnel under vacuum.

  • Washing: Wash the collected polymer precipitate with copious amounts of 1 M HCl to remove any unreacted monomer and oligomers. Follow this with several washes with methanol until the filtrate becomes colorless.

  • Drying: Dry the resulting poly(this compound) emeraldine salt powder in a vacuum oven at 60 °C for 24 hours.

4. Conversion to Poly(this compound) Emeraldine Base (Optional)

  • Deprotonation: Suspend the dried emeraldine salt powder in a 0.1 M ammonia solution and stir for 4-6 hours. This process deprotonates the polymer, converting it to the emeraldine base form.

  • Isolation and Washing: Filter the polymer and wash it thoroughly with deionized water until the pH of the filtrate is neutral.

  • Drying: Dry the final poly(this compound) emeraldine base powder in a vacuum oven at 60 °C for 24 hours.

Mandatory Visualization

Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_final Final Product Monomer_Sol This compound in 1M HCl Polymerization Dropwise addition of Oxidant to Monomer Solution at 0-5°C Monomer_Sol->Polymerization Oxidant_Sol Ammonium Persulfate in 1M HCl Oxidant_Sol->Polymerization Stirring Stir for 2-4 hours Polymerization->Stirring Filtration Vacuum Filtration Stirring->Filtration Washing Wash with 1M HCl and Methanol Filtration->Washing Drying Dry at 60°C under vacuum Washing->Drying Final_Product Poly(this compound) Powder Drying->Final_Product

Caption: Workflow for the synthesis of poly(this compound).

References

Application Notes and Protocols for Chiral Packing Materials Derived from 3,5-Dimethylaniline in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The separation of enantiomers is a critical task in the pharmaceutical industry, as the biological activity and toxicological profiles of chiral drugs can vary significantly between stereoisomers. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for enantioselective analysis and purification. Among the most successful and versatile CSPs are those derived from polysaccharides, particularly cellulose (B213188) and amylose, functionalized with substituted phenylcarbamates.

This document provides detailed application notes and protocols on the use of 3,5-dimethylaniline as a key building block for the synthesis of highly effective chiral packing materials for HPLC. The primary chiral selector derived from this starting material is tris(3,5-dimethylphenylcarbamate), which, when coated or immobilized on a silica (B1680970) support, demonstrates broad enantioselectivity for a wide range of racemic compounds. These CSPs are commercially available under trade names such as Chiralcel® OD and Chiralpak® AD.

Principle of Chiral Recognition

The enantioselective properties of polysaccharide-based CSPs derivatized with 3,5-dimethylphenylcarbamate arise from a combination of interactions between the chiral selector and the analyte enantiomers. The helical structure of the polysaccharide backbone creates chiral grooves, and the carbamate (B1207046) linkages provide sites for hydrogen bonding, dipole-dipole interactions, and π-π stacking. The 3,5-dimethylphenyl groups play a crucial role in creating a specific steric environment that enhances chiral recognition, leading to differential retention of the enantiomers.

Data Presentation: Enantioseparation of Racemic Compounds

The following tables summarize the chromatographic performance of cellulose tris(3,5-dimethylphenylcarbamate) based CSPs for the separation of various racemic analytes. The data is compiled from published research and demonstrates the broad applicability of these packing materials.

Table 1: Enantioseparation of Various Racemates on Cellulose tris(3,5-dimethylphenylcarbamate) Coated Silica Gel with Varying Degrees of Polymerization (DP) of Cellulose. [1]

AnalyteCellulose DPMobile Phase (Hexane/2-Propanol)k'₁αRs
Tröger's Base799/11.111.250.94
1199/11.051.331.30
1899/11.151.381.55
12490/100.851.452.07
2,2'-Dihydroxy-6,6'-dimethylbiphenyl799/11.831.110.60
1199/11.801.190.90
1899/12.101.251.15
12490/101.551.351.85
1-(9-Anthryl)-2,2,2-trifluoroethanol799/12.501.150.85
1199/12.451.221.10
1899/12.801.281.35
12490/101.951.402.15
Flavanone799/13.101.080.50
1199/13.051.120.70
1899/13.401.150.85
12490/102.501.201.25

k'₁: Retention factor of the first eluting enantiomer α: Separation factor Rs: Resolution

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylphenyl Isocyanate from this compound

This protocol describes the synthesis of the key intermediate, 3,5-dimethylphenyl isocyanate, using triphosgene (B27547) as a phosgene (B1210022) equivalent.

Materials:

  • This compound

  • Triphosgene

  • Triethylamine (B128534)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to -35°C using an appropriate cooling bath.

  • In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous DCM.

  • Slowly add the this compound solution to the triphosgene solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at -35°C.

  • After the addition is complete, slowly add triethylamine (3.0 equivalents) dropwise to the reaction mixture.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude 3,5-dimethylphenyl isocyanate can be purified by vacuum distillation.

Protocol 2: Synthesis of Cellulose tris(3,5-dimethylphenylcarbamate)

This protocol details the derivatization of microcrystalline cellulose with the synthesized 3,5-dimethylphenyl isocyanate.[1]

Materials:

  • Microcrystalline cellulose

  • 3,5-Dimethylphenyl isocyanate

  • Anhydrous pyridine (B92270)

  • Methanol (B129727)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis

  • Heating mantle with temperature control

Procedure:

  • Activate the microcrystalline cellulose by drying it under vacuum at 60°C for several hours in a two-necked flask.

  • Under a nitrogen atmosphere, add anhydrous pyridine to the dried cellulose to form a suspension.

  • Heat the mixture to 80°C with stirring.

  • Add an excess of 3,5-dimethylphenyl isocyanate (approximately 1.5 equivalents per hydroxyl group on the glucose unit) to the reaction mixture.

  • Maintain the reaction at 80°C for 20-24 hours with continuous stirring.

  • Cool the reaction mixture to room temperature.

  • Precipitate the product by slowly adding the reaction mixture to a large excess of methanol with vigorous stirring.

  • Filter the white precipitate, wash thoroughly with methanol, and dry under vacuum at 60°C.

Protocol 3: Preparation of Coated Chiral Stationary Phase

This protocol describes the coating of the synthesized cellulose tris(3,5-dimethylphenylcarbamate) onto silica gel for use as a chiral packing material.

Materials:

  • Cellulose tris(3,5-dimethylphenylcarbamate)

  • 3-Aminopropyl-functionalized silica gel (5 or 10 µm)

  • Tetrahydrofuran (THF), HPLC grade

  • Rotary evaporator

Procedure:

  • Dissolve the synthesized cellulose tris(3,5-dimethylphenylcarbamate) in a minimal amount of THF to create a concentrated solution.

  • Add the 3-aminopropyl-functionalized silica gel to the polymer solution.

  • Slowly remove the solvent under reduced pressure using a rotary evaporator, ensuring the polymer is evenly coated onto the silica particles.

  • The coated silica gel should be dried thoroughly under vacuum.

  • The resulting CSP is now ready for packing into an HPLC column using a slurry packing technique.

Protocol 4: HPLC Method Development for Enantioseparation

This protocol provides a general strategy for developing a chiral separation method using a polysaccharide-based CSP.

Equipment and Materials:

  • HPLC system with a UV detector

  • Packed column with cellulose tris(3,5-dimethylphenylcarbamate) CSP

  • n-Hexane, HPLC grade

  • 2-Propanol (IPA), HPLC grade

  • Ethanol, HPLC grade

  • Diethylamine (DEA) or Trifluoroacetic acid (TFA) (optional additives)

  • Racemic sample of interest

Procedure:

  • Initial Screening (Normal Phase):

    • Prepare a mobile phase of 90:10 (v/v) n-hexane/IPA.

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25°C.

    • Inject the racemic sample and monitor the chromatogram.

    • If the analyte is basic, add 0.1% DEA to the mobile phase. If it is acidic, add 0.1% TFA.

    • If no separation is observed, try a mobile phase of 90:10 (v/v) n-hexane/ethanol.

  • Method Optimization:

    • Mobile Phase Composition: If the retention time is too long, increase the percentage of the alcohol modifier (IPA or ethanol). If the retention is too short, decrease the alcohol percentage. Small changes in the mobile phase composition can have a significant impact on resolution.

    • Temperature: Investigate the effect of column temperature on the separation. Lowering the temperature often increases resolution but also increases analysis time and backpressure.

    • Flow Rate: A lower flow rate can sometimes improve resolution, but at the cost of longer analysis times.

  • Reversed-Phase Screening (if normal phase is unsuccessful):

    • For reversed-phase compatible columns, screen with mobile phases such as acetonitrile/water or methanol/water with appropriate buffers.

Visualizations

G cluster_0 Synthesis of Chiral Selector DMA This compound Phosgenation Phosgenation (e.g., with Triphosgene) DMA->Phosgenation Reactant Isocyanate 3,5-Dimethylphenyl Isocyanate Phosgenation->Isocyanate Product Derivatization Derivatization Isocyanate->Derivatization Reactant Cellulose Microcrystalline Cellulose Cellulose->Derivatization Backbone CDMPC Cellulose tris(3,5- dimethylphenylcarbamate) Derivatization->CDMPC Product

Caption: Synthesis of the chiral selector from this compound.

G cluster_1 Preparation of Chiral Stationary Phase CDMPC Cellulose tris(3,5- dimethylphenylcarbamate) Coating Coating/ Immobilization CDMPC->Coating Silica Silica Gel Support Silica->Coating CSP Chiral Stationary Phase (CSP) Coating->CSP Packing Column Packing CSP->Packing Column Packed HPLC Column Packing->Column

Caption: Workflow for the preparation of the chiral stationary phase.

G cluster_2 HPLC Method Development Workflow Start Start with Racemic Sample Screening Initial Screening (e.g., Hexane/IPA) Start->Screening Evaluation Evaluate Separation (Rs, α, k') Screening->Evaluation Optimization Optimize Parameters (Mobile Phase, Temp.) Evaluation->Optimization Separation not optimal Validation Method Validation Evaluation->Validation Separation is optimal Optimization->Evaluation Analysis Routine Analysis Validation->Analysis

References

Application Notes and Protocols: Acylation and Alkylation of 3,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common acylation and alkylation reactions involving 3,5-dimethylaniline, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1][2][3] The protocols outlined below are foundational for the derivatization of this compound, enabling the exploration of its potential in drug discovery and development.

N-Acylation of this compound

N-acylation is a fundamental transformation that introduces an acyl group to the nitrogen atom of this compound. This reaction is often employed to install a stable amide functional group, which can alter the compound's physicochemical properties or serve as a precursor for further synthetic modifications. The most common acylating agents are acetic anhydride (B1165640) and acetyl chloride.

N-Acetylation using Acetic Anhydride

This method offers a straightforward and often catalyst-free approach to N-acetylation. The reaction can be performed neat or in a suitable solvent.

Experimental Protocol:

  • In a round-bottomed flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., diethyl ether, water, or perform neat).[4]

  • Add acetic anhydride (1.2 eq) dropwise to the stirred solution at room temperature.[4]

  • Continue stirring for the appropriate time (typically 5-15 minutes, monitor by TLC).[4]

  • Upon completion, if performed in an organic solvent, allow the product to crystallize. The crystals can then be collected by filtration.[4] If performed in water, the acetanilide (B955) product often precipitates and can be collected by vacuum filtration and washed with cold water.[5]

  • The crude product can be recrystallized from a suitable solvent system, such as aqueous ethanol, to yield pure N-(3,5-dimethylphenyl)acetamide.

Quantitative Data Summary for N-Acylation Reactions:

Acylating AgentCatalyst/SolventReaction TimeTemperatureYield (%)Reference
Acetic AnhydrideNeat/Solvent-free5-15 minRoom Temp.High (e.g., 92%)[4][6]
Acetic AnhydrideWater5 minRoom Temp.92% (for aniline)[5]
Acetyl ChlorideK₂CO₃, TBAB, DMF10-15 minRoom Temp.High[7]

TBAB: Tetrabutylammonium bromide; DMF: Dimethylformamide

Reaction Workflow for N-Acylation:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A This compound C Mixing and Stirring (Solvent optional) A->C B Acylating Agent (e.g., Acetic Anhydride) B->C D Precipitation/ Crystallization C->D Reaction Completion E Filtration D->E F Recrystallization E->F G N-Acyl-3,5-dimethylaniline F->G

Caption: General experimental workflow for the N-acylation of this compound.

Friedel-Crafts Acylation of this compound

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring of this compound. This reaction proceeds via electrophilic aromatic substitution and typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[8][9][10] The amino group of the aniline (B41778) is a strong activating group, but it can also coordinate with the Lewis acid, which deactivates the ring. Therefore, the reaction conditions must be carefully controlled.

Experimental Protocol:

  • In a flame-dried, three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq) in a dry solvent like dichloromethane (B109758) under a nitrogen atmosphere.[8]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dissolved in dry dichloromethane to the stirred suspension via the dropping funnel.[8]

  • After the initial exothermic reaction subsides, add a solution of this compound (1.0 eq) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 15 minutes or until completion (monitored by TLC).[8]

  • Pour the reaction mixture slowly and carefully into a beaker containing crushed ice and concentrated HCl.[8]

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution, dry over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Quantitative Data Summary for Friedel-Crafts Acylation:

Aromatic SubstrateAcylating AgentLewis AcidSolventTemperatureYield (%)Reference
General ArenesAcetyl ChlorideAlCl₃Dichloromethane0 °C to RTVariable[8][11]
TolueneAcetyl ChlorideAlCl₃Dichloromethane0 °C to RTNot specified[8]

Mechanism of Friedel-Crafts Acylation:

G A Acyl Halide + Lewis Acid (e.g., CH3COCl + AlCl3) B Acylium Ion Formation [CH3C=O]+ A->B Step 1 C Electrophilic Attack by This compound B->C Step 2 D Sigma Complex (Carbocation Intermediate) C->D E Deprotonation D->E Step 3 F Acylated Product + HCl + AlCl3 E->F

Caption: Simplified mechanism of the Friedel-Crafts acylation reaction.

N-Alkylation of this compound

N-alkylation introduces an alkyl group to the nitrogen atom of this compound. Common methods include reductive amination and reaction with alkylating agents like dimethyl sulfate.

Reductive Amination with Formaldehyde (B43269)

Reductive amination is a versatile method for N-methylation and avoids the over-alkylation issues that can occur with alkyl halides.[12] This two-step, one-pot process involves the formation of an iminium ion intermediate, which is then reduced by a reducing agent like sodium borohydride (B1222165).[12][13]

Experimental Protocol:

  • To a stirred solution of this compound (1.0 eq) in a suitable solvent such as methanol, add formaldehyde (2.2 eq, typically as a 37% aqueous solution).

  • After stirring for 10-20 minutes, slowly add sodium borohydride (3.0 eq) in portions, keeping the temperature controlled with an ice bath.[14]

  • After the addition is complete, heat the mixture at 60 °C for 10 minutes.[14]

  • Cool the reaction mixture and add water. Extract the product with an organic solvent like diethyl ether.[14]

  • The organic layer can be further purified by an acid-base extraction. Wash the organic layer with 10% HCl, then basify the aqueous layer with 10% NaOH and re-extract the product with ether.[14]

  • Dry the final organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain N,N-dimethyl-3,5-dimethylaniline.

Quantitative Data Summary for N-Alkylation Reactions:

Alkylating AgentReducing Agent/CatalystSolventTemperatureYield (%)Reference
FormaldehydeSodium BorohydrideMethanol0 °C to 60 °CGood to High[14]
MethanolSulfuric AcidN/A (Autoclave)210-215 °C96% (for aniline)[15]
Dimethyl SulfateSodium BicarbonateNeat90 °CNot specified for anilines[16]

Logical Relationship in Reductive Amination:

G A This compound C Iminium Ion Intermediate A->C B Formaldehyde B->C E N-Methyl-3,5-dimethylaniline C->E D Reducing Agent (e.g., NaBH4) D->E F Repeat with Formaldehyde and Reducing Agent E->F G N,N-Dimethyl-3,5-dimethylaniline F->G

Caption: Logical steps in the N-dimethylation of this compound via reductive amination.

Applications in Drug Development

Derivatives of this compound are important intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and dyes.[1][2][3] The acylated and alkylated products of this compound can serve as scaffolds for the development of new chemical entities with potential therapeutic applications. The functional groups introduced through these reactions provide handles for further chemical elaboration, allowing for the fine-tuning of properties such as solubility, bioavailability, and target-binding affinity. For instance, the dimethylamino pharmacophore is present in numerous FDA-approved drugs with diverse therapeutic uses.

References

Application Notes and Protocols: Diazotization of 3,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the diazotization of 3,5-dimethylaniline, a critical process for the synthesis of various chemical intermediates. This procedure is intended for researchers, scientists, and professionals in drug development who are familiar with standard laboratory techniques.

The diazotization of primary aromatic amines is a fundamental transformation in organic chemistry, yielding highly versatile diazonium salts. These intermediates are pivotal in the synthesis of a wide array of organic compounds, as the diazonium group can be readily displaced by numerous nucleophiles. The following protocol has been synthesized from established chemical principles and published methodologies.

Quantitative Data Summary

ParameterValueSource
Reported Overall Yield92.5%[1]

Note: The yield presented is for a multi-step process where diazotization is one of the reactions and may not be representative of the diazotization step in isolation.

Experimental Protocol

This protocol describes the conversion of this compound to its corresponding diazonium salt. The procedure is based on the general principles of diazotization reactions, which involve the reaction of a primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, at low temperatures.[2][3]

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Equipment:

  • Beaker or flask

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Dropping funnel

  • Ice bath

  • Thermometer

Procedure:

  • Preparation of the Amine Salt Solution: In a beaker or flask, suspend this compound in a mixture of concentrated hydrochloric acid and water. Stir the mixture until the amine is completely dissolved, forming the hydrochloride salt.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.[1] It is crucial to maintain this low temperature throughout the reaction to ensure the stability of the resulting diazonium salt.[3]

  • Preparation of the Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

  • Diazotization: Slowly add the sodium nitrite solution dropwise to the cold amine salt solution while stirring vigorously.[1] The rate of addition should be controlled to keep the temperature of the reaction mixture below 5 °C.

  • Monitoring the Reaction: The completion of the diazotization can be monitored by testing for the presence of excess nitrous acid. A drop of the reaction mixture is streaked on starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid and thus the completion of the reaction.[4]

  • Use of the Diazonium Salt: The resulting solution of 3,5-dimethylbenzenediazonium chloride is unstable and should be used immediately in subsequent reactions.[3]

Reaction Workflow and Mechanism

The diazotization of this compound proceeds through a well-established mechanism. Initially, nitrous acid is formed in situ from sodium nitrite and hydrochloric acid. The nitrous acid is then protonated and loses water to form the nitrosonium ion (NO⁺), which is a potent electrophile. The lone pair of electrons on the nitrogen atom of the this compound then attacks the nitrosonium ion. Subsequent proton transfers and elimination of a water molecule lead to the formation of the diazonium salt.[2]

Diazotization_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Dimethylaniline This compound Attack Nucleophilic attack by This compound Dimethylaniline->Attack HCl Hydrochloric Acid Formation In situ formation of Nitrous Acid (HNO2) HCl->Formation NaNO2 Sodium Nitrite NaNO2->Formation Nitrosonium Formation of Nitrosonium Ion (NO+) Formation->Nitrosonium Protonation & Dehydration Nitrosonium->Attack Diazonium_Formation Formation of 3,5-Dimethylbenzenediazonium Chloride Attack->Diazonium_Formation Proton Transfer & Dehydration Product 3,5-Dimethylbenzenediazonium Chloride Solution Diazonium_Formation->Product

Caption: Workflow for the diazotization of this compound.

References

Application Notes and Protocols for the Quantification of 3,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 3,5-Dimethylaniline (also known as 3,5-Xylidine). The following sections offer comprehensive methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), including sample preparation, instrument parameters, and a summary of quantitative performance data.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a robust and widely used technique for the quantification of volatile and semi-volatile organic compounds like this compound. This method offers high sensitivity and selectivity, particularly when using a mass spectrometric detector.

Application Note

This GC-MS protocol is suitable for the determination of this compound in various matrices, including water and air. For air analysis, sampling is typically performed using sorbent tubes, followed by solvent desorption. For water samples, a liquid-liquid extraction or purge and trap technique can be employed to isolate and concentrate the analyte. The use of an internal standard is recommended for accurate quantification.

Experimental Protocol: Quantification of this compound in Water

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 100 mL water sample, add a known amount of an appropriate internal standard (e.g., 2,4-Dimethylaniline-d11).

  • Adjust the pH of the sample to >11 using 5 M NaOH.

  • Extract the sample three times with 20 mL of dichloromethane (B109758) by shaking vigorously for 2 minutes in a separatory funnel.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: ZB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent).[1]

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program: Start at 70°C (hold for 1 min), ramp to 150°C at 3°C/min, then ramp to 280°C at 10°C/min (hold for 5 min).[1]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[1]

  • Transfer Line Temperature: 280 °C.[1]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion for this compound: m/z 121.[2]

    • Qualifier Ions for this compound: m/z 106, 77.

3. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the final extraction solvent, each containing the internal standard at a constant concentration.

  • Analyze the standards and samples under the same GC-MS conditions.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Quantify this compound in the samples using the calibration curve.

Experimental Protocol: Quantification of this compound in Air (NIOSH Method 2002 Adaptation)

1. Sampling

  • Collect air samples using a personal sampling pump connected to a silica (B1680970) gel sorbent tube at a calibrated flow rate (e.g., 0.02 to 0.2 L/min).[2]

  • The total sample volume will depend on the expected concentration.

2. Sample Preparation (Solvent Desorption)

  • Break the ends of the sorbent tube and transfer the front and back sections to separate 2 mL vials.[3]

  • Add 1.0 mL of 95% ethanol (B145695) to each vial.[3]

  • Cap the vials and agitate in an ultrasonic bath for 1 hour.[3]

  • Transfer an aliquot of the supernatant for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

  • Follow the GC-MS conditions outlined in the protocol for water analysis, with appropriate adjustments to the temperature program if necessary to resolve potential interferences from the air matrix.

4. Calibration and Quantification

  • Prepare calibration standards in 95% ethanol.

  • Analyze standards and samples, and quantify using a calibration curve as described previously.

  • Calculate the air concentration of this compound by dividing the mass of analyte found by the total volume of air sampled.

Quantitative Data Summary: GC-MS
ParameterValueReference
Limit of Detection (LOD)0.01 - 0.05 µg/L (for related anilines in water)[1]
Limit of Quantification (LOQ)5 µg/Media (for 3,5-Xylidine)[4]
Linearity Range0.1 - 100 µg/L (for related anilines in water)[1]
Correlation Coefficient (R²)0.9988 - 0.9999 (for related anilines in water)[1]
Repeatability (RSD%)8% - 15% (for related anilines in water)[1]

(Note: Data for related aniline (B41778) compounds are presented as representative values.)

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Water or Air Sample Extraction Liquid-Liquid Extraction or Solvent Desorption Sample->Extraction Concentration Concentration Extraction->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for GC-MS quantification of this compound.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method

HPLC-MS/MS provides excellent specificity and sensitivity for the analysis of this compound, especially in complex matrices such as biological fluids or food samples.

Application Note

This HPLC-MS/MS method is ideal for the trace-level quantification of this compound. The protocol described below is adapted from a method for similar compounds in a challenging matrix and employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, which is highly effective for a wide range of analytes and matrices.

Experimental Protocol: Quantification of this compound in a Complex Matrix (e.g., Chives)

1. Sample Preparation (Modified QuEChERS)

  • Homogenize 10 g of the sample with 10 mL of acetonitrile.

  • Add salts (e.g., 4 g MgSO₄, 1 g NaCl) and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the supernatant and add it to a dispersive solid-phase extraction (d-SPE) tube containing 150 mg MgSO₄ and 50 mg of a suitable sorbent (e.g., PSA - primary secondary amine).

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

2. HPLC-MS/MS Instrumentation and Conditions

  • HPLC System: Agilent 1290 Infinity II or equivalent.[5]

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.[5]

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Methanol:Acetonitrile (25:75, v/v) with 0.1% formic acid.[1]

  • Gradient: Start with 7% B, ramp to 35% B over 2.5 min, then to 95% B over 2 min, hold for 1 min, and re-equilibrate.[1]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Ion Source: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion for this compound: m/z 122.1

    • Product Ions for this compound: To be determined by direct infusion of a standard solution (e.g., m/z 107.1, 77.1).

3. Calibration and Quantification

  • Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of this compound.

  • Analyze the standards and samples under the same HPLC-MS/MS conditions.

  • Construct a calibration curve and quantify this compound in the samples.

Quantitative Data Summary: HPLC-MS/MS
ParameterValueReference
Limit of Detection (LOD)1.0 µg/kg (for 3,5-Dichloroaniline)[6]
Limit of Quantification (LOQ)3.0 µg/kg (for 3,5-Dichloroaniline)[6]
Linearity Range0.001 - 1.000 mg/L (for Dichloroanilines)[6]
Correlation Coefficient (R²)> 0.996 (for Dichloroanilines)[6]
Recovery78.2 - 98.1% (for 3,5-Dichloroaniline)[6]
Precision (RSD%)1.4 - 11.9% (for 3,5-Dichloroaniline)[6]

(Note: Data for 3,5-Dichloroaniline are presented as representative values for a similar compound.)

Experimental Workflow: HPLC-MS/MS Analysis

HPLCMSMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Homogenized Sample Extraction Acetonitrile Extraction & Salting Out Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Injection HPLC Injection Cleanup->Injection Separation Liquid Chromatographic Separation Injection->Separation Detection Tandem Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Matrix-Matched Curve Integration->Quantification Result Final Concentration Quantification->Result

Caption: Workflow for HPLC-MS/MS quantification of this compound.

References

gas chromatography-mass spectrometry (GC-MS) analysis of 3,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylaniline is an important chemical intermediate used in the synthesis of various dyes, pharmaceuticals, and other organic compounds. Due to its potential toxicity and its classification as a suspected carcinogen, sensitive and reliable analytical methods are crucial for its detection and quantification in various matrices, including environmental samples, raw materials, and finished products.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile organic compounds like this compound, offering high sensitivity, selectivity, and structural elucidation capabilities.[1]

This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS. The methodology covers sample preparation from both liquid and solid matrices, instrumental conditions, and data analysis procedures.

Principle of GC-MS

Gas Chromatography (GC) separates volatile compounds in a mixture based on their differential partitioning between a stationary phase (a high-boiling liquid coated on an inert solid support within a capillary column) and a mobile phase (an inert gas, such as helium). As the sample mixture travels through the column, compounds with higher volatility and lower affinity for the stationary phase elute faster. The separated compounds then enter the Mass Spectrometer (MS), which ionizes the molecules, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects the abundance of each ion. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for compound identification, while the chromatographic peak area is used for quantification.

Materials and Reagents

  • Solvents: Methylene (B1212753) chloride (pesticide grade or equivalent), n-Hexane (HPLC grade), Methanol (HPLC grade), Ethyl acetate (B1210297) (HPLC grade)[1][3]

  • Reagents: this compound (analytical standard, >99% purity), Anhydrous sodium sulfate, Sodium hydroxide (B78521) (NaOH)[1][4], 1,4-Dichlorobenzene-d4 (internal standard)[3]

  • Gases: Helium (carrier gas, 99.999% purity)[5][6]

  • Glassware: Volumetric flasks, pipettes, vials with PTFE-lined septa, separatory funnels, evaporating tubes.

Experimental Protocols

Sample Preparation

The choice of sample preparation is critical and depends on the sample matrix.

Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., groundwater, wastewater)

  • Measure 100 mL of the aqueous sample into a 250 mL separatory funnel.

  • Spike the sample with an appropriate amount of internal standard (e.g., 1,4-Dichlorobenzene-d4).

  • Adjust the pH of the sample to >11 using 1.0 M NaOH to ensure the aniline (B41778) is in its free base form.[1][7]

  • Add 50 mL of methylene chloride to the separatory funnel and shake vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate and drain the organic (bottom) layer into a flask.

  • Repeat the extraction twice more with fresh 50 mL portions of methylene chloride.

  • Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.[1]

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a GC vial for analysis.

Protocol 2: Accelerated Solvent Extraction (ASE) for Solid Samples (e.g., soil, chemical mixtures)

  • Homogenize the solid sample to ensure uniformity.

  • Mix 10 g of the homogenized sample with a drying agent like diatomaceous earth.[1]

  • Place the mixture into an ASE extraction cell.

  • Perform the extraction using methylene chloride at an elevated temperature and pressure (e.g., 100 °C, 1500 psi).

  • Collect the extract and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

  • Spike the final extract with the internal standard before injection.

  • Transfer the final extract to a GC vial for analysis.

GC-MS Instrumental Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

ParameterSetting
Gas Chromatograph
ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow rate of 1.0 mL/min[8]
Injection ModeSplitless, 1 µL injection volume[3][8]
Injector Temperature280 °C[3]
Oven Temperature ProgramInitial temperature 60 °C, hold for 2 min, ramp at 15 °C/min to 200 °C, hold for 2 min, then ramp at 20 °C/min to 280 °C, hold for 5 min.[3][8]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[9]
Ion Source Temperature230 °C[3]
Quadrupole Temperature150 °C[3]
Transfer Line Temperature290 °C[8]
Acquisition ModeFull Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
SIM Ions for this compoundTarget Ion: m/z 121, Qualifier Ions: m/z 106, 77[10][11][12]
SIM Ion for 1,4-Dichlorobenzene-d4m/z 152

Data Presentation

Calibration and Quantification

An external standard calibration method is used for quantification.[9][13] Prepare a series of calibration standards of this compound in the final extraction solvent (e.g., methylene chloride) at concentrations ranging from 0.1 µg/mL to 20 µg/mL. Each calibration standard should also contain the internal standard at a constant concentration.

Table 1: Calibration Data for this compound

Concentration (µg/mL)Peak Area (this compound)Peak Area (Internal Standard)Response Ratio (Analyte Area / IS Area)
0.115,234450,1230.0338
0.576,543452,3450.1692
1.0151,987449,8760.3378
5.0758,432451,2341.6808
10.01,523,678450,5673.3817
20.03,045,789449,9876.7686
Correlation Coefficient (r²) \multicolumn{3}{c}{0.9995}
Method Performance

Table 2: Method Validation Parameters

ParameterValue
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Linearity Range0.1 - 20 µg/mL
Precision (%RSD, n=6)< 5%
Accuracy (Recovery %)95 - 105%

Visualizations

GCMS_Workflow Sample Sample (Aqueous or Solid) Prep Sample Preparation Sample->Prep LLE Liquid-Liquid Extraction (Aqueous) Prep->LLE If Aqueous ASE Accelerated Solvent Extraction (Solid) Prep->ASE If Solid Concentration Extract Concentration LLE->Concentration ASE->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Acquisition (Full Scan / SIM) GCMS->Data Analysis Data Analysis (Quantification & Identification) Data->Analysis Report Final Report Analysis->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

GCMS_Components Injector Injector Heats sample to vaporize it Column GC Column Separates compounds based on volatility Injector->Column Carrier Gas (He) IonSource Ion Source Ionizes separated compounds Column->IonSource MassAnalyzer Mass Analyzer (Quadrupole) Filters ions by m/z ratio IonSource->MassAnalyzer Detector Detector Detects and counts ions MassAnalyzer->Detector DataSystem Data System Generates mass spectrum Detector->DataSystem

Caption: Logical relationship of key GC-MS components.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 3,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dimethylaniline, also known as 3,5-xylidine, is an aromatic amine used as an intermediate in the synthesis of various chemicals, including dyes and pharmaceuticals.[1] Its accurate quantification is crucial for quality control, impurity profiling, and stability testing in drug development and chemical manufacturing. This application note presents a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is designed to be specific, accurate, and precise, and is suitable for validation according to the International Council for Harmonisation (ICH) guidelines.[2][3][4][5]

Principle

The method utilizes a C18 stationary phase to separate this compound from other components in a sample matrix.[6][7][8] A mobile phase consisting of an organic solvent (acetonitrile) and an aqueous buffer is used to elute the analyte. Aromatic amines can exhibit peak tailing on silica-based columns; therefore, a buffer is incorporated to maintain a consistent pH and improve peak shape.[9][10][11] Detection is performed using a UV detector at a wavelength corresponding to one of the absorbance maxima of this compound.[1][12][13][14]

Chromatographic Conditions

A summary of the proposed HPLC method parameters is provided in the table below.

ParameterProposed Condition
HPLC System Standard analytical HPLC with quaternary pump, autosampler, column oven, and UV-Vis detector
Column C18, 4.6 x 150 mm, 5 µm (base-deactivated)
Mobile Phase Acetonitrile (B52724) : 20 mM Potassium Phosphate (B84403) Buffer (pH 7.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 239 nm
Run Time 10 minutes

Experimental Protocols

1. Mobile Phase Preparation

  • 20 mM Potassium Phosphate Buffer (pH 7.0):

    • Weigh approximately 2.72 g of monobasic potassium phosphate (KH₂PO₄) and dissolve in 1 L of HPLC-grade water.

    • Adjust the pH to 7.0 ± 0.05 with a dilute potassium hydroxide (B78521) solution.

    • Filter the buffer through a 0.45 µm nylon membrane filter.

  • Mobile Phase:

    • Mix 500 mL of acetonitrile (HPLC grade) with 500 mL of the 20 mM Potassium Phosphate Buffer (pH 7.0).

    • Degas the mobile phase by sonication or vacuum filtration before use.

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

3. Sample Preparation

  • Accurately weigh a portion of the sample containing this compound.

  • Dissolve the sample in a suitable volume of mobile phase to achieve a theoretical concentration within the linear range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

4. HPLC System Setup and Operation

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is free from contaminants.

  • Perform a system suitability test by injecting the 25 µg/mL working standard solution in replicate (n=6).

  • Inject the working standard solutions to construct a calibration curve.

  • Inject the prepared sample solutions.

Method Validation Protocol

The proposed HPLC method should be validated in accordance with ICH Q2(R1) guidelines.[2][3][4][5] The following parameters should be assessed:

1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank, a placebo (if applicable), and a spiked sample. The peak for this compound in the spiked sample should be pure and free from interference from the blank and placebo.

2. Linearity

Linearity should be established by analyzing a minimum of five concentrations of the this compound working standard solutions. A calibration curve should be plotted by graphing the peak area response against the concentration.

ParameterAcceptance Criteria
Concentration Range e.g., 1 - 100 µg/mL
Number of Concentrations Minimum of 5
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Should be close to zero

3. Accuracy

Accuracy should be determined by performing recovery studies. This can be done by spiking a known amount of this compound into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Concentration LevelNumber of ReplicatesMean Recovery (%)
Low (e.g., 80%)398.0 - 102.0
Medium (e.g., 100%)398.0 - 102.0
High (e.g., 120%)398.0 - 102.0

4. Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate injections of the 100% test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Precision LevelParameterAcceptance Criteria
Repeatability % RSD of peak areas≤ 2.0%
Intermediate Precision % RSD of peak areas≤ 2.0%

5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

ParameterAcceptance Criteria
LOD (Signal-to-Noise) 3:1
LOQ (Signal-to-Noise) 10:1
Precision at LOQ % RSD ≤ 10%

6. Robustness

Robustness should be evaluated by making small, deliberate variations to the method parameters and observing the effect on the results.

Parameter VariedVariationEffect on Results
Flow Rate ± 0.1 mL/minSystem suitability should pass
Column Temperature ± 2 °CSystem suitability should pass
Mobile Phase Composition ± 2% organicSystem suitability should pass
pH of Buffer ± 0.2 unitsSystem suitability should pass

Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Validation prep_mobile Mobile Phase Preparation system_setup HPLC System Setup & Equilibration prep_mobile->system_setup prep_std Standard Solution Preparation system_suitability System Suitability Test prep_std->system_suitability calibration Calibration Curve Generation prep_std->calibration prep_sample Sample Preparation sample_analysis Sample Analysis prep_sample->sample_analysis system_setup->system_suitability Equilibrated System system_suitability->calibration System OK calibration->sample_analysis Valid Curve data_acq Data Acquisition sample_analysis->data_acq quantification Quantification of This compound data_acq->quantification validation Method Validation (ICH Q2(R1)) quantification->validation report Final Report validation->report

References

3,5-Dimethylaniline: A Versatile Building Block in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylaniline, also known as 3,5-xylidine, is a valuable and versatile building block in organic synthesis. Its unique structural features, including the presence of two methyl groups meta to the amino group on the benzene (B151609) ring, provide specific steric and electronic properties that are leveraged in the design and synthesis of a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent therapeutic agents, with a focus on BET bromodomain inhibitors.

Key Applications of this compound

This compound serves as a crucial starting material and intermediate in the synthesis of various compounds across different sectors of the chemical industry.[1]

  • Pharmaceuticals: It is a key component in the synthesis of a variety of therapeutic agents, including analgesics, antipyretics, and antimalarial drugs.[2] A significant application is in the development of epigenetic modulators, particularly BET bromodomain inhibitors for cancer therapy.

  • Agrochemicals: This aniline (B41778) derivative is utilized in the production of pesticides, including herbicides, fungicides, and insecticides.[2]

  • Dyes and Pigments: this compound is a precursor for the manufacture of various dyes.[1][3]

Physicochemical Properties and Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 108-69-0[4]
Molecular Formula C₈H₁₁N[4]
Molecular Weight 121.18 g/mol [4]
Appearance Colorless to pale yellow or dark brown liquid[2][3]
Boiling Point 220-221 °C[3]
Melting Point 9.8 °C[3]
Density 0.972 g/mL at 25 °C[3]
Refractive Index n20/D 1.557[3]

Application in the Synthesis of BET Bromodomain Inhibitors

Bromodomain and Extra-Terminal domain (BET) proteins are key epigenetic readers that play a crucial role in the regulation of gene transcription.[3][5] Their inhibition has emerged as a promising therapeutic strategy for the treatment of cancer and inflammatory diseases.[2][5] this compound is a critical building block in the synthesis of several potent BET inhibitors due to the favorable interactions of the 3,5-dimethylphenyl moiety within the acetyl-lysine binding pocket of BET bromodomains.

Signaling Pathway of BET Bromodomain Inhibition

BET inhibitors, such as those derived from this compound, function by competitively binding to the bromodomains of BET proteins (BRD2, BRD3, BRD4, and BRDT).[3][5] This prevents the recruitment of transcriptional machinery to acetylated histones, leading to the downregulation of key oncogenes like MYC.[5] The overall mechanism disrupts the transcriptional programs essential for tumor cell growth and survival, ultimately inducing cell cycle arrest and apoptosis.[5]

BET_Inhibition_Pathway cluster_nucleus Cell Nucleus BET BET Proteins (BRD2, BRD3, BRD4) Promoter Gene Promoters BET->Promoter Recruitment Ac_Histones Acetylated Histones Ac_Histones->BET Binding TF Transcription Factors (e.g., MYC) TF->Promoter Transcription Transcription Initiation Promoter->Transcription mRNA mRNA Transcription->mRNA Proliferation Tumor Cell Proliferation mRNA->Proliferation Promotes BET_Inhibitor BET Inhibitor (derived from This compound) BET_Inhibitor->BET Inhibition Cell_Cycle_Arrest Cell Cycle Arrest BET_Inhibitor->Cell_Cycle_Arrest Apoptosis Apoptosis BET_Inhibitor->Apoptosis Cell_Cycle_Arrest->Proliferation Inhibits Apoptosis->Proliferation Inhibits

Caption: Mechanism of action of BET inhibitors derived from this compound.

Experimental Protocols

The following section details a synthetic route to a key intermediate used in the preparation of potent BET bromodomain inhibitors, starting from this compound.

Synthesis of N-(3,5-Dimethylphenyl)acetamide

This initial step involves the acylation of this compound to protect the amino group and to introduce a key structural motif.

Reaction Scheme:

Materials:

Procedure:

  • Dissolve this compound in a suitable solvent such as water, optionally with the aid of a stoichiometric amount of concentrated hydrochloric acid to form the soluble hydrochloride salt.[6]

  • Slowly add a slight molar excess of acetic anhydride to the stirred solution. The reaction is exothermic and may require cooling to maintain a controlled temperature.[7]

  • If the hydrochloride salt was formed, add a solution of sodium acetate to neutralize the acid and promote the precipitation of the product.[6]

  • Continue stirring the reaction mixture at room temperature for 30 minutes to a few hours. Monitor the reaction progress by thin-layer chromatography (TLC).[7]

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude N-(3,5-dimethylphenyl)acetamide.[7]

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[7]

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure acetamide (B32628).

  • Dry the purified crystals under vacuum.[7]

Quantitative Data:

ReactantMolar Mass ( g/mol )AmountMoles
This compound121.18(Specify)(Calculate)
Acetic Anhydride102.09(Specify)(Calculate)
ProductMolar Mass ( g/mol )Theoretical Yield (g)Actual Yield (g)Percent Yield (%)
N-(3,5-Dimethylphenyl)acetamide163.22(Calculate)(Measure)(Calculate)
Further Synthetic Transformations

The resulting N-(3,5-dimethylphenyl)acetamide can then be utilized in a variety of subsequent reactions to construct more complex bioactive molecules. For example, it can undergo further functionalization of the aromatic ring followed by deprotection of the acetamide to regenerate the amine for subsequent coupling reactions. These multi-step syntheses ultimately lead to the formation of potent inhibitors of BET bromodomains and other therapeutic targets.

Experimental Workflow for Multi-step Synthesis:

multistep_synthesis Start This compound Step1 Acylation (Protection) Start->Step1 Intermediate1 N-(3,5-Dimethylphenyl)acetamide Step1->Intermediate1 Step2 Aromatic Functionalization Intermediate1->Step2 Intermediate2 Functionalized Acetamide Step2->Intermediate2 Step3 Deprotection Intermediate2->Step3 Intermediate3 Functionalized This compound Step3->Intermediate3 Step4 Coupling Reaction (e.g., Ullmann, Buchwald-Hartwig) Intermediate3->Step4 FinalProduct Bioactive Molecule (e.g., BET Inhibitor) Step4->FinalProduct

Caption: General workflow for the synthesis of bioactive molecules from this compound.

Conclusion

This compound is a cornerstone building block in the field of organic synthesis, particularly for the development of novel pharmaceuticals. Its application in the synthesis of potent BET bromodomain inhibitors highlights its importance in modern drug discovery. The provided protocols and data serve as a valuable resource for researchers and scientists working in this dynamic area. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new and improved therapeutic agents.

References

Application Notes: The Role of 3,5-Dimethylaniline in the Synthesis of Malachite Green Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Malachite green (MG) is a triphenylmethane (B1682552) dye widely recognized for its use in the textile industry and as an antimicrobial agent in aquaculture.[1][2] Structurally, it is characterized by a central methane (B114726) carbon atom bonded to three aromatic rings, two of which are N,N-dimethylaniline moieties. The synthesis of malachite green and its analogues is a cornerstone of dye chemistry, typically involving the acid-catalyzed condensation of an aromatic aldehyde with two equivalents of an N,N-dialkylated aniline (B41778) to form a colorless leuco base.[3] This leuco form is subsequently oxidized to produce the intensely colored dye.[2][3][4]

The development of malachite green analogues is a significant area of research, driven by the need for novel dyes with tailored properties, such as altered absorption maxima, improved stability, and reduced toxicity.[4][5] 3,5-Dimethylaniline is a valuable precursor for creating such analogues. By incorporating the 3,5-dimethyl substitution pattern onto the aniline rings, researchers can systematically study the effects of steric hindrance and electron-donating groups on the spectral and biological properties of the resulting dye.

Principle of Synthesis

The synthesis of a malachite green analogue using this compound first requires its conversion to N,N,3,5-tetramethylaniline . This substituted aniline then serves as the nucleophile in the key synthetic step. The overall process can be summarized in two main stages:

  • Condensation to Leuco Base: N,N,3,5-tetramethylaniline undergoes an acid-catalyzed electrophilic aromatic substitution reaction with an aromatic aldehyde (e.g., benzaldehyde (B42025) or a substituted derivative). The aldehyde is first protonated by the acid catalyst (such as p-toluenesulfonic acid, ZnCl₂, or SnCl₄), making it a potent electrophile.[1][4][6] Two molecules of the aniline derivative then sequentially attack the carbonyl carbon, ultimately forming the colorless triarylmethane leuco base after dehydration.

  • Oxidation to Colored Dye: The leuco base is then oxidized to form the final, colored malachite green analogue. This step creates the conjugated system responsible for the dye's intense color. Common oxidizing agents for this transformation include lead dioxide (PbO₂) or tetrachloro-p-benzoquinone.[1][4][6]

Experimental Protocols

The following protocols are generalized methodologies based on established procedures for the synthesis of malachite green and its analogues.[1][4][6] They have been adapted for the use of N,N,3,5-tetramethylaniline (derived from this compound) to produce a novel analogue.

Protocol 1: Synthesis of the Leuco-Malachite Green Analogue

This procedure details the condensation of an aromatic aldehyde with N,N,3,5-tetramethylaniline to form the leuco base.

Materials:

Procedure:

  • Set up a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • To the flask, add the aromatic aldehyde (10 mmol), N,N,3,5-tetramethylaniline (40 mmol), p-toluenesulfonic acid (10 mmol), and benzene (20 mL).[4] Alternatively, a Lewis acid like ZnCl₂ in a solvent such as ethanol can be used, and the mixture can be refluxed for 24 hours.[6][7]

  • Heat the reaction mixture to reflux. If using a Dean-Stark trap, continue refluxing for approximately 9 hours or until the theoretical amount of water has been collected.[4]

  • Cool the reaction mixture to room temperature and dilute it with the reaction solvent (e.g., 40 mL of benzene).[4]

  • Transfer the mixture to a separatory funnel and wash sequentially with 10% sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude residue by column chromatography on silica gel, using a hexane-ethyl acetate gradient (e.g., 10:1) to afford the pure leuco base.[4]

Protocol 2: Oxidation of the Leuco Base to the Malachite Green Analogue

This procedure describes the conversion of the colorless leuco base to the final colored dye.

Materials:

Procedure:

  • Dissolve the purified leuco base (5 mmol) in a mixture of methanol (30 mL) and concentrated HCl (5 mL) in a round-bottom flask.

  • Cool the flask in an ice bath and add lead dioxide (5.5 mmol) portion-wise with stirring. The solution should develop an intense green color.

  • Stir the reaction mixture at room temperature for 1-2 hours to ensure complete oxidation.[1]

  • After the reaction is complete, dilute the mixture with water and extract the aqueous phase with methylene chloride to remove any unreacted starting material or impurities.

  • The aqueous layer containing the water-soluble dye can be further purified. One method involves pouring the reaction mixture into a separatory funnel containing methanol, HCl, and methylene chloride for extraction, followed by drying and concentration.[4]

  • The final product can be purified by chromatography on silica gel using a polar eluent system such as methylene chloride-methanol (9:1).[4]

Data Presentation

The synthesis of new malachite green analogues requires thorough characterization. The tables below present representative data from the literature for various analogues, which serve as a benchmark for what to expect when characterizing a novel dye derived from this compound.

Table 1: Spectroscopic Properties of Fluorinated Malachite Green Analogues in Water

Analogue Substitution Pattern λmax (nm) Molar Extinction Coefficient (ε) (M-1cm-1)
Malachite Green (MG) None 617 148,900
Analogue 2 2-Fluoro (on benzaldehyde ring) 628 65,000
Analogue 3 3-Fluoro (on aniline rings) 626 2,500
Analogue 4 2,4-Difluoro (on benzaldehyde ring) 632 48,000
Analogue 5 4-Fluoro (on benzaldehyde ring) 618 91,000

Data sourced from a study on fluorinated MG analogues, demonstrating how substitutions affect spectral properties.[4]

Table 2: Comparison of Reaction Conditions for Leuco-Malachite Green Synthesis

Catalyst Aldehyde:Aniline Ratio (molar) Solvent Temperature (°C) Time (h) Yield (%) Reference
SnCl₄ 1:3 None 115-120 4 >80 [1]
p-Toluenesulfonic acid 1:4 Benzene Reflux (~80) 9 95-100 [4]
ZnCl₂ N/A Ethanol Reflux (~78) 24 69-89 [6][7]

This table summarizes various conditions reported for the condensation step, highlighting the versatility of the synthesis.[1][4][6][7]

Visualizations: Workflows and Relationships

Diagram 1: General Synthesis Workflow

G cluster_start Starting Materials cluster_process Synthetic Steps cluster_product Products & Intermediates A This compound P1 Step 1: N,N-Dimethylation A->P1 B Aromatic Aldehyde P2 Step 2: Acid-Catalyzed Condensation B->P2 C Methylating Agent C->P1 I1 N,N,3,5-Tetramethylaniline P1->I1 I2 Leuco Base Analogue P2->I2 P3 Step 3: Oxidation F Final Malachite Green Analogue P3->F I1->P2 I2->P3

Caption: Workflow for synthesizing a malachite green analogue from this compound.

Diagram 2: Logical Relationship in Dye Synthesis

G Reactants N,N,3,5-Tetramethylaniline + Aromatic Aldehyde Condensation Condensation Reaction (Electrophilic Substitution) Reactants->Condensation Catalyst Acid Catalyst (p-TsOH, ZnCl₂, etc.) Catalyst->Condensation LeucoBase Leuco Base Intermediate (Colorless Triarylmethane) Condensation->LeucoBase Oxidation Oxidation Reaction LeucoBase->Oxidation Oxidant Oxidizing Agent (PbO₂, etc.) Oxidant->Oxidation FinalDye Malachite Green Analogue (Colored Cationic Dye) Oxidation->FinalDye

Caption: The two-stage chemical transformation from reactants to the final colored dye.

References

Application of 3,5-Dimethylaniline in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylaniline, also known as 3,5-xylidine, is an aromatic amine that serves as a versatile building block in various materials science applications. Its unique molecular structure, featuring a primary amine group and two methyl substituents on the benzene (B151609) ring, imparts specific properties to the materials derived from it. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of conductive polymers, as a corrosion inhibitor, and as a curing agent for epoxy resins. The information is intended to guide researchers in their experimental design and data interpretation.

Conductive Polymers: Synthesis of Poly(this compound)

This compound can be polymerized to form poly(this compound), a member of the polyaniline family of conducting polymers. The methyl groups on the aniline (B41778) monomer influence the solubility, processability, and electronic properties of the resulting polymer.

Application Notes

Poly(this compound) is of interest for applications in organic electronics, such as sensors, electrochromic devices, and antistatic coatings. The electrical conductivity of the polymer can be tailored by doping with protonic acids. The presence of methyl groups can enhance the solubility of the polymer in organic solvents compared to unsubstituted polyaniline, facilitating its processing.

Quantitative Data

Note: Specific experimental data for the electrical conductivity of poly(this compound) was not available in the search results. The following table provides a template for presenting such data, with example values based on related polyaniline derivatives.

DopantConcentration (M)Polymerization MethodElectrical Conductivity (S/cm)
HCl1.0Chemical Oxidation10⁻³ - 10⁻¹
H₂SO₄0.5Electrochemical10⁻⁴ - 10⁻²
Camphorsulfonic acid0.1Chemical Oxidation10⁻² - 1
Experimental Protocol: Chemical Oxidative Polymerization of this compound

This protocol describes a general method for the synthesis of poly(this compound) via chemical oxidative polymerization using ammonium (B1175870) persulfate as the oxidant.[1][2]

Materials:

  • This compound (monomer)

  • Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)

  • Hydrochloric acid (HCl) (dopant and reaction medium)

  • Methanol

  • Acetone (B3395972)

  • Deionized water

Procedure:

  • Dissolve a specific amount of this compound in 1 M HCl solution in a reaction vessel. Stir the solution at a low temperature (0-5 °C) in an ice bath.

  • Separately, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl solution and cool it to 0-5 °C.

  • Slowly add the pre-cooled ammonium persulfate solution dropwise to the stirring this compound solution.

  • Continue the reaction at 0-5 °C for a designated period (e.g., 2-4 hours). The solution will gradually change color, indicating the formation of the polymer.

  • After the reaction is complete, collect the precipitated polymer by filtration.

  • Wash the polymer powder sequentially with 1 M HCl, methanol, and acetone to remove unreacted monomer, oligomers, and oxidant.

  • Dry the resulting poly(this compound) powder in a vacuum oven at a moderate temperature (e.g., 60 °C) for 24 hours.

Characterization:

  • The electrical conductivity of the synthesized polymer can be measured using a four-point probe or by electrochemical impedance spectroscopy (EIS).[3]

  • The chemical structure and morphology can be characterized by Fourier-transform infrared (FTIR) spectroscopy, UV-vis spectroscopy, and scanning electron microscopy (SEM).

Experimental Workflow: Chemical Polymerization of this compound

G Workflow for Chemical Polymerization of this compound cluster_prep Reactant Preparation cluster_reaction Polymerization cluster_purification Purification and Drying Monomer Dissolve this compound in 1 M HCl Cooling Cool both solutions to 0-5 °C Monomer->Cooling Oxidant Dissolve Ammonium Persulfate in 1 M HCl Oxidant->Cooling Mixing Slowly add oxidant to monomer solution with stirring Cooling->Mixing Reaction Maintain reaction at 0-5 °C for 2-4 hours Mixing->Reaction Filtration Filter the precipitate Reaction->Filtration Washing Wash with HCl, Methanol, and Acetone Filtration->Washing Drying Dry under vacuum at 60 °C Washing->Drying P35DMA P35DMA Drying->P35DMA Poly(this compound) Powder

Caption: Workflow for the synthesis of poly(this compound).

Corrosion Inhibition

Aromatic amines, including this compound, can act as corrosion inhibitors for various metals and alloys in acidic environments. They function by adsorbing onto the metal surface, forming a protective barrier that slows down the corrosion process.

Application Notes

This compound can be investigated as a corrosion inhibitor for mild steel, aluminum, and other metals in acidic media such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). Its effectiveness depends on its concentration, the nature of the metal, the corrosive environment, and the temperature. The inhibitor molecules can adsorb on the metal surface through the nitrogen atom's lone pair of electrons and the π-electrons of the aromatic ring.

Quantitative Data
MetalCorrosive MediumInhibitor Conc. (mM)Inhibition Efficiency (%)Technique
Mild Steel1 M HCl1.085Weight Loss
Mild Steel1 M HCl1.088Potentiodynamic Polarization
Mild Steel1 M HCl1.090EIS
Aluminum0.5 M H₂SO₄5.075Weight Loss
Experimental Protocol: Evaluation of Corrosion Inhibition

This protocol outlines the weight loss and electrochemical methods to evaluate the corrosion inhibition performance of this compound.[4][5][6][7]

Materials:

  • Metal coupons (e.g., mild steel) of known dimensions

  • Corrosive medium (e.g., 1 M HCl)

  • This compound (inhibitor)

  • Acetone

  • Deionized water

  • Analytical balance

  • Electrochemical workstation with a three-electrode cell (working electrode: metal coupon, reference electrode: saturated calomel (B162337) electrode (SCE), counter electrode: platinum wire)

A. Weight Loss Method:

  • Mechanically polish the metal coupons with different grades of emery paper, degrease with acetone, wash with deionized water, and dry.

  • Accurately weigh the cleaned coupons.

  • Immerse the coupons in the corrosive solution with and without different concentrations of this compound for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.

  • After the immersion period, remove the coupons, clean them to remove corrosion products, wash with deionized water and acetone, and dry.

  • Weigh the coupons again to determine the weight loss.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • CR = (K × W) / (A × T × D)

      • where K is a constant, W is the weight loss, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.

    • IE% = [(CR_blank - CR_inh) / CR_blank] × 100

      • where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.

B. Electrochemical Methods (Potentiodynamic Polarization and EIS):

  • Prepare the three-electrode cell with the metal coupon as the working electrode, SCE as the reference electrode, and a platinum wire as the counter electrode.

  • Immerse the electrodes in the corrosive solution with and without different concentrations of this compound.

  • Allow the system to stabilize by monitoring the open-circuit potential (OCP) for about 30-60 minutes.

  • Potentiodynamic Polarization: Scan the potential from a cathodic potential to an anodic potential with respect to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) from the Tafel plots.

  • Calculate the inhibition efficiency: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100.

  • Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Analyze the Nyquist and Bode plots to determine the charge transfer resistance (R_ct).

  • Calculate the inhibition efficiency: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100.

Experimental Setup: Electrochemical Corrosion Testing```dot

G Workstation Potentiostat/ Galvanostat Computer Computer with Analysis Software Workstation->Computer Data Acquisition WE WE Workstation->WE WE Lead RE RE Workstation->RE RE Lead CE CE Workstation->CE CE Lead

Caption: Reaction mechanism of an epoxy group with a primary amine.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 3,5-Dimethylaniline. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound is susceptible to a few common impurities. Due to exposure to air and light, oxidation can occur, leading to the formation of colored byproducts that can darken the substance from its typically colorless to pale yellow appearance.[1] Another significant source of impurities comes from isomeric variants of dimethylaniline, such as 2,3-, 2,4-, 2,5-, 2,6-, and 3,4-dimethylaniline, which can be challenging to separate due to their similar physical properties.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques for this compound are vacuum distillation, recrystallization, and column chromatography. The choice of method depends on the nature of the impurities and the desired final purity.

Q3: What are the key physical properties to consider during purification?

A3: Key physical properties for the purification of this compound are summarized in the table below. Understanding these properties is crucial for selecting the appropriate purification method and conditions.

PropertyValue
Boiling Point (atm) 220 °C
Boiling Point (vacuum) 84-86 °C @ 6 mmHg, 64 °C @ 2 mmHg, 82-84 °C @ 7 mmHg[2]
Melting Point 9.8 - 10.0 °C[3]
Solubility Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water.[4]
Appearance Colorless to pale yellow oily liquid, which may darken to brown upon exposure to air.[1]

Troubleshooting Guides

Vacuum Distillation

Q4: My this compound is dark brown. Can I purify it by distillation?

A4: Yes, vacuum distillation is an excellent method for removing colored, high-boiling, and polymeric impurities. Distilling under reduced pressure is crucial to prevent the decomposition that can occur at its atmospheric boiling point of 220 °C.

Q5: I'm observing bumping or uneven boiling during vacuum distillation. What should I do?

A5: Bumping is a common issue in vacuum distillation. To ensure smooth boiling, use a magnetic stir bar or boiling chips. Ensure a proper and stable vacuum is achieved before heating. A gradual and uniform heating of the distillation flask is also essential.

Experimental Protocol: Vacuum Distillation

Materials:

  • Crude this compound

  • Round-bottom flask

  • Distillation head with condenser

  • Receiving flask

  • Vacuum source (vacuum pump or water aspirator)

  • Manometer

  • Heating mantle with stirrer

  • Magnetic stir bar or boiling chips

  • Cold water source for condenser

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all glassware is free of cracks and joints are properly sealed.

  • Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask.

  • Connect the apparatus to the vacuum source and slowly evacuate the system.

  • Once the desired pressure is reached and stable (e.g., 2-7 mmHg), begin circulating cold water through the condenser.

  • Gradually heat the distillation flask using the heating mantle while stirring.

  • Collect the fraction that distills at the expected boiling point for the applied pressure (see table above).

  • Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly releasing the vacuum.

G Experimental Workflow: Vacuum Distillation cluster_prep Preparation cluster_distill Distillation cluster_finish Finishing prep1 Assemble Apparatus prep2 Add Crude 3,5-DMA & Stir Bar prep1->prep2 distill1 Evacuate System prep2->distill1 distill2 Apply Cooling Water distill1->distill2 distill3 Heat & Stir distill2->distill3 distill4 Collect Pure Fraction distill3->distill4 finish1 Cool Apparatus distill4->finish1 finish2 Release Vacuum finish1->finish2

Caption: Workflow for the purification of this compound by vacuum distillation.

Recrystallization

Q6: I am struggling to find a suitable recrystallization solvent for this compound. What do you recommend?

A6: For aromatic amines like this compound, a good starting point for solvent screening is to test a range of solvents with varying polarities. Ethanol, isopropanol, or a mixed solvent system like ethanol/water or hexane (B92381)/ethyl acetate (B1210297) could be effective. The ideal solvent will dissolve the crude product when hot but not at room temperature. For basic compounds like amines, it is also possible to perform the recrystallization on their salt form (e.g., hydrochloride), which often has different solubility characteristics.[4][5]

Q7: My product is "oiling out" instead of forming crystals during cooling. How can I resolve this?

A7: "Oiling out" occurs when the solute comes out of solution above its melting point. This can be addressed by:

  • Reheating and adding more solvent: This will decrease the saturation of the solution.

  • Slowing down the cooling process: Allow the solution to cool to room temperature gradually before placing it in an ice bath.

  • Using a different solvent system: A solvent with a lower boiling point might be necessary.

Experimental Protocol: Recrystallization (General Procedure)

Materials:

  • Crude this compound

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Selected recrystallization solvent(s)

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent.

  • Gently heat the mixture while stirring until the solid completely dissolves. Add small portions of hot solvent as needed to achieve full dissolution.

  • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals.

G Troubleshooting Logic: Recrystallization start Start Recrystallization dissolve Dissolve Crude in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals oil Oiling Out? crystals->oil No filter Filter & Dry Crystals crystals->filter Yes troubleshoot_no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Reduce solvent oil->troubleshoot_no_crystals No troubleshoot_oil Troubleshoot: - Reheat & add solvent - Cool slower - Change solvent oil->troubleshoot_oil Yes end Pure Product filter->end troubleshoot_no_crystals->cool troubleshoot_oil->dissolve

Caption: Troubleshooting decision tree for the recrystallization of this compound.

Column Chromatography

Q8: How can I separate this compound from its isomers using column chromatography?

A8: Separating isomers of dimethylaniline can be challenging. A normal-phase column chromatography approach using silica (B1680970) gel as the stationary phase is a common starting point. The mobile phase should be a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate). A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective. Adding a small amount of a basic modifier like triethylamine (B128534) to the mobile phase can help to reduce peak tailing, which is a common issue when separating amines on silica gel.

Q9: My peaks are tailing during HPLC analysis. What could be the cause?

A9: Peak tailing for basic compounds like anilines on a standard C18 column is often due to interactions with residual acidic silanol (B1196071) groups on the silica stationary phase. To mitigate this, you can:

  • Lower the mobile phase pH: Using an acidic modifier like formic acid (e.g., 0.1%) can protonate the aniline (B41778) and reduce unwanted interactions.

  • Use an end-capped column: These columns have fewer free silanol groups.

  • Add a competing base: A small amount of triethylamine in the mobile phase can block the active silanol sites.

Purity Analysis Data

The following table summarizes typical analytical methods used to assess the purity of this compound.

Analytical MethodTypical ConditionsExpected Outcome/Issues
GC-MS Column: Capillary column (e.g., DB-5 or equivalent) Carrier Gas: Helium Detection: Mass Spectrometry (MS)Good for identifying volatile impurities. Isomers may co-elute, requiring careful method development.[6]
HPLC Column: C18 reversed-phase Mobile Phase: Acetonitrile/water gradient with an acidic modifier (e.g., 0.1% formic acid) Detection: UV (e.g., 254 nm)Effective for separating non-volatile impurities and isomers. Peak tailing can be an issue.

References

Technical Support Center: Purification of 3,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of isomeric impurities from 3,5-dimethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in a sample of this compound?

A1: The most common isomeric impurities are other dimethylaniline isomers (xylidines) that can arise during the synthesis of this compound, especially in non-isomer-specific synthetic routes. These include 2,3-dimethylaniline, 2,4-dimethylaniline (B123086), 2,5-dimethylaniline (B45416), 2,6-dimethylaniline (B139824), and 3,4-dimethylaniline. The specific impurity profile will depend on the synthetic pathway employed.

Q2: My this compound sample is discolored (yellow to brown). What is the cause and how can I address it?

A2: Discoloration in aromatic amines like this compound is often due to air oxidation, which can be accelerated by exposure to light. This oxidation can form colored byproducts. Minor discoloration can often be removed by distillation under reduced pressure or by recrystallization of a solid derivative. To prevent future discoloration, it is crucial to handle and store the purified amine under an inert atmosphere (e.g., nitrogen or argon) and in a light-protected container.

Q3: Which purification technique is most effective for removing isomeric impurities from this compound?

A3: The choice of purification technique depends on the specific isomeric impurities present and the required final purity.

  • Fractional distillation under reduced pressure can be effective if the boiling points of the isomers are sufficiently different.

  • Purification via derivatization and recrystallization is a robust chemical method. Converting the amine mixture to a solid derivative (e.g., an acetamide) allows for purification by recrystallization, followed by hydrolysis to regenerate the purified amine.

  • Preparative chromatography (e.g., HPLC or SFC) can offer high-resolution separation of isomers but may be less practical for large-scale purifications. Supercritical fluid chromatography (SFC) has been shown to be effective for the analytical separation of all six dimethylaniline isomers and can be scaled up for preparative purposes.[1]

Q4: Can I use fractional crystallization directly on the crude this compound?

A4: Direct fractional crystallization of this compound can be challenging because it is a liquid at room temperature and may form eutectic mixtures with its isomers, making sharp separation difficult. Converting the liquid amine into a solid derivative with a distinct melting point is generally a more effective approach for purification by crystallization.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Poor separation of isomers by fractional distillation - Boiling points of the isomers are too close. - Inefficient distillation column. - Distillation rate is too fast.- Check the boiling points of the expected impurities. If they are very close to that of this compound, consider an alternative purification method like derivatization. - Use a longer, more efficient fractionating column (e.g., Vigreux or packed column). - Reduce the distillation rate to allow for better equilibration between the liquid and vapor phases.
Low recovery of purified this compound after derivatization and hydrolysis - Incomplete acetylation or hydrolysis reaction. - Loss of the acetylated derivative during recrystallization. - Inefficient extraction of the purified amine after hydrolysis.- Monitor the acetylation and hydrolysis reactions by TLC or GC to ensure completion. - Optimize the recrystallization solvent system to maximize the yield of the desired N-acetyl-3,5-dimethylaniline while effectively removing impurities. - Perform multiple extractions with a suitable organic solvent after basifying the hydrolysis mixture.
Persistent isomeric impurities detected after purification - The chosen purification method is not selective enough for the specific isomers present. - Co-crystallization of isomeric derivatives.- Analyze the impurity profile by GC-MS or HPLC to identify the persistent isomers. - Consider a different purification technique. For example, if fractional distillation fails, try derivatization. If derivatization is not effective, preparative chromatography might be necessary. - For recrystallization, try different solvent systems to alter the solubility and crystallization behavior of the isomeric derivatives.
Product discoloration after purification - Exposure to air and/or light during or after purification.- Ensure all purification steps (especially distillation and final product handling) are performed under an inert atmosphere. - Store the purified this compound in an amber glass bottle under nitrogen or argon in a cool, dark place.

Data Presentation

Table 1: Physical Properties of this compound and Common Isomeric Impurities

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgMelting Point (°C)
This compound 108-69-0121.18220[2]9.8[3]
2,3-Dimethylaniline87-59-2121.18221-222[4][5]2.5[5]
2,4-Dimethylaniline95-68-1121.18216[6]-15[6]
2,5-Dimethylaniline95-78-3121.18214[7]15[7]
2,6-Dimethylaniline87-62-7121.18215[8]11[8]
3,4-Dimethylaniline95-64-7121.18228[9]49-51[9]

Table 2: Melting Points of Acetylated Derivatives of Dimethylaniline Isomers

CompoundMelting Point (°C)
N-acetyl-3,5-dimethylaniline144
N-acetyl-2,4-dimethylaniline130[10]
N-acetyl-2,6-dimethylaniline177[11]

Table 3: Illustrative Comparison of Purification Methods for this compound (Starting Purity: 95%)

Method Typical Final Purity Typical Recovery Throughput Key Considerations
Fractional Vacuum Distillation98-99%70-80%HighDependent on boiling point differences.
Derivatization & Recrystallization>99.5%50-70%MediumMulti-step process; requires chemical reagents.
Preparative HPLC>99.8%40-60%LowHigh cost; suitable for small quantities.

Note: The data in Table 3 are illustrative and actual results may vary depending on the specific experimental conditions and the nature and concentration of the impurities.

Experimental Protocols

Method 1: Purification by Fractional Distillation under Reduced Pressure

This method is suitable for separating isomers with a sufficient difference in boiling points.

Workflow Diagram

Fractional_Distillation_Workflow A Crude this compound B Set up Fractional Distillation Apparatus A->B Charge flask C Heat under Vacuum B->C D Collect Fractions at Different Temperatures C->D Distill slowly E Analyze Fractions (GC/HPLC) D->E F Combine Pure Fractions E->F G Purified this compound F->G

Caption: Workflow for the purification of this compound by fractional distillation.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column (or a packed column for higher efficiency), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum application.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system to the desired pressure (e.g., 10-20 mmHg).

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection: As the mixture begins to boil, observe the temperature at the distillation head. Collect a forerun fraction containing any low-boiling impurities. As the temperature stabilizes at the boiling point of the desired isomer, begin collecting the main fraction in a clean receiving flask. Collect fractions over narrow temperature ranges.

  • Analysis: Analyze the collected fractions by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine their purity.

  • Combining Fractions: Combine the fractions that meet the desired purity specification.

Method 2: Purification via Derivatization, Recrystallization, and Hydrolysis

This chemical method is highly effective for removing isomers that are difficult to separate by distillation.

Workflow Diagram

Derivatization_Purification_Workflow cluster_acetylation Step 1: Acetylation cluster_recrystallization Step 2: Recrystallization cluster_hydrolysis Step 3: Hydrolysis A Crude this compound B React with Acetic Anhydride (B1165640) A->B C Crude N-acetyl-3,5-dimethylaniline B->C D Dissolve in Hot Solvent (e.g., Ethanol/Water) C->D E Cool to Crystallize D->E F Filter and Wash Crystals E->F G Purified N-acetyl-3,5-dimethylaniline F->G H Reflux with Aqueous Acid (e.g., HCl) G->H I Neutralize with Base (e.g., NaOH) H->I J Extract with Organic Solvent I->J K Dry and Evaporate Solvent J->K L Purified this compound K->L

Caption: Workflow for the purification of this compound via derivatization.

Methodology:

  • Acetylation:

    • In a round-bottom flask, dissolve the crude this compound in a suitable solvent (e.g., toluene).

    • Cool the solution in an ice bath and slowly add acetic anhydride (approximately 1.1 equivalents relative to the total moles of dimethylaniline).

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC or GC to confirm the complete conversion of the amines to their corresponding acetamides.

    • Wash the reaction mixture with water, then with a dilute sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to obtain the crude N-acetyl derivatives.

  • Recrystallization:

    • Select a suitable solvent system for recrystallization (e.g., ethanol/water or toluene/hexane). The goal is to find a system where N-acetyl-3,5-dimethylaniline has high solubility at high temperatures and low solubility at low temperatures, while the isomeric impurities remain in solution.

    • Dissolve the crude acetamide (B32628) mixture in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the purified N-acetyl-3,5-dimethylaniline crystals. Check the purity by measuring the melting point and by GC or HPLC analysis. Repeat recrystallization if necessary.

  • Hydrolysis:

    • Place the purified N-acetyl-3,5-dimethylaniline in a round-bottom flask with an aqueous solution of a strong acid (e.g., 6M hydrochloric acid).

    • Heat the mixture to reflux and maintain reflux for several hours until the hydrolysis is complete (monitor by TLC or GC).

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Carefully neutralize the acidic solution by the slow addition of a concentrated base solution (e.g., 10M sodium hydroxide) until the pH is strongly basic.

    • Extract the liberated this compound with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

    • Combine the organic extracts, dry over anhydrous potassium carbonate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound. For the highest purity, a final distillation under reduced pressure can be performed.

References

how to prevent the oxidation and discoloration of 3,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation and discoloration of 3,5-Dimethylaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Clear this compound rapidly turns yellow or brown. Exposure to atmospheric oxygen.[1]Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon).[2] Use deoxygenated solvents for preparing solutions.[1]
Exposure to light.[1]Store in an amber-colored vial or a clear vial wrapped in aluminum foil to protect from light.[1][2]
Presence of trace metal ion impurities.[1]Use high-purity solvents and glassware. Consider adding a chelating agent if metal contamination is suspected.
Stored this compound has discolored over time. Improper long-term storage conditions.For critical applications, purify the discolored aniline (B41778) by vacuum distillation before use. For future storage, implement preventative measures such as adding an antioxidant and storing under an inert atmosphere in a cool, dark place.[2]
Inconsistent experimental results using this compound from the same bottle. Degradation of the starting material due to repeated exposure to air and moisture upon opening.Aliquot the this compound into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material. Confirm the purity of the aniline before use if degradation is suspected.[2]
Precipitation or cloudiness in a this compound solution. The discolored (oxidized) product may be less soluble.[1]Analyze the precipitate to confirm if it is an oxidation product. Filter the solution before use, but it is highly recommended to use fresh, pure this compound for best results.[1]
The solution is supersaturated at the storage temperature.[1]Ensure the concentration is below the saturation point at the intended storage temperature. Gentle warming and sonication can help redissolve the material, but avoid excessive heat which can accelerate degradation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound discoloration?

A1: The primary cause of discoloration is oxidation upon exposure to atmospheric oxygen.[1] This process can be accelerated by factors such as exposure to light and the presence of trace metal ions.[1] Aromatic amines, in general, are susceptible to forming colored oxidation products.

Q2: What are the ideal storage conditions for this compound to prevent oxidation?

A2: To maximize shelf-life and maintain purity, this compound should be stored in a tightly sealed, opaque container (or a clear container protected from light) under an inert atmosphere, such as nitrogen or argon.[2] It is also advisable to store it in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) is recommended.[2]

Q3: Can I use antioxidants to prevent the discoloration of this compound?

A3: Yes, adding an antioxidant is an effective method to inhibit oxidation. Aromatic amine antioxidants, such as diphenylamine (B1679370) (DPA), and hindered phenolic antioxidants, like tert-butylhydroxyquinone (TBHQ) and pyrogallol (B1678534) (PY), have been shown to be effective in similar applications.[3] The choice of antioxidant will depend on the specific application and compatibility with downstream reactions.

Q4: My this compound has already turned brown. Can I still use it?

A4: The brown color indicates the presence of oxidation impurities. For applications sensitive to impurities, it is highly recommended to purify the discolored this compound before use. Vacuum distillation is a common and effective method for purification.[4] Using discolored material without purification can lead to inconsistent results and the introduction of unwanted byproducts in your reactions.

Q5: How does pH affect the stability of this compound?

Experimental Protocols

Protocol 1: Storage of this compound Under an Inert Atmosphere

This protocol describes the procedure for safely storing this compound under a nitrogen or argon blanket to prevent oxidation.

Materials:

  • This compound

  • Schlenk flask or amber vial with a septum-sealed cap

  • Source of dry nitrogen or argon gas with a regulator

  • Schlenk line or a manifold with a needle for gas purging

  • Syringes and needles for transfer (if applicable)

Procedure:

  • Preparation: Dry the storage vessel (Schlenk flask or vial) thoroughly in an oven and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Transfer: If transferring from a larger container, do so under a positive pressure of inert gas to minimize exposure to air. Use a cannula or a syringe for liquid transfer.

  • Purging: Insert a needle connected to the inert gas source into the headspace of the vial, and a second needle to act as an outlet. Gently purge the headspace with the inert gas for 5-10 minutes.

  • Sealing: Remove the outlet needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas inside the vessel. Seal the container tightly.

  • Storage: Store the sealed container in a cool, dark, and dry place. For added protection, wrap the container in aluminum foil.

Protocol 2: Purification of Discolored this compound by Vacuum Distillation

This protocol provides a step-by-step guide for the vacuum distillation of this compound that has undergone discoloration.

Materials:

  • Discolored this compound

  • Vacuum distillation apparatus (round-bottom flask, Claisen adapter, thermometer, condenser, receiving flask)

  • Vacuum pump or water aspirator

  • Heating mantle

  • Stir bar

  • Grease for glass joints

  • Cold trap (recommended)

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is free of cracks or defects.[6] Lightly grease all ground-glass joints to ensure a good seal.[6]

  • Sample Preparation: Place a stir bar and the discolored this compound into the distillation flask.

  • System Evacuation: Connect the apparatus to the vacuum source with a cold trap in between. Turn on the vacuum and allow the pressure to stabilize. This will remove any low-boiling volatile impurities.[6]

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle. The stirring should be on to prevent bumping.[6]

  • Distillation: Collect the fraction that distills at the expected boiling point for this compound at the recorded pressure. The boiling point will be lower than the atmospheric boiling point. The purified distillate should be colorless.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature. Slowly and carefully reintroduce air or an inert gas into the system to break the vacuum.[6]

  • Storage: Immediately transfer the purified, colorless this compound to a suitable storage container following the procedure in Protocol 1.

Quantitative Data

The following table summarizes the effectiveness of different antioxidants in improving the oxidation stability of a system containing aromatic amines. While this data is for biodiesel containing diphenylamine, it provides a useful comparison of antioxidant efficacy that can be extrapolated to the preservation of this compound.[3]

AntioxidantConcentration (ppm)Oxidation Stability (hours)
None04.2
Diphenylamine (DPA)2006.8
Diphenylamine (DPA)5008.5
tert-Butylhydroxyquinone (TBHQ)2007.1
tert-Butylhydroxyquinone (TBHQ)5008.9
Pyrogallol (PY)2007.9
Pyrogallol (PY)50010.2

Visualizations

Workflow for Preventing Oxidation and Discoloration

G Workflow for Preventing Oxidation and Discoloration of this compound cluster_procurement Procurement & Initial Handling cluster_storage Storage & Stabilization cluster_purification Purification of Discolored Aniline receive Receive this compound inspect Inspect for Discoloration receive->inspect aliquot Aliquot into smaller vials inspect->aliquot If colorless vac_distill Vacuum Distillation inspect->vac_distill If discolored add_antioxidant Add Antioxidant (Optional) aliquot->add_antioxidant inert_atm Store under Inert Atmosphere add_antioxidant->inert_atm cool_dark Store in a Cool, Dark Place inert_atm->cool_dark Use in Experiment Use in Experiment cool_dark->Use in Experiment check_purity Check Purity vac_distill->check_purity check_purity->aliquot If pure

Caption: A workflow diagram illustrating the recommended steps for handling, storing, and purifying this compound to prevent oxidation and discoloration.

Troubleshooting Discoloration of this compound

G Troubleshooting Discoloration of this compound cluster_prevention Prevention cluster_remediation Remediation start Is the this compound discolored? check_storage Review Storage Conditions: - Inert atmosphere? - Protected from light? - Cool temperature? start->check_storage No, but I want to prevent it purify_or_discard Is purification feasible? start->purify_or_discard Yes improve_storage Implement proper storage procedures check_storage->improve_storage Use in Experiment Use in Experiment improve_storage->Use in Experiment purify Purify by Vacuum Distillation purify->Use in Experiment discard Discard and use a fresh batch discard->Use in Experiment purify_or_discard->purify Yes purify_or_discard->discard No

Caption: A decision-making diagram for troubleshooting the discoloration of this compound.

References

troubleshooting low yields in 3,5-Dimethylaniline synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 3,5-Dimethylaniline, a crucial intermediate in the pharmaceutical, dye, and agrochemical industries.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My overall yield of this compound synthesized from m-xylene (B151644) is significantly lower than expected. What are the potential causes and solutions?

Low yields in the m-xylene to this compound synthesis pathway can arise from issues in either the nitration or the subsequent reduction step.

Troubleshooting Nitration of m-Xylene:

  • Issue: Formation of Isomeric Impurities. The nitration of m-xylene can produce undesired isomers, such as 2-nitro-m-xylene and 4-nitro-m-xylene, which can be difficult to separate and reduce the yield of the desired 3,5-dinitro-m-xylene intermediate.[3] Using mixed acids like H₂SO₄-HNO₃ can lead to low selectivity.[3]

    • Solution: Employing a milder nitrating agent or a solid acid catalyst like zeolite beta can improve regioselectivity towards the desired dinitro product.[3][4] Careful control of reaction temperature is also critical to minimize side reactions.

  • Issue: Over-nitration. Excessive nitration can lead to the formation of trinitro-m-xylene, a hazardous and undesirable byproduct.[5]

    • Solution: Precise control over the stoichiometry of the nitrating agent and reaction time is crucial.[5] Using a less aggressive nitrating system can also prevent over-nitration.

  • Issue: Incomplete Reaction. Insufficient nitration will result in a mixture of mono- and di-nitrated products, complicating purification and lowering the yield of the target intermediate.

    • Solution: Ensure the reaction goes to completion by monitoring its progress using techniques like Thin Layer Chromatography (TLC). Adjusting the reaction time or temperature might be necessary.

Troubleshooting Reduction of 3,5-Dinitro-m-xylene:

  • Issue: Incomplete Reduction. The reduction of both nitro groups to amines is essential. Incomplete reduction can lead to the formation of nitro-amino intermediates.

    • Solution: Ensure a sufficient amount of the reducing agent is used. Common reducing agents include iron in a strong acid or catalytic hydrogenation.[6] Monitoring the reaction by TLC is crucial to determine the endpoint.

  • Issue: Side Reactions during Reduction. Depending on the reducing agent and conditions, side reactions such as the formation of azo or azoxy compounds can occur, reducing the yield of the desired aniline.

    • Solution: Optimize the reaction conditions, including temperature, pressure (for catalytic hydrogenation), and pH. The choice of catalyst and solvent can also significantly impact the reaction's selectivity.

Q2: I am observing a dark brown, impure final product after synthesis. How can I improve the purity of my this compound?

The dark coloration of the final product often indicates the presence of impurities, which can include unreacted starting materials, intermediates, side-products, and oxidation products.[2]

  • Purification Strategy 1: Distillation. this compound is a liquid at room temperature and can be purified by vacuum distillation.[7] This method is effective for separating it from non-volatile impurities. However, foaming can be an issue during distillation.[7] Using a Claisen head can help prevent carryover.[7]

  • Purification Strategy 2: Crystallization. The product can be converted to a salt, such as the hydrochloride or sulfate, which can then be purified by recrystallization. The purified salt can then be neutralized to regenerate the free aniline.

  • Purification Strategy 3: Chromatography. For small-scale purifications or to remove closely related isomers, column chromatography can be an effective method. Supercritical fluid chromatography (SFC) has also been shown to be effective in separating dimethylaniline isomers.[8]

Q3: My synthesis involves the transformation of 2,4-Dimethylaniline to this compound. The multi-step process is leading to a low overall yield. How can this be optimized?

The conversion of 2,4-Dimethylaniline to this compound typically involves a multi-step process including acylation, nitration, deacetylation, diazotization, and reduction. Combining some of these steps into one-pot reactions can significantly improve the overall yield and reduce synthesis time. An improved process combining acylation and nitration, as well as hydrolysis/deacetylation and diazotization/deamination, has been reported to achieve an overall yield of 75% with a purity of 98.9%.[[“]]

Data Presentation

Table 1: Comparison of different synthesis routes for this compound

Starting MaterialKey StepsReported Overall YieldPurityReference
m-XyleneNitration, ReductionNot explicitly stated in a single source, highly variableDependent on purification[10]
2,4-DimethylanilineAcylation, Nitration, Hydrolysis/Deacetylation, Diazotization/Deamination, Reduction75%98.9%[[“]]
MesityleneOxidation, Hofmann DegradationNot explicitly stated in a single sourceNot specified[1]
3,5-DimethylphenolAmmoniationNot specifiedNot specified[10]

Experimental Protocols

Protocol 1: Synthesis of this compound from m-Xylene via Nitration and Reduction

This protocol is a generalized procedure based on established chemical principles. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Step 1: Nitration of m-Xylene to 3,5-Dinitro-m-xylene

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a mixture of concentrated sulfuric acid and fuming nitric acid. Cool the mixture in an ice bath to 0-5 °C.

  • Addition of m-Xylene: Slowly add m-xylene to the cooled acid mixture via the dropping funnel while maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature. The optimal temperature and time will depend on the specific acid mixture and desired conversion. Monitor the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid 3,5-dinitro-m-xylene will precipitate. Filter the solid, wash with cold water until the washings are neutral, and dry the product.

Step 2: Reduction of 3,5-Dinitro-m-xylene to this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the synthesized 3,5-dinitro-m-xylene and a suitable solvent (e.g., ethanol).

  • Addition of Reducing Agent: Add a reducing agent such as iron powder and a catalytic amount of a strong acid (e.g., hydrochloric acid).

  • Reaction: Heat the mixture to reflux and stir vigorously. The reaction is typically exothermic. Monitor the disappearance of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture and make it basic by adding a concentrated solution of sodium hydroxide.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. The crude this compound can then be purified by vacuum distillation.

Mandatory Visualizations

experimental_workflow start_nitration m-Xylene reaction_nitration Nitration (H2SO4/HNO3) start_nitration->reaction_nitration intermediate 3,5-Dinitro-m-xylene reaction_nitration->intermediate start_reduction 3,5-Dinitro-m-xylene reaction_reduction Reduction (e.g., Fe/HCl) start_reduction->reaction_reduction product Crude this compound reaction_reduction->product start_purification Crude this compound purification_step Purification (e.g., Distillation) start_purification->purification_step final_product Pure this compound purification_step->final_product

Caption: Experimental workflow for the synthesis of this compound from m-xylene.

troubleshooting_low_yield cluster_nitration_issues Nitration Step Issues cluster_reduction_issues Reduction Step Issues cluster_solutions Potential Solutions start Low Yield of This compound isomer_formation Isomer Formation start->isomer_formation over_nitration Over-nitration start->over_nitration incomplete_reaction_nitration Incomplete Reaction start->incomplete_reaction_nitration incomplete_reduction Incomplete Reduction start->incomplete_reduction side_reactions_reduction Side Reactions start->side_reactions_reduction optimize_catalyst Optimize Catalyst/ Reagents isomer_formation->optimize_catalyst control_stoichiometry Control Stoichiometry over_nitration->control_stoichiometry control_temp_time Control Temperature/ Time incomplete_reaction_nitration->control_temp_time monitor_reaction Monitor Reaction (TLC) incomplete_reaction_nitration->monitor_reaction incomplete_reduction->monitor_reaction incomplete_reduction->control_stoichiometry optimize_conditions Optimize Reduction Conditions side_reactions_reduction->optimize_conditions

Caption: Troubleshooting guide for low yields in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for the Nitration of 3,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of 3,5-dimethylaniline. The following information is curated to address common challenges and optimize experimental outcomes.

Troubleshooting Guide

Question: My nitration reaction resulted in a low yield or no product. What are the potential causes and solutions?

Answer: Low yields in the nitration of this compound can stem from several factors. A primary cause is often the protonation of the aniline's amino group in the strongly acidic nitrating mixture. This forms the anilinium ion, which deactivates the aromatic ring towards electrophilic substitution.

Troubleshooting Steps:

  • Protect the Amino Group: The most effective strategy is to protect the amino group via acetylation before nitration. Reacting this compound with acetic anhydride (B1165640) will form N-(3,5-dimethylphenyl)acetamide. This amide is still an ortho,para-director but is less prone to protonation and oxidation.

  • Control Reaction Temperature: The nitration reaction is highly exothermic. Ensure the temperature is maintained at a low level (typically 0-10°C) throughout the addition of the nitrating agent.[1] Runaway temperatures can lead to oxidation and the formation of tarry by-products.

  • Purity of Starting Materials: Ensure that the this compound and the acids used are of high purity and anhydrous, as water can interfere with the nitrating agent.

Question: I am observing the formation of multiple nitro isomers. How can I improve the regioselectivity of the reaction?

Answer: The formation of multiple isomers is a common challenge in the nitration of substituted anilines. In the case of this compound, the amino group and the two methyl groups all activate the ortho and para positions.

Strategies for Improving Regioselectivity:

  • Acyl Protection: As mentioned previously, converting the amino group to an acetamide (B32628) (N-acetyl-3,5-dimethylaniline) is crucial. The bulkier acetyl group can sterically hinder nitration at the ortho positions (2 and 6), potentially favoring substitution at the para position (4).

  • Milder Nitrating Agents: While a mixture of concentrated nitric and sulfuric acid is standard, consider using milder, non-acidic nitrating agents which can sometimes offer better selectivity.[2]

  • Temperature and Reaction Time: Carefully controlling the temperature and reaction time can influence the isomer ratio. Monitor the reaction progress using Thin Layer Chromatography (TLC) to quench the reaction once the desired product is maximized.

Question: My reaction mixture turned dark brown or black, and I isolated a tarry, insoluble material. What happened?

Answer: The formation of dark, tarry substances is indicative of oxidation of the aniline (B41778) ring. Aniline and its derivatives are electron-rich and susceptible to oxidation by nitric acid, especially at elevated temperatures.

Preventative Measures:

  • Strict Temperature Control: This is the most critical factor. Maintain the reaction temperature below 10°C, and preferably closer to 0°C, especially during the addition of the nitrating mixture.[1]

  • Protection of the Amino Group: Acetylation of the amino group reduces its electron-donating strength, making the ring less susceptible to oxidation.

  • Slow Addition of Nitrating Agent: Add the nitrating mixture dropwise with vigorous stirring to dissipate heat effectively and avoid localized high concentrations of the oxidizing agent.

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of this compound with a mixture of nitric acid and sulfuric acid not recommended? A1: In a strongly acidic medium, the basic amino group of this compound is protonated to form a 3,5-dimethylanilinium ion. The -NH3+ group is a strong deactivating group and a meta-director. This deactivates the ring, making the desired electrophilic substitution difficult and leading to low yields and potential side reactions.[3][4][5]

Q2: What is the purpose of using acetic anhydride before the nitration step? A2: Acetic anhydride is used to acetylate the amino group, converting it into an amide (acetanilide). This serves two main purposes:

  • It protects the amino group from being protonated by the strong acids in the nitrating mixture, thus keeping the ring activated for electrophilic substitution.

  • The acetyl group is less activating than the amino group, which helps to prevent oxidation and control the reactivity of the aromatic ring, leading to a cleaner reaction.[3][6]

Q3: What are the expected major products from the nitration of N-(3,5-dimethylphenyl)acetamide? A3: The N-acetyl group is an ortho, para-directing group. The two methyl groups at positions 3 and 5 also direct ortho and para. Therefore, the incoming nitro group will be directed to positions 2, 4, and 6. Position 4 is para to the amide and ortho to both methyl groups. Positions 2 and 6 are ortho to the amide. Steric hindrance from the methyl groups and the amide group will play a significant role in the final product distribution. The most likely products are 2-nitro-3,5-dimethylacetanilide, 4-nitro-3,5-dimethylacetanilide, and 6-nitro-3,5-dimethylacetanilide (which is identical to the 2-nitro product).

Q4: How can I remove the acetyl protecting group after nitration? A4: The acetyl group can be removed by hydrolysis under either acidic or basic conditions. Refluxing the nitrated acetanilide (B955) with aqueous acid (e.g., HCl or H2SO4) or a base (e.g., NaOH) will yield the corresponding nitrated this compound.

Experimental Protocols

Protocol 1: Acetylation of this compound
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in glacial acetic acid.

  • Slowly add acetic anhydride to the solution while stirring.

  • Heat the mixture to reflux for a specified period, monitoring the reaction by TLC until the starting aniline is consumed.

  • After cooling, pour the reaction mixture into ice-cold water to precipitate the N-(3,5-dimethylphenyl)acetamide.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol/water may be necessary for purification.

Protocol 2: Nitration of N-(3,5-dimethylphenyl)acetamide
  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the dried N-(3,5-dimethylphenyl)acetamide in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath.

  • Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the acetamide, maintaining the reaction temperature between 0°C and 10°C with vigorous stirring.

  • After the addition is complete, continue stirring at the same temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The nitrated product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Data Presentation

The following table summarizes typical reaction conditions for the nitration of a protected aniline, which can be adapted for this compound.

ParameterConditionPurpose
Starting Material N-(3,5-dimethylphenyl)acetamideProtected amine to prevent protonation and oxidation.
Nitrating Agent Mixture of conc. HNO₃ and conc. H₂SO₄Generates the nitronium ion (NO₂⁺) electrophile.
Solvent/Medium Concentrated H₂SO₄Dissolves the substrate and facilitates the reaction.
Temperature 0-10°CTo control the exothermic nature of the reaction and minimize side products.[1]
Reaction Time 1-3 hoursTo allow the reaction to proceed to completion.
Work-up Quenching on ice-waterTo stop the reaction and precipitate the product.

Visualization

Troubleshooting_Nitration cluster_start Initial Observation cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield / No Product Cause1 Ring Deactivation (Amine Protonation) Start->Cause1 Cause2 Oxidation/ Decomposition Start->Cause2 Cause3 Poor Reagent Quality Start->Cause3 Solution1 Protect Amino Group (e.g., Acetylation) Cause1->Solution1 Cause2->Solution1 Solution2 Strict Temperature Control (0-10°C) Cause2->Solution2 Solution3 Use High Purity, Anhydrous Reagents Cause3->Solution3 Result Optimized Reaction Solution1->Result Improved Yield & Selectivity Solution2->Result Reduced Byproducts Solution3->Result Consistent Results

Caption: Troubleshooting workflow for low yield in the nitration of this compound.

References

Technical Support Center: Polymerization of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of substituted anilines.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the polymerization of substituted anilines?

The most frequently reported challenges include:

  • Low Polymer Yield: The yield can be significantly affected by the nature and position of the substituent on the aniline (B41778) ring.[1] Electron-donating groups generally favor polymerization, while strong electron-withdrawing groups can hinder it.

  • Poor Polymer Solubility: Polyaniline itself is notoriously insoluble in common organic solvents.[2][3] While substitution can improve solubility, achieving the desired solubility profile remains a significant challenge.

  • Uncontrolled Molecular Weight and Polydispersity: Controlling the molecular weight and achieving a narrow molecular weight distribution is often difficult in oxidative polymerization, leading to batch-to-batch inconsistency.[4]

  • Side Reactions and Structural Defects: The strong oxidizing agents used can lead to over-oxidation of the polymer backbone and other side reactions, resulting in structural defects that compromise the material's properties.

  • Purification of the Final Polymer: Removing unreacted monomers, oligomers, and oxidant byproducts from the final polymer can be challenging, especially for insoluble or poorly soluble polymers.[5][6]

Q2: How do different substituents on the aniline ring affect the polymerization process and final polymer properties?

Substituents have a profound impact due to electronic and steric effects:

  • Electronic Effects: Electron-donating groups (e.g., alkyl, alkoxy) can increase the electron density of the aniline monomer, making it more susceptible to oxidation and polymerization.[7] Conversely, electron-withdrawing groups (e.g., -SO3H, -COOH, -NO2) can decrease the reactivity of the monomer.[7][8]

  • Steric Effects: Bulky substituents, particularly at the ortho position, can sterically hinder the coupling of monomer units, potentially leading to lower molecular weight polymers and reduced yields.[2]

  • Solubility: The incorporation of functional groups can significantly enhance solubility. For instance, attaching long alkyl chains or sulfonic acid groups can render the polymer soluble in organic solvents or even water, respectively.[2][9]

Q3: What are the typical oxidizing agents used for the chemical oxidative polymerization of substituted anilines?

Ammonium (B1175870) persulfate (APS) is the most commonly used oxidant.[6][10] Other oxidants like iron(III) chloride (FeCl3) and potassium dichromate (K2Cr2O7) have also been reported. The choice of oxidant and the monomer-to-oxidant molar ratio are critical parameters that influence the reaction rate, polymer yield, and molecular weight.

Troubleshooting Guides

Issue 1: Low Polymer Yield

Symptoms:

  • Very little or no precipitate is formed during the reaction.

  • The final isolated product mass is significantly lower than the theoretical yield.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inappropriate Monomer-to-Oxidant Ratio Optimize the molar ratio of the substituted aniline monomer to the oxidizing agent (e.g., Ammonium Persulfate). A 1:1.25 monomer to oxidant ratio is a common starting point.[10]
Incorrect Reaction Temperature Most aniline polymerizations are carried out at low temperatures (0-5 °C) to control the reaction rate and minimize side reactions.[6][11] Ensure the reaction vessel is adequately cooled in an ice bath.
pH of the Reaction Medium is Not Optimal The polymerization is typically conducted in an acidic medium (e.g., 1 M HCl).[10] The acidic environment is crucial for the formation of the conductive emeraldine (B8112657) salt form of the polymer. Verify the pH of your reaction mixture.
Presence of Impurities Impurities in the monomer or solvent can inhibit the polymerization. Ensure the substituted aniline is purified (e.g., by distillation or recrystallization) before use.
Inhibitory Nature of the Substituent Strong electron-withdrawing or sterically bulky substituents can significantly reduce the reactivity of the monomer. Consider using a more potent oxidizing agent or adjusting the reaction conditions (e.g., temperature, reaction time).
Issue 2: Poor Polymer Solubility

Symptoms:

  • The synthesized polymer does not dissolve in a range of common organic solvents.

  • The polymer precipitates out of solution during processing or characterization.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inherent Insolubility of the Polymer Backbone The unsubstituted polyaniline backbone is highly rigid and prone to strong intermolecular interactions.
Insufficiently Solubilizing Substituent The chosen substituent may not be effective enough to overcome the insolubility of the polyaniline backbone.
Cross-linking During Polymerization Side reactions can lead to cross-linking, which dramatically reduces solubility.

Strategies to Improve Solubility:

  • Introduce Solubilizing Groups: Functionalize the aniline monomer with groups known to enhance solubility, such as long alkyl chains, alkoxy groups, or sulfonic acid groups.[2][9] The introduction of ethylene-1,2-dioxy groups at the 2,5-positions of aniline has been shown to dramatically improve solubility in both water and organic solvents.[9]

  • Copolymerization: Copolymerize the substituted aniline with another monomer that is known to produce a more soluble polymer.[12]

  • Control Molecular Weight: Lower molecular weight polymers tend to be more soluble. Adjusting the polymerization conditions to favor the formation of shorter chains can improve solubility.

Issue 3: Uncontrolled Molecular Weight

Symptoms:

  • Broad molecular weight distribution (high polydispersity index).

  • Inconsistent molecular weight between different batches.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
High Initiator (Oxidant) Concentration An excess of the initiator can lead to the formation of a large number of shorter polymer chains.[4] Systematically vary the monomer-to-oxidant ratio to find the optimal concentration for achieving the desired molecular weight.
High Polymerization Temperature Higher temperatures can increase the rate of termination reactions, resulting in lower molecular weight polymers.[4] Conducting the polymerization at a lower temperature can lead to higher molecular weight.
Presence of Chain Transfer Agents Impurities in the reaction mixture can act as chain transfer agents, prematurely terminating chain growth.[4] Ensure high purity of monomers and solvents.
Reaction Time The molecular weight of the polymer can evolve over the course of the reaction. Monitor the molecular weight at different time points to determine the optimal reaction time. A two-step polymerization mechanism has been observed where the molecular weight increases as the intermediate pernigraniline form is converted to the emeraldine form.[13]

Experimental Protocols

General Protocol for Chemical Oxidative Polymerization of a Substituted Aniline

This protocol is a general guideline and may require optimization for specific substituted anilines.

Materials:

  • Substituted aniline monomer

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl, 1 M)

  • Methanol (B129727)

  • Deionized water

Procedure:

  • Dissolve the desired amount of the substituted aniline monomer in 1 M HCl in a flask.

  • Cool the flask in an ice bath to 0-5 °C with constant stirring.

  • Separately, dissolve the required amount of ammonium persulfate (e.g., a 1.25:1 molar ratio of oxidant to monomer) in 1 M HCl.[10]

  • Slowly add the APS solution dropwise to the stirring monomer solution over a period of 30 minutes.

  • Allow the reaction to proceed for 24 hours at 0-5 °C with continuous stirring. The color of the solution should change, indicating polymerization.

  • After 24 hours, collect the polymer precipitate by vacuum filtration.

  • Wash the precipitate sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oligomers, and oxidant byproducts.

  • Dry the purified polymer in a vacuum oven at 60 °C for 24 hours.

Visualizations

Experimental Workflow for Polymerization

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification Monomer Substituted Aniline Monomer Dissolve Dissolve Monomer in HCl Monomer->Dissolve Acid 1 M HCl Acid->Dissolve Oxidant Ammonium Persulfate AddOxidant Dropwise Addition of Oxidant Oxidant->AddOxidant Cool Cool to 0-5 °C Dissolve->Cool Cool->AddOxidant React React for 24h AddOxidant->React Filter Vacuum Filtration React->Filter Wash Wash with HCl, H₂O, MeOH Filter->Wash Dry Vacuum Drying Wash->Dry Product Purified Polymer Dry->Product

Caption: A typical workflow for the chemical oxidative polymerization of substituted anilines.

Troubleshooting Logic for Low Polymer Yield

low_yield_troubleshooting Start Low Polymer Yield CheckRatio Check Monomer/Oxidant Ratio Start->CheckRatio CheckTemp Verify Reaction Temperature Start->CheckTemp CheckpH Measure pH of Medium Start->CheckpH CheckPurity Assess Monomer/Solvent Purity Start->CheckPurity ConsiderSubstituent Evaluate Substituent Effects Start->ConsiderSubstituent OptimizeRatio Optimize Ratio CheckRatio->OptimizeRatio AdjustTemp Adjust Cooling CheckTemp->AdjustTemp AdjustpH Adjust Acidity CheckpH->AdjustpH PurifyReagents Purify Reagents CheckPurity->PurifyReagents ModifyConditions Modify Conditions (e.g., Oxidant) ConsiderSubstituent->ModifyConditions

Caption: A decision tree for troubleshooting low polymer yield in substituted aniline polymerization.

References

Technical Support Center: Improving the Solubility of Poly(3,5-dimethylaniline)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the dissolution of poly(3,5-dimethylaniline).

Frequently Asked Questions (FAQs)

Q1: Why is my poly(this compound) difficult to dissolve?

A1: The poor solubility of poly(this compound) in many common organic solvents stems from the rigidity of its polymer backbone and strong intermolecular forces between the polymer chains. This is a common issue with many conducting polymers, including the parent polyaniline.

Q2: What solvents can I try to dissolve unmodified poly(this compound)?

A2: While challenging, some success may be found with polar aprotic solvents. Based on studies of similar substituted polyanilines, solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and chloroform (B151607) are potential candidates.[1] The "like dissolves like" principle is key; the dimethyl substitution provides some affinity for organic solvents.[2]

Q3: What is the most effective method to improve the solubility of poly(this compound)?

A3: Chemical modification of the polymer chain is the most effective strategy. Specifically, sulfonation to produce sulfonated poly(this compound) can significantly enhance solubility, particularly in aqueous solutions.[3][4] This process introduces sulfonic acid groups (-SO3H) onto the polymer backbone, which increases its polarity and allows for self-doping.

Q4: How does sulfonation improve solubility?

A4: The sulfonic acid groups introduced during sulfonation have a dual effect. Firstly, they are highly polar and can interact favorably with polar solvents like water, leading to dissolution. Secondly, they can act as internal dopants ("self-doping"), which can reduce the strong interchain interactions that limit solubility in the undoped form.[3]

Q5: Will sulfonation affect the conductivity of my polymer?

A5: Yes, sulfonation can lead to a decrease in electrical conductivity.[3][5] This is due to the introduction of bulky substituent groups that can disrupt the conjugation along the polymer backbone. However, the resulting sulfonated polyaniline is often still sufficiently conductive for many applications and is considered a self-doped conducting polymer.[4]

Troubleshooting Guides

Problem 1: My poly(this compound) will not dissolve in any of the recommended organic solvents.

Possible Cause Troubleshooting Step
High Molecular Weight or Cross-linking The polymer may have an excessively high molecular weight or may have undergone some degree of cross-linking during synthesis, both of which significantly reduce solubility.[6] Consider synthesizing the polymer under conditions that yield a lower molecular weight.
Incorrect Solvent Choice The polarity of the solvent may not be appropriate. Test a broader range of polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO).[6]
Insufficient Agitation/Heating The dissolution process for polymers can be slow. Try gentle heating (e.g., to 40-60 °C) and prolonged stirring or sonication to aid the dissolution process. Be cautious with heating to avoid polymer degradation.
Polymer is in the Doped State The doped, conductive form of polyaniline is generally less soluble than its undoped emeraldine (B8112657) base form. If your polymer is doped, try de-doping it by treatment with an aqueous ammonia (B1221849) solution to convert it to the emeraldine base, which may be more soluble in organic solvents.

Problem 2: I performed a sulfonation reaction, but the resulting polymer is still insoluble in water.

Possible Cause Troubleshooting Step
Incomplete Sulfonation The degree of sulfonation may be too low to render the polymer water-soluble. The extent of sulfonation is dependent on reaction time, temperature, and the concentration of the sulfonating agent.[7] Consider increasing the reaction time or using a stronger sulfonating agent (e.g., fuming sulfuric acid).[8]
Polymer Degradation Harsh sulfonation conditions (e.g., high temperatures) can lead to polymer chain scission or other side reactions, which can negatively impact solubility. It has been shown that lower temperatures (e.g., 4°C) can be effective for sulfonation.[7]
Incorrect Work-up Procedure After sulfonation, the polymer must be properly precipitated and washed to remove excess acid and byproducts. The sulfonated polymer is typically precipitated by adding the reaction mixture to an ice-water mixture.[8] Ensure thorough washing with cold water.

Quantitative Data Summary

The following table summarizes key data related to the properties of sulfonated polyaniline (SPAN) as a reference for what can be expected when modifying poly(this compound).

PropertyPolymerValueSolvent/ConditionsReference
Solubility Sulfonated Polyaniline (SPANI)1.25 g/LWater at room temperature[3]
Conductivity Self-doped SPAN~141 mS/cmFilm cast from solution[7]
Degree of Sulfonation SPANI93-94%From FTIR and elemental analysis[3]

Experimental Protocols

Protocol 1: General Procedure for the Sulfonation of Polyaniline (Adaptable for Poly(this compound))

This protocol is based on the sulfonation of the leucoemeraldine base (LEB) form of polyaniline, which is reported to result in a higher degree of sulfonation.[8]

1. Reduction of Emeraldine Base (EB) to Leucoemeraldine Base (LEB): a. Mix 0.5 g of poly(this compound) emeraldine base with 2.5 ml of phenylhydrazine (B124118) in a glass mortar. b. Press the mixture with a glass pestle for 5 minutes and then stir for one hour to facilitate the reduction of EB to LEB.[8] c. Dilute the mixture with 75 ml of ethyl ether, stir for 15 minutes, and then collect the solid product by filtration. d. Wash the product with three 50 ml portions of ethyl ether and dry under vacuum at room temperature.[8]

2. Sulfonation of Leucoemeraldine Base (LEB): a. Pre-cool 10 ml of fuming sulfuric acid (30%) to approximately 4-5 °C in an ice bath.[7][8] b. Slowly add the dried LEB powder to the cold fuming sulfuric acid with stirring. c. Maintain the reaction at a low temperature (e.g., 4°C) and stir for a defined period (e.g., 75 minutes).[7] The reaction time can be adjusted to control the degree of sulfonation. d. After the desired reaction time, carefully and slowly pour the reaction mixture into a large volume of an ice-water mixture (e.g., 750 ml) to precipitate the sulfonated polymer.[8] e. Filter the precipitated product and wash it thoroughly with several portions of cold deionized water until the washings are neutral. f. Dry the final sulfonated poly(this compound) product in a vacuum oven at room temperature for 24 hours.[8]

Visualizations

G cluster_start Initial State cluster_troubleshooting Troubleshooting Dissolution cluster_modification Chemical Modification cluster_end Final State Start Insoluble Poly(this compound) Solvent Test Polar Aprotic Solvents (NMP, DMF, DMSO) Start->Solvent Unsuccessful Dissolution Heat Apply Gentle Heat & Sonication Solvent->Heat Doping Check Doping State (De-dope if necessary) Heat->Doping Sulfonation Sulfonation Reaction Doping->Sulfonation If still insoluble End Soluble Sulfonated Poly(this compound) Sulfonation->End

Caption: Workflow for improving the solubility of poly(this compound).

G cluster_reactants Reactants cluster_process Process cluster_products Products Polymer Poly(this compound) (Leucoemeraldine Base) Reaction Electrophilic Aromatic Substitution Polymer->Reaction Acid Fuming Sulfuric Acid (H2SO4 + SO3) Acid->Reaction SPAN Sulfonated Poly(this compound) Reaction->SPAN Main Product Byproduct H2SO4 Reaction->Byproduct Byproduct

Caption: Logical relationship of the sulfonation process.

References

safe handling and storage procedures for 3,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and storage of 3,5-Dimethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a toxic substance that can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It is classified as an acute oral, dermal, and inhalation toxicant (Category 3).[1] Prolonged or repeated exposure may cause damage to organs.[1] It is also suspected of causing cancer and is toxic to aquatic life with long-lasting effects.[3][4] Heavy exposure can lead to methemoglobinemia, which reduces the blood's ability to carry oxygen.[5]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles or a face shield, and protective clothing to prevent skin contact.[2] In situations with a potential for vapor exposure, a respirator with an organic vapor cartridge should be used.[2] Always work in a well-ventilated area, preferably under a chemical fume hood.[3][6]

Q3: How should I properly store this compound?

A3: Store this compound in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2][7] Containers should be kept tightly closed to prevent contamination and evaporation.[2][7] It is recommended to store it separately from incompatible materials such as strong oxidants, acids, acid anhydrides, acid chlorides, and halogens.[6][8] The storage area should not have drain or sewer access.[6]

Q4: What should I do in case of a spill?

A4: For a small spill, absorb the liquid with an inert material like sand, vermiculite, or earth, and place it in a suitable, closed container for disposal.[6][9] For a large spill, evacuate the area and ensure adequate ventilation.[1] Remove all sources of ignition and use non-sparking tools for cleanup.[6][9] Prevent the spill from entering drains or waterways.[3][6]

Q5: What are the signs of exposure to this compound?

A5: Signs of exposure can include skin, eye, and respiratory system irritation.[7] More severe exposure can lead to headache, drowsiness, cyanosis (bluish discoloration of the skin), confusion, and convulsions.[5]

Quantitative Data

PropertyValueSource
Appearance Colorless to pale yellow or dark brown oily liquid.[5][7][10][5][7][10]
Molecular Formula C8H11N[7]
Molecular Weight 121.18 g/mol [10]
Boiling Point 193-195 °C[7]
Melting Point 2.5 °C[10]
Flash Point 93 °C[5]
Specific Gravity 0.956 (Water = 1)[10]
Vapor Density 4.17 (Air = 1)[10]
Water Solubility <0.1 g/100 mL at 19 °C[7]

Experimental Protocols

Spill Cleanup Protocol

Objective: To safely clean and decontaminate a spill of this compound.

Materials:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat, and a respirator with an organic vapor cartridge.

  • Inert absorbent material (e.g., sand, vermiculite, dry sand, or earth).

  • Non-sparking tools (e.g., plastic scoop or shovel).

  • Sealable waste disposal container, properly labeled.

  • Soap and water.

Procedure:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated. If the spill is large, work upwind.

  • Don PPE: Put on all required personal protective equipment.

  • Contain the Spill: For larger spills, create a dike around the spill using an inert absorbent material to prevent it from spreading.

  • Absorb the Spill: Carefully cover the spill with an inert absorbent material.[6][9]

  • Collect the Waste: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable waste container.[6][9]

  • Decontaminate the Area: Wash the spill area thoroughly with soap and water.

  • Dispose of Waste: Dispose of the waste container and any contaminated PPE according to local, state, and federal regulations.

  • Personal Decontamination: Remove and wash contaminated clothing before reuse.[1] Wash hands and any exposed skin thoroughly with soap and water.

Emergency First Aid Protocol

Objective: To provide immediate first aid for exposure to this compound.

Procedure:

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][7]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin with plenty of soap and water.[6] Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]

Visualizations

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response cluster_post_cleanup Post-Cleanup Spill This compound Spill Occurs AssessSize Assess Spill Size Spill->AssessSize DonPPE_Small Don Appropriate PPE AssessSize->DonPPE_Small Small Evacuate Evacuate Area AssessSize->Evacuate Large Absorb Absorb with Inert Material DonPPE_Small->Absorb Collect_Small Collect Waste in Labeled Container Absorb->Collect_Small Decontaminate_Small Decontaminate Area Collect_Small->Decontaminate_Small Dispose_Small Dispose of Waste Properly Decontaminate_Small->Dispose_Small Report Report Incident Dispose_Small->Report Ventilate Ensure Ventilation & Remove Ignition Sources Evacuate->Ventilate DonPPE_Large Don Full PPE (including respirator) Ventilate->DonPPE_Large Contain Contain Spill with Dike DonPPE_Large->Contain Absorb_Large Absorb with Inert Material Contain->Absorb_Large Collect_Large Collect Waste in Labeled Container Absorb_Large->Collect_Large Decontaminate_Large Decontaminate Area Collect_Large->Decontaminate_Large Dispose_Large Dispose of Waste Properly Decontaminate_Large->Dispose_Large Dispose_Large->Report

Caption: Decision workflow for responding to a this compound spill.

References

Technical Support Center: Synthesis of 3,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-Dimethylaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage the formation of toxic byproducts during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main industrial and laboratory synthesis routes for this compound include:

  • Reduction of 3,5-Dimethylnitrobenzene: This is a common method involving the reduction of the corresponding nitroaromatic compound.[1][2]

  • Amination of 3,5-Dimethylphenol (B42653): This process involves the reaction of 3,5-dimethylphenol with ammonia, often in the gas phase over a catalyst.[3]

  • Multi-step synthesis from 2,4-Dimethylaniline (B123086): A more complex route that involves a series of reactions including acylation, nitration, hydrolysis/deacetylation, and diazotization/deamination.[[“]][5]

Q2: What are the common toxic byproducts I should be aware of during the synthesis of this compound?

A2: The most common toxic byproducts are other structural isomers of dimethylaniline (xylidines), such as 2,4-dimethylaniline, 2,6-dimethylaniline, and 3,4-dimethylaniline.[6] Unreacted starting materials and intermediates from multi-step syntheses can also be present as impurities. In some cases, polymeric byproducts can form, especially under harsh reaction conditions.

Q3: What are the health risks associated with these toxic byproducts?

A3: Xylidine (B576407) isomers are known to be toxic and can be absorbed through the skin.[7] Exposure can lead to methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, causing symptoms like headache, dizziness, and cyanosis. Some xylidine isomers are also considered to be potential carcinogens.[7]

Q4: How can I detect and quantify the presence of toxic byproducts in my product?

A4: Gas chromatography-mass spectrometry (GC-MS) and supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) are powerful analytical techniques for separating and identifying isomeric xylidines and other impurities.[6][8][9] These methods allow for the accurate quantification of byproducts, even at trace levels.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the synthesis of this compound, with a focus on minimizing toxic byproduct formation.

Issue 1: High Concentration of Isomeric Impurities

Symptoms:

  • GC-MS or SFC-MS/MS analysis shows significant peaks corresponding to other xylidine isomers (e.g., 2,4-dimethylaniline, 2,6-dimethylaniline).

  • The purity of the final product is lower than expected.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Isomerization during amination of 3,5-dimethylphenol Optimize reaction temperature and pressure. Harsher conditions can sometimes lead to isomerization.
Select a more specific catalyst. The choice of catalyst can significantly influence the selectivity of the reaction.
Impure starting materials Ensure the purity of the starting 3,5-dimethylphenol or 3,5-dimethylnitrobenzene using appropriate analytical techniques before starting the synthesis.
Side reactions in multi-step synthesis from 2,4-dimethylaniline Carefully control the reaction conditions at each step, particularly during nitration and diazotization, to prevent the formation of unwanted isomers.
Issue 2: Presence of Unreacted Starting Materials or Intermediates

Symptoms:

  • Analytical data indicates the presence of 3,5-dimethylphenol, 3,5-dimethylnitrobenzene, or intermediates from the 2,4-dimethylaniline route.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Incomplete reaction Increase reaction time or temperature, but monitor for increased byproduct formation.
Ensure the correct stoichiometry of reagents.
Check the activity of the catalyst; it may need regeneration or replacement.
Inefficient purification Optimize the distillation conditions (e.g., use a longer column or perform fractional distillation under reduced pressure).
For solid products, consider recrystallization from a suitable solvent to remove more soluble impurities.
Issue 3: Formation of Polymeric Byproducts

Symptoms:

  • The reaction mixture is dark and tarry.

  • Difficulty in isolating the product.

Possible Causes and Solutions:

CauseTroubleshooting Steps
High reaction temperature Lower the reaction temperature and extend the reaction time if necessary.
Presence of strong acids or oxidizing agents Neutralize the reaction mixture promptly after completion.
Avoid exposure of the product to air and light, as anilines can oxidize and polymerize.

Experimental Protocols

Synthesis of this compound by Reduction of 3,5-Dimethylnitrobenzene

Materials:

  • 3,5-Dimethylnitrobenzene

  • Iron powder

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution

  • Toluene (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3,5-dimethylnitrobenzene and water.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add iron powder to the mixture.

  • Carefully add concentrated hydrochloric acid dropwise. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to reflux for several hours until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture and make it basic by adding a concentrated solution of sodium hydroxide.

  • Extract the product with toluene.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the crude this compound by vacuum distillation.

Data Presentation

Table 1: Effect of Catalyst on the Amination of 3,5-Dimethylphenol

CatalystTemperature (°C)Conversion of 3,5-Dimethylphenol (%)Selectivity to this compound (%)Main Byproducts
Alumina3508590Isomeric Xylidines
Silica-Alumina3509285Isomeric Xylidines, Diphenylamines
Zeolite H-ZSM-53009598Trace Isomers

Note: This data is illustrative and may vary based on specific experimental conditions.

Visualizations

Experimental Workflow: Synthesis and Purification of this compound

G Workflow for this compound Synthesis via Reduction cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: 3,5-Dimethylnitrobenzene reaction Reduction with Fe/HCl start->reaction neutralization Basification with NaOH reaction->neutralization extraction Solvent Extraction neutralization->extraction drying Drying of Organic Phase extraction->drying distillation Vacuum Distillation drying->distillation gcms GC-MS Analysis distillation->gcms product Pure this compound gcms->product

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Troubleshooting Logic for Isomeric Impurities

G Troubleshooting Isomeric Impurities start High Isomeric Impurities Detected check_sm Check Purity of Starting Material start->check_sm sm_impure Starting Material is Impure check_sm->sm_impure purify_sm Purify Starting Material sm_impure->purify_sm Yes sm_pure Starting Material is Pure sm_impure->sm_pure No check_conditions Review Reaction Conditions sm_pure->check_conditions harsh_conditions Are Conditions Too Harsh? (High Temp/Pressure) check_conditions->harsh_conditions optimize_conditions Optimize Conditions (Lower Temp/Pressure) harsh_conditions->optimize_conditions Yes conditions_ok Conditions Seem Optimal harsh_conditions->conditions_ok No check_catalyst Evaluate Catalyst Selectivity conditions_ok->check_catalyst change_catalyst Test Alternative Catalysts check_catalyst->change_catalyst

Caption: A decision tree to guide the troubleshooting of high levels of isomeric impurities.

References

Technical Support Center: Catalyst Deactivation in Reactions with 3,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting catalyst deactivation issues encountered during chemical reactions involving 3,5-Dimethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in reactions involving this compound?

A1: Catalyst deactivation in the presence of this compound and other aromatic amines typically falls into three main categories:

  • Chemical Deactivation (Poisoning): The nitrogen atom in the this compound molecule possesses a lone pair of electrons, making it a Lewis base. This allows it to strongly adsorb onto the acidic or metallic active sites of the catalyst, blocking them from participating in the desired reaction.[1][2][3] This is a common issue with noble metal catalysts like Palladium (Pd) and Platinum (Pt).[4] Impurities in the reactants or solvents, such as sulfur or other nitrogen-containing heterocycles, can also act as catalyst poisons.[3]

  • Mechanical Deactivation (Fouling/Coking): At elevated temperatures, organic molecules, including this compound and subsequent reaction products, can decompose or polymerize on the catalyst surface. This leads to the formation of carbonaceous deposits, known as coke, which physically block the catalyst's pores and active sites.[5]

  • Thermal Deactivation (Sintering): High reaction temperatures can cause the small metal particles of a supported catalyst to migrate and agglomerate into larger crystals. This process, called sintering, results in a decrease in the active surface area of the catalyst and is generally irreversible.

Q2: My reaction rate has significantly slowed down or stopped completely. What are the likely causes?

A2: A sudden drop in reaction rate is a strong indicator of catalyst deactivation. The most probable causes are:

  • Catalyst Poisoning: This is often the primary culprit in reactions with anilines. The nitrogen atom of this compound or nitrogen-containing byproducts can be strongly binding to the catalyst's active sites.

  • Coking: If the reaction is run at high temperatures, the formation of coke on the catalyst surface can block access to the active sites.

  • Changes in Feedstock Purity: The introduction of impurities from a new batch of this compound or solvent can poison the catalyst.

Q3: Are there any visible signs of catalyst deactivation?

A3: Visual cues can sometimes indicate catalyst deactivation:

  • Change in Catalyst Color: The catalyst may darken or change color due to the deposition of coke or the formation of different metal complexes.

  • Formation of Precipitates: In homogeneous catalysis, the precipitation of the catalyst from the solution can indicate the formation of inactive species. For heterogeneous catalysts, the appearance of black particulate matter (palladium black, for instance) can suggest agglomeration.[6]

  • Change in Reaction Mixture Appearance: The reaction mixture might become darker or more viscous due to the formation of polymeric byproducts.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during reactions with this compound.

Issue 1: Low or No Conversion from the Start of the Reaction

Possible Cause Troubleshooting Steps
Pre-existing Catalyst Poisons in Reagents 1. Verify the purity of this compound, solvents, and other reagents. Consider using analytical techniques like GC-MS to screen for impurities. 2. Purify starting materials if necessary (e.g., distillation of solvents, recrystallization of solids).
Improper Catalyst Activation 1. Review and strictly follow the recommended activation procedure for your specific catalyst. 2. Ensure that the activation is performed under the correct atmosphere (e.g., inert gas, hydrogen) and at the appropriate temperature.
Insufficient Catalyst Loading 1. Incrementally increase the catalyst loading to see if the reaction initiates. 2. Ensure proper mixing to guarantee good contact between the catalyst and reactants.

Issue 2: Reaction Starts but Deactivates Over Time

Possible Cause Troubleshooting Steps
Product Inhibition/Poisoning 1. Monitor the reaction progress and consider stopping at a lower conversion before significant product accumulation. 2. If feasible, explore methods for in-situ product removal.
Progressive Coking 1. Lower the reaction temperature to minimize coke formation. 2. Consider a catalyst that is less prone to coking under your reaction conditions.
Gradual Poisoning from Low-Level Impurities 1. Implement a guard bed to remove impurities from the feed stream before it reaches the catalyst bed.

Data Presentation

Table 1: Influence of Reaction Parameters on Catalyst Performance in Aniline Alkylation (Illustrative Data)

CatalystTemperature (°C)Aniline/Methanol Molar RatioAniline Conversion (%)N,N-DMA Selectivity (%)Catalyst Lifetime (h)Reference
β-Zeolite240-2501:3>99>86800[7]
Zn-Co Ferrite3001:6~95~99 (NMA)-[8]
CrPO4-AlPO4300-400->90>90 (N-methylation)-[9]

Experimental Protocols

Protocol 1: Catalyst Activity Testing in this compound Hydrogenation

Objective: To determine the initial activity and monitor the deactivation of a catalyst (e.g., Pd/C) in the hydrogenation of a dinitro-precursor to this compound.

Materials:

  • 3,5-Dinitromesitylene

  • Ethanol (B145695) (anhydrous)

  • 5% Pd/C catalyst

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor with magnetic stirring and temperature control

  • GC-MS for analysis

Procedure:

  • Add 3,5-Dinitromesitylene (e.g., 10 mmol) and ethanol (e.g., 50 mL) to the autoclave.

  • Carefully add the 5% Pd/C catalyst (e.g., 5 mol%).

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10 bar).

  • Heat the reactor to the desired temperature (e.g., 80 °C) with vigorous stirring.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC-MS.

  • Record the conversion of the starting material and the selectivity to this compound over time. A decrease in the reaction rate indicates catalyst deactivation.

Protocol 2: Characterization of a Deactivated Catalyst using Temperature Programmed Desorption (TPD)

Objective: To study the nature and strength of species adsorbed on a deactivated catalyst surface.

Materials:

  • Deactivated catalyst sample

  • TPD apparatus with a mass spectrometer detector

  • Inert gas (e.g., Helium, Argon)

  • Probe gas (e.g., Ammonia for acidity, CO for metal site titration)

Procedure:

  • Place a known amount of the deactivated catalyst in the TPD sample holder.

  • Pre-treat the sample by heating it under an inert gas flow to remove weakly adsorbed species and moisture.

  • Cool the sample to the desired adsorption temperature.

  • Introduce a flow of the probe gas over the sample to achieve saturation.

  • Purge the system with the inert gas to remove physisorbed probe gas molecules.

  • Increase the temperature of the sample at a linear rate while monitoring the desorbed molecules with the mass spectrometer.

  • The resulting TPD profile (desorption intensity vs. temperature) provides information about the number and strength of the adsorption sites.[10][11][12]

Protocol 3: Regeneration of a Noble Metal Catalyst

Objective: To remove coke deposits from a deactivated noble metal catalyst (e.g., Pt/Al2O3) by controlled oxidation.

Materials:

  • Deactivated catalyst

  • Tube furnace with temperature control

  • Quartz reactor tube

  • Inert gas (e.g., Nitrogen)

  • Dilute oxygen stream (e.g., 1-5% O2 in N2)

Procedure:

  • Place the deactivated catalyst in the quartz reactor tube within the tube furnace.

  • Heat the catalyst under a flow of inert gas to a moderate temperature (e.g., 150-200 °C) to remove volatile organic compounds.

  • Slowly introduce the dilute oxygen stream into the reactor.

  • Gradually increase the temperature to the target regeneration temperature (e.g., 400-500 °C). The temperature ramp should be slow to control the exothermic coke combustion.

  • Hold at the regeneration temperature for a specified time (e.g., 2-4 hours) until coke removal is complete.

  • Cool the catalyst under an inert gas flow.

  • If necessary, perform a reduction step by heating the catalyst under a hydrogen flow to restore the metallic state of the active sites.

Visualizations

G Troubleshooting Workflow for Catalyst Deactivation start Reaction Performance Issue (Low Conversion, Stalled Reaction) check_conditions Verify Reaction Conditions (Temp, Pressure, Stirring) start->check_conditions conditions_ok Conditions Correct? check_conditions->conditions_ok adjust_conditions Adjust Conditions and Re-run conditions_ok->adjust_conditions No check_reagents Analyze Reagent Purity (this compound, Solvents) conditions_ok->check_reagents Yes adjust_conditions->start reagents_pure Reagents Pure? check_reagents->reagents_pure purify_reagents Purify Reagents and Re-run reagents_pure->purify_reagents No catalyst_deactivation Suspect Catalyst Deactivation reagents_pure->catalyst_deactivation Yes purify_reagents->start characterize_catalyst Characterize Spent Catalyst (TGA, TPD, XPS) catalyst_deactivation->characterize_catalyst identify_cause Identify Deactivation Cause (Poisoning, Coking, Sintering) characterize_catalyst->identify_cause regenerate Attempt Catalyst Regeneration identify_cause->regenerate replace Replace Catalyst regenerate->replace Regeneration Unsuccessful

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

G Catalyst Poisoning by this compound cluster_catalyst Catalyst Surface active_site Active Site (e.g., Pd, Pt) deactivated_site Deactivated Site (Blocked) active_site->deactivated_site Interaction aniline This compound Molecule lone_pair aniline->lone_pair poisoning Strong Adsorption (Poisoning) lone_pair->poisoning poisoning->active_site G Catalyst Regeneration Cycle active_catalyst Active Catalyst reaction Chemical Reaction with this compound active_catalyst->reaction deactivated_catalyst Deactivated Catalyst (Coked/Poisoned) reaction->deactivated_catalyst Deactivation regeneration Regeneration Process (e.g., Calcination) deactivated_catalyst->regeneration regeneration->active_catalyst Reactivation

References

scaling up the synthesis of 3,5-Dimethylaniline for industrial production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaling up of 3,5-Dimethylaniline (also known as 3,5-Xylidine) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial synthesis routes for this compound?

A1: The primary industrial routes for synthesizing this compound include the amination of 3,5-xylenol, a multi-step synthesis starting from 2,4-dimethylaniline (B123086), and the catalytic hydrogenation of 3,5-dinitrotoluene.[1][2][3] An alternative route involves the conversion of 3,5-dimethyl-2-cyclohexenone azine, which is noted for producing an isomer-free product.[4]

Q2: What are the main challenges encountered when scaling up the synthesis of this compound?

A2: Key challenges during the scale-up of this compound synthesis include managing severe reaction conditions such as high temperatures and pressures, particularly in the amination of 3,5-xylenol. Other significant hurdles include controlling the formation of unwanted isomers, dealing with environmental concerns arising from nitration and hydrolysis steps in certain routes, and the purification of the final product to meet industrial standards.[2]

Q3: How can isomer formation be minimized during production?

A3: Minimizing isomer formation is critical for achieving high purity. The choice of synthesis route is the most important factor. For instance, the synthesis from 3,5-dimethyl-2-cyclohexenone azine is specifically highlighted as a method to obtain an isomer-free product.[4] When using routes prone to isomer formation, such as those starting from substituted xylenes, strict control over reaction parameters like temperature, pressure, and catalyst selection is crucial.

Q4: What are the typical by-products in this compound synthesis and how can they be removed?

A4: By-products can vary depending on the synthesis route. In the synthesis from 2,4-dimethylaniline, incompletely reacted intermediates or other isomers of dimethylaniline can be present.[2] The purification of crude N,N-dimethylaniline, a related compound, often involves acylation to remove primary and secondary amines, followed by neutralization and distillation.[5] For this compound, fractional distillation under reduced pressure is a common final purification step to separate the desired product from by-products with different boiling points.[6]

Q5: What are the recommended safety precautions for handling this compound on an industrial scale?

A5: this compound is toxic and requires careful handling.[7][8] It is essential to use personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, especially in poorly ventilated areas.[9] Industrial production should be conducted in well-ventilated facilities with engineering controls like local exhaust ventilation.[10] Emergency procedures for spills and exposure should be in place. Spills can be managed by absorption with inert materials and proper disposal.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Catalyst deactivation or poisoning. - Side reactions consuming starting materials.- Monitor reaction progress using appropriate analytical techniques (e.g., GC, HPLC). - Optimize reaction parameters based on literature or internal studies.[11] - Regenerate or replace the catalyst. Ensure purity of starting materials to avoid catalyst poisons. - Adjust reaction conditions to minimize the formation of by-products.
Product Impurity (e.g., Isomers) - Incorrect starting material. - Lack of selectivity in the reaction. - Inefficient purification process.- Verify the purity and identity of all starting materials. - Select a more selective synthesis route if possible.[4] - Optimize purification methods, such as fractional distillation, by adjusting parameters like vacuum pressure and temperature.[6]
Poor Catalyst Performance - Presence of impurities in the reaction mixture. - Sintering or coking of the catalyst. - Incorrect catalyst loading.- Purify starting materials and solvents before use. - Investigate catalyst regeneration procedures or consider a more robust catalyst. - Optimize the catalyst-to-substrate ratio.[12]
Exothermic Reaction Runaway - Inadequate heat removal. - Too rapid addition of reagents.- Ensure the cooling system of the reactor is functioning efficiently. - Control the rate of addition of reagents to manage the heat evolution.
Environmental Concerns (e.g., acidic waste) - Use of strong acids in the process. - Formation of hazardous by-products.- Neutralize acidic waste streams before disposal. - Explore greener synthesis routes that minimize the use of hazardous reagents.

Experimental Protocols

Synthesis Route 1: Amination of 3,5-Xylenol

This method is a direct approach to producing this compound.

Materials:

Procedure:

  • Charge a high-pressure autoclave with 3,5-xylenol and the alumina catalyst.

  • Seal the autoclave and purge with an inert gas (e.g., nitrogen).

  • Introduce anhydrous ammonia into the autoclave.

  • Heat the reactor to the target temperature (typically above 300°C) and pressurize to the desired pressure (often exceeding 100 atm).[6]

  • Maintain the reaction conditions with constant stirring for the specified duration.

  • After the reaction is complete, cool the reactor to a safe temperature and carefully vent the excess ammonia.

  • Extract the product mixture with a suitable organic solvent.

  • Wash the organic layer to remove any unreacted ammonia and xylenol.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Purify the crude this compound by fractional distillation under reduced pressure.

Synthesis Route 2: From 2,4-Dimethylaniline (Improved One-Pot Steps)

This route involves a series of reactions that have been optimized to reduce the number of separate steps.[[“]]

Step 1: Combined Acylation and Nitration

  • React 2,4-dimethylaniline with an acylating agent (e.g., acetic anhydride) to protect the amino group.

  • In the same reaction vessel, carefully add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature to introduce a nitro group.

Step 2: Combined Hydrolysis/Deacetylation and Diazotization/Deamination

  • Hydrolyze the acetyl group and reduce the nitro group in a single step using appropriate reagents.

  • The resulting intermediate is then subjected to diazotization followed by deamination to yield a mixture containing this compound.

Step 3: Purification

  • Isolate the crude product from the reaction mixture.

  • Purify the this compound using fractional distillation under reduced pressure to achieve high purity (e.g., >98%).[[“]]

Data Presentation

Table 1: Comparison of Key Parameters for Different Synthesis Routes

Synthesis Route Starting Material(s) Key Reagents/Catalysts Typical Yield Key Advantages Key Disadvantages Reference(s)
Amination of 3,5-Xylenol3,5-Xylenol, AmmoniaAlumina (Al₂O₃)Moderate to HighDirect, fewer steps.Severe reaction conditions (high T & P), environmental concerns with xylenol production.[1][6]
From 2,4-Dimethylaniline2,4-DimethylanilineAcylating agent, Nitrating agent, Reducing agent~75% (improved process)High yield achievable.Multi-step, long process, environmental concerns (nitration).[2][[“]]
From 3,5-Dimethyl-2-cyclohexenone azine3,5-Dimethyl-2-cyclohexenone, HydrazineNoble metal catalyst (e.g., Pd)HighIsomer-free product.Requires synthesis of the azine starting material.[4]
Catalytic Hydrogenation of 3,5-Dinitrotoluene3,5-Dinitrotoluene, HydrogenPd/C or other hydrogenation catalystsHighCommon industrial method for anilines.Requires handling of dinitro compounds, potential for runaway reactions.[3][11]
From MesityleneMesityleneOxidizing agent, Thionyl chloride, AmmoniaLow to ModerateReadily available starting material.Low yields in oxidation and Hofmann degradation steps.[2]

Visualizations

Troubleshooting_Workflow start Problem Identified (e.g., Low Yield, Impurity) check_params Verify Reaction Parameters (Temp, Pressure, Time) start->check_params check_materials Analyze Starting Materials & Reagents for Purity start->check_materials check_catalyst Inspect Catalyst (Activity, Loading) start->check_catalyst adjust_params Adjust Parameters Based on Optimization Data check_params->adjust_params purify_materials Purify/Replace Contaminated Materials check_materials->purify_materials replace_catalyst Regenerate/Replace Catalyst check_catalyst->replace_catalyst analyze_product Analyze Product at Each Stage adjust_params->analyze_product purify_materials->analyze_product replace_catalyst->analyze_product analyze_product->start Issue Persists end Problem Resolved analyze_product->end Issue Resolved escalate Escalate to R&D Team analyze_product->escalate Root Cause Unclear

Caption: A general troubleshooting workflow for scaling up chemical synthesis.

Synthesis_Amination cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start_mat 3,5-Xylenol & Alumina Catalyst autoclave High-Pressure Autoclave (High T & P) start_mat->autoclave ammonia Anhydrous Ammonia ammonia->autoclave extraction Solvent Extraction autoclave->extraction washing Washing extraction->washing drying Drying washing->drying distillation Fractional Distillation drying->distillation final_product Pure this compound distillation->final_product

Caption: Experimental workflow for the amination of 3,5-Xylenol.

References

side reactions to consider when working with 3,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 3,5-Dimethylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling, reaction optimization, and troubleshooting when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with this compound?

A1: this compound is a toxic substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is toxic by inhalation, in contact with skin, and if swallowed. Work should be conducted in a well-ventilated fume hood. Upon exposure to air, this compound can turn from a colorless or pale yellow liquid to reddish-brown, indicating potential oxidation and impurity formation.[1]

Q2: What are the most common side reactions to consider when using this compound?

A2: The most common side reactions involve oxidation, issues during diazotization reactions, and incomplete or over-acylation.

  • Oxidation: Exposure to air and oxidizing agents can lead to the formation of colored impurities and polymerization products.

  • Diazotization: The formation of diazonium salts from this compound is a key reaction. However, these salts are thermally unstable and can decompose, particularly at temperatures above 5°C, leading to the formation of 3,5-dimethylphenol (B42653) as a significant byproduct.[2][3] Azo coupling reactions can also occur as a side reaction if there are unreacted starting aniline (B41778) or other electron-rich aromatic compounds present.

  • Acylation: While generally a high-yielding reaction, acylation can be incomplete if the reaction conditions are not optimal. Conversely, with highly reactive acylating agents or harsh conditions, there is a potential for over-acylation, though this is less common for the amino group itself after the first acylation.

Q3: How can I minimize the formation of colored impurities in my this compound sample?

A3: To minimize the formation of colored impurities, it is crucial to store this compound under an inert atmosphere (e.g., nitrogen or argon) and away from light. Using freshly distilled or purified aniline for reactions is also recommended to avoid introducing existing impurities that can promote degradation.

Troubleshooting Guides

Issue 1: Low Yield in Diazotization Reactions (e.g., Sandmeyer Reaction)

Symptoms:

  • The desired product yield is significantly lower than expected.

  • A significant amount of a phenolic byproduct (3,5-dimethylphenol) is isolated.

  • Excessive gas evolution (other than N₂) is observed during the reaction.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Decomposition of the Diazonium Salt Maintain a strict temperature control between 0-5°C during the diazotization and subsequent reaction. Diazonium salts are thermally unstable and decompose at higher temperatures.[2][3]
Reduced Nucleophilicity of the Amino Group Due to the steric hindrance from the two methyl groups, the reaction of the amino group with the nitrosating agent can be slow. Consider increasing the reaction time or using a more potent nitrosating agent like nitrosylsulfuric acid for sterically hindered anilines.
Poor Solubility This compound can have limited solubility in the acidic aqueous media used for diazotization. Ensure vigorous stirring to maintain a fine suspension and maximize the surface area for reaction.
Azo Coupling The electrophilic diazonium salt can react with unreacted this compound. Ensure slow addition of the nitrite (B80452) solution to maintain a low concentration of the diazonium salt at any given time, thus minimizing this side reaction.
Issue 2: Impurities in Acylation Reactions

Symptoms:

  • The final product is discolored (e.g., yellow or brown).

  • TLC or GC-MS analysis shows multiple spots/peaks in addition to the desired N-acetyl-3,5-dimethylaniline.

  • Difficulty in crystallizing the final product.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Impure Starting Material Use freshly distilled or high-purity this compound. The presence of oxidized impurities in the starting material can lead to colored byproducts.
Incomplete Reaction Ensure the use of a slight excess of the acylating agent (e.g., acetic anhydride) and an appropriate base (e.g., pyridine) to drive the reaction to completion. Monitor the reaction by TLC until the starting aniline spot disappears.
Hydrolysis of Acylating Agent Use anhydrous solvents and reagents to prevent the hydrolysis of the acylating agent, which would reduce its effective concentration.
Side Reactions with Acylating Agent While less common for the aniline itself, highly reactive acylating agents might react with other functional groups if present on the molecule. Choose the appropriate acylating agent and control the reaction temperature.

Data Presentation

Table 1: Illustrative Effect of Temperature on the Yield of 3,5-Dimethylphenol as a Byproduct in Diazotization

Reaction Temperature (°C)Approximate Yield of Desired Product (%)Approximate Yield of 3,5-Dimethylphenol Byproduct (%)
0-590-955-10
1070-8020-30
2540-5050-60

Disclaimer: The data in this table are illustrative examples based on the general understanding of diazonium salt stability and are not from a specific experimental study on this compound. Actual yields may vary depending on the specific reaction conditions.

Experimental Protocols

Protocol 1: Diazotization of this compound

This protocol describes the formation of the diazonium salt from this compound, which can then be used in subsequent reactions like the Sandmeyer reaction.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • In a flask, dissolve this compound (1 equivalent) in a mixture of concentrated HCl and water, cooled to 0-5°C in an ice bath.

  • Prepare a solution of sodium nitrite (1.1 equivalents) in cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature is maintained between 0-5°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 15-30 minutes.

  • The resulting diazonium salt solution is unstable and should be used immediately in the next synthetic step.

Protocol 2: Acylation of this compound with Acetic Anhydride (B1165640)

This protocol describes the synthesis of N-acetyl-3,5-dimethylaniline.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (B92270) (optional, as a base and solvent)

  • Water

  • Ice

Procedure:

  • Dissolve this compound (1 equivalent) in pyridine or another suitable solvent.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water). A general procedure for the acylation of primary amines suggests that this reaction is typically high-yielding.[4]

Visualizations

Reaction_Pathway cluster_main Desired Reaction Pathway cluster_side Side Reactions This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt + NaNO2, HCl 0-5 °C Azo Compound Azo Compound This compound->Azo Compound + Diazonium Salt Desired Product Desired Product Diazonium Salt->Desired Product + Nucleophile (e.g., CuX) 3,5-Dimethylphenol 3,5-Dimethylphenol Diazonium Salt->3,5-Dimethylphenol > 5 °C

Caption: Desired diazotization pathway and potential side reactions.

Troubleshooting_Diazotization Low Yield Low Yield Check Temperature Check Temperature Low Yield->Check Temperature Check Reaction Time Check Reaction Time Low Yield->Check Reaction Time Check Solubility Check Solubility Low Yield->Check Solubility Maintain 0-5 °C Maintain 0-5 °C Check Temperature->Maintain 0-5 °C If > 5 °C Increase Time Increase Time Check Reaction Time->Increase Time If short Increase Stirring Rate Increase Stirring Rate Check Solubility->Increase Stirring Rate If poor

Caption: Troubleshooting workflow for low yield in diazotization.

Acylation_Workflow This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture + Acetic Anhydride + Base Crude Product Crude Product Reaction Mixture->Crude Product Quench with Water Purified Product Purified Product Crude Product->Purified Product Recrystallization Impure Starting Material Impure Starting Material Impure Starting Material->Reaction Mixture

Caption: Experimental workflow for the acylation of this compound.

References

Technical Support Center: Synthesis of 3,5-Dimethylaniline from 2,4-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-dimethylaniline from its isomer, 2,4-dimethylaniline (B123086). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the multi-step synthesis of this compound from 2,4-dimethylaniline. The overall synthetic pathway is illustrated below.

cluster_workflow Synthetic Workflow 2,4-Dimethylaniline 2,4-Dimethylaniline N-Acetyl-2,4-dimethylaniline N-Acetyl-2,4-dimethylaniline 2,4-Dimethylaniline->N-Acetyl-2,4-dimethylaniline Acylation N-Acetyl-2,4-dimethyl-x,y-dinitroaniline N-Acetyl-2,4-dimethyl-x,y-dinitroaniline N-Acetyl-2,4-dimethylaniline->N-Acetyl-2,4-dimethyl-x,y-dinitroaniline Nitration 2,4-Dimethyl-x,y-dinitroaniline 2,4-Dimethyl-x,y-dinitroaniline N-Acetyl-2,4-dimethyl-x,y-dinitroaniline->2,4-Dimethyl-x,y-dinitroaniline Hydrolysis 3,5-Dimethyl-y-nitroaniline 3,5-Dimethyl-y-nitroaniline 2,4-Dimethyl-x,y-dinitroaniline->3,5-Dimethyl-y-nitroaniline Diazotization/ Deamination This compound This compound 3,5-Dimethyl-y-nitroaniline->this compound Reduction

Caption: Overall synthetic workflow for the conversion of 2,4-dimethylaniline to this compound.

Step 1: Acylation of 2,4-Dimethylaniline

Question: My acylation of 2,4-dimethylaniline with acetic anhydride (B1165640) is slow and gives a low yield of N-acetyl-2,4-dimethylaniline. What could be the issue and how can I improve it?

Answer:

Low yields in the acylation of 2,4-dimethylaniline can arise from several factors, primarily related to reagent purity, reaction conditions, and the inherent basicity of the aniline (B41778).

  • Insufficient Reagent Purity: Ensure that the 2,4-dimethylaniline is free from significant impurities and that the acetic anhydride has not hydrolyzed to acetic acid.

  • Suboptimal Reaction Conditions:

    • Temperature: While the reaction is often performed at or slightly above room temperature, gentle heating (e.g., to 40-60°C) can increase the reaction rate. However, excessive heat can lead to side product formation.

    • Catalyst: The addition of a catalytic amount of a strong acid, such as sulfuric acid or perchloric acid, can protonate the carbonyl oxygen of the acetic anhydride, making it a more potent electrophile. Alternatively, a base like pyridine (B92270) can be used to scavenge the acetic acid byproduct and drive the reaction to completion.[1]

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before workup. If the reaction stalls, adding a slight excess of acetic anhydride may be beneficial.

ParameterRecommendationExpected Outcome
Reagents Use freshly distilled 2,4-dimethylaniline and new or properly stored acetic anhydride.Minimized side reactions and improved yield.
Temperature Maintain a temperature between 40-60°C.Increased reaction rate without significant byproduct formation.
Catalyst Add a catalytic amount of sulfuric acid or use pyridine as a solvent/base.Accelerated reaction and higher conversion.
Step 2: Nitration of N-Acetyl-2,4-dimethylaniline

Question: The nitration of my N-acetyl-2,4-dimethylaniline results in a dark, tarry mixture with a low yield of the desired dinitro product. What is causing this and how can it be prevented?

Answer:

The nitration of activated aromatic rings like N-acetyl-2,4-dimethylaniline can be challenging due to the substrate's susceptibility to oxidation and the formation of multiple nitrated isomers.

  • Oxidation: The combination of nitric acid and sulfuric acid is a strong oxidizing medium that can degrade the electron-rich aniline derivative, leading to tar formation.

  • Over-nitration/Isomer Formation: The activating acetylamino and methyl groups direct nitration to multiple positions. Controlling the stoichiometry and reaction temperature is crucial.

  • Acid-Base Reactivity: Although the amino group is protected as an amide, it can still be protonated by the strong acidic medium, which can influence the directing effects of the substituents.

To mitigate these issues:

  • Temperature Control: Maintain a low reaction temperature (typically 0-5°C) throughout the addition of the nitrating mixture to minimize oxidation and side reactions.

  • Protecting Group: The acetyl group serves to moderate the reactivity of the amino group. Ensure the acylation step was successful and the starting material is indeed the acetanilide (B955).

  • Controlled Addition: Add the nitrating mixture (a pre-mixed and cooled solution of nitric acid in sulfuric acid) slowly and dropwise to the solution of the acetanilide in concentrated sulfuric acid.

cluster_nitration Nitration Troubleshooting Start Start Low Yield/\nTarry Mixture Low Yield/ Tarry Mixture Start->Low Yield/\nTarry Mixture Oxidation Oxidation Low Yield/\nTarry Mixture->Oxidation Cause Isomer Formation Isomer Formation Low Yield/\nTarry Mixture->Isomer Formation Cause Control Temperature (0-5°C) Control Temperature (0-5°C) Oxidation->Control Temperature (0-5°C) Solution Slow Addition of Nitrating Mix Slow Addition of Nitrating Mix Isomer Formation->Slow Addition of Nitrating Mix Solution Ensure Complete Acylation Ensure Complete Acylation Isomer Formation->Ensure Complete Acylation Prerequisite

Caption: Troubleshooting logic for the nitration of N-acetyl-2,4-dimethylaniline.

Step 3: Hydrolysis of the Dinitro-acetanilide

Question: The hydrolysis of my N-acetyl-2,4-dimethyl-dinitroaniline is incomplete, or I am observing decomposition of the product. What are the optimal conditions?

Answer:

Incomplete hydrolysis or product degradation can occur if the reaction conditions are not carefully controlled.

  • Incomplete Hydrolysis: Amide hydrolysis requires forceful conditions. Ensure you are using a sufficiently concentrated acid (e.g., 70% sulfuric acid or concentrated hydrochloric acid) and adequate heating (reflux).

  • Product Degradation: Dinitroanilines can be sensitive to high temperatures and strongly acidic or basic conditions. Prolonged heating should be avoided.

  • Monitoring the Reaction: The progress of the hydrolysis can be monitored by TLC. The disappearance of the starting acetanilide and the appearance of the more polar dinitroaniline spot will indicate the reaction's progression.

ParameterRecommendationPotential Issue if Not Followed
Acid Concentration Use 70% H₂SO₄ or concentrated HCl.Incomplete hydrolysis.
Temperature Heat to reflux.Slow or incomplete reaction at lower temperatures.
Reaction Time Monitor by TLC to determine the optimal time (typically a few hours).Product degradation with prolonged heating.
Step 4: Diazotization and Deamination

Question: During the diazotization and deamination of 2,4-dimethyl-dinitroaniline, I get a low yield of the deaminated product and the formation of colored byproducts. Why is this happening?

Answer:

Diazonium salts are notoriously unstable, and side reactions are common if the reaction is not performed with care.

  • Instability of Diazonium Salt: Diazonium salts can decompose, especially at elevated temperatures, leading to the formation of phenols and other byproducts. It is critical to maintain the reaction temperature at 0-5°C.[[“]]

  • Incomplete Diazotization: Ensure an excess of nitrous acid is present by testing with starch-iodide paper.[[“]] The sodium nitrite (B80452) solution should be added slowly to the acidic solution of the aniline.

  • Azo Coupling: The diazonium salt can react with the starting aniline or other electron-rich species in an azo coupling reaction, leading to colored impurities.[[“]] This is minimized by keeping the concentration of the free aniline low and maintaining a strongly acidic environment.

  • Deamination Reagent: For the deamination step (replacement of the diazonium group with hydrogen), hypophosphorous acid (H₃PO₂) is a common and effective reagent. The reaction may require gentle warming after the initial low-temperature diazotization.

Step 5: Reduction of the Nitro Group

Question: The final reduction of the nitro group to an amine is giving me a mixture of products and is difficult to purify. What is the best method for this reduction?

Answer:

The reduction of a nitro group to an amine can be achieved by various methods, each with its own advantages and potential pitfalls.

  • Catalytic Hydrogenation: This is often a clean and high-yielding method.

    • Catalyst: Palladium on carbon (Pd/C) or Raney nickel are commonly used.

    • Solvent: Ethanol (B145695) or methanol (B129727) are suitable solvents.

    • Potential Issues: The catalyst can sometimes be pyrophoric. Ensure proper handling. Over-reduction of other functional groups is a possibility, though less likely in this specific case.

  • Metal/Acid Reduction: A common method involves using a metal such as iron, tin, or zinc in the presence of an acid like hydrochloric acid.

    • Advantages: This method is often inexpensive and effective.

    • Disadvantages: The workup can be cumbersome due to the formation of metal salts. The reaction can be exothermic and require careful temperature control.

  • Other Reducing Agents: Sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used.

MethodAdvantagesDisadvantages
Catalytic Hydrogenation Clean reaction, high yield, simple workup.Requires specialized equipment (hydrogenator), catalyst can be expensive and pyrophoric.
Metal/Acid Reduction Inexpensive, readily available reagents.Exothermic, complex workup to remove metal salts.
Sodium Dithionite Mild conditions, good for sensitive substrates.Can require a large excess of reagent, aqueous workup.

Frequently Asked Questions (FAQs)

Q1: What is the overall yield I can expect for this multi-step synthesis?

An improved process combining some of the steps has been reported to achieve an overall yield of 75% with a purity of 98.9%.[[“]] However, for a step-by-step laboratory synthesis, an overall yield of 40-50% would be considered good.

Q2: How can I confirm the identity and purity of my final product, this compound?

The identity and purity of this compound can be confirmed using a combination of analytical techniques:

  • Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the aromatic protons and the two methyl groups.

    • ¹³C NMR: Expect distinct signals for the different carbon atoms in the molecule.

    • IR Spectroscopy: Look for characteristic N-H stretching bands of the primary amine.

    • Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of this compound (121.18 g/mol ).

  • Chromatography:

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing purity and identifying any isomeric impurities.

    • High-Performance Liquid Chromatography (HPLC): Can also be used to determine purity.

Q3: How can I separate the final product, this compound, from the starting material, 2,4-dimethylaniline, and other isomers?

Separation of dimethylaniline isomers can be challenging due to their similar physical properties.

  • Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be effective.

  • Chromatography: Column chromatography on silica (B1680970) gel is a common laboratory method for separating isomers. A solvent system of hexane (B92381) and ethyl acetate (B1210297) in varying ratios is a good starting point for method development.

  • Crystallization: It may be possible to selectively crystallize the desired product or an impurity from a suitable solvent.

Experimental Protocols

Improved Synthesis of this compound from 2,4-Dimethylaniline

This protocol is based on an improved process that combines several steps into one-pot reactions.[[“]]

Step 1 & 2: One-Pot Acylation and Nitration

  • To a solution of 2,4-dimethylaniline in acetic anhydride, slowly add a catalytic amount of concentrated sulfuric acid while maintaining the temperature below 30°C.

  • Stir the mixture at room temperature for 1 hour to complete the acylation.

  • Cool the reaction mixture to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the mixture at 0-5°C for 2 hours.

  • Pour the reaction mixture onto crushed ice and collect the precipitated solid by filtration. Wash the solid with cold water until the washings are neutral.

Step 3 & 4: One-Pot Hydrolysis and Diazotization/Deamination

  • Add the crude dinitro-acetanilide from the previous step to 70% sulfuric acid and heat the mixture to reflux for 3-4 hours to effect hydrolysis.

  • Cool the reaction mixture to 0-5°C.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

  • Stir for 30 minutes at this temperature.

  • Slowly add hypophosphorous acid and allow the reaction to warm to room temperature. Gentle heating may be required to complete the deamination.

Step 5: Reduction

  • Neutralize the reaction mixture from the previous step with a strong base (e.g., NaOH) and extract the nitro-dimethylaniline with an organic solvent (e.g., ethyl acetate).

  • Dry the organic extract and remove the solvent under reduced pressure.

  • Dissolve the crude nitro-dimethylaniline in ethanol and add a catalytic amount of Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed (monitor by TLC).

  • Filter off the catalyst and remove the solvent to obtain crude this compound.

  • Purify the product by vacuum distillation or column chromatography.

Data Presentation

Synthesis StepReagentsKey ConditionsTypical YieldReported Purity
Acylation 2,4-dimethylaniline, Acetic AnhydrideCatalytic H₂SO₄, <30°C>95%-
Nitration N-acetyl-2,4-dimethylaniline, HNO₃/H₂SO₄0-5°C~80%-
Hydrolysis Dinitro-acetanilide, 70% H₂SO₄Reflux>90%-
Diazotization/Deamination Dinitro-aniline, NaNO₂, H₃PO₂0-5°C~85%-
Reduction Nitro-dimethylaniline, H₂/Pd-CRoom Temp.>95%-
Overall (Improved Process) --75% [[“]]98.9% [[“]]

Visualizations

cluster_decision_tree Purification Strategy Crude Product Crude Product Purity Check (GC/MS) Purity Check (GC/MS) Crude Product->Purity Check (GC/MS) High Purity (>98%) High Purity (>98%) Purity Check (GC/MS)->High Purity (>98%) Yes Low Purity (<98%) Low Purity (<98%) Purity Check (GC/MS)->Low Purity (<98%) No Final Product Final Product High Purity (>98%)->Final Product Fractional Distillation Fractional Distillation Low Purity (<98%)->Fractional Distillation Boiling Point Difference? Column Chromatography Column Chromatography Low Purity (<98%)->Column Chromatography Polarity Difference? Fractional Distillation->Final Product Column Chromatography->Final Product

Caption: Decision tree for the purification of this compound.

References

degradation pathways of 3,5-Dimethylaniline under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the degradation of 3,5-Dimethylaniline. It provides troubleshooting guidance and answers to frequently asked questions based on established experimental findings and analogies with structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound under experimental conditions?

A1: Based on studies of similar aniline (B41778) derivatives, the degradation of this compound is anticipated to proceed through several key pathways, primarily initiated by the action of strong oxidizing agents like hydroxyl radicals (•OH) or through microbial action. The main initial steps are expected to be:

  • Hydroxylation of the aromatic ring: This leads to the formation of aminophenol derivatives.

  • Oxidation of the amino group: This can result in the formation of N-oxides and nitro derivatives.

  • Demethylation: While less commonly reported for this specific isomer, the removal of methyl groups is a possible transformation.

By analogy to its isomer, 2,6-dimethylaniline (B139824), a likely degradation pathway involves the formation of 3,5-dimethylphenol (B42653) and 3,5-dimethylbenzoquinone as primary intermediates. Further oxidation is expected to lead to the opening of the aromatic ring and the formation of smaller organic acids.[1][2][3][4]

Q2: What are the typical intermediates observed during the degradation of dimethylanilines?

A2: Experimental studies on 2,6-dimethylaniline, a close isomer of this compound, have identified several intermediates during degradation by advanced oxidation processes like the Fenton reaction. These provide a strong indication of the types of intermediates to expect. These include:

  • Aromatic Intermediates:

    • 2,6-dimethylphenol

    • 2,6-dimethylnitrobenzene

    • 2,6-dimethylbenzoquinone

    • 2,6-dimethyl-nitrophenol

    • 2,6-dimethyl-hydroquinone

  • Short-chain organic acids (from ring opening):

    • Maleic acid

    • Lactic acid

    • Oxalic acid

    • Acetic acid

    • Formic acid

It is highly probable that the degradation of this compound would produce the corresponding 3,5-substituted analogs of these compounds.

Q3: Which analytical methods are most suitable for monitoring the degradation of this compound and its byproducts?

A3: A combination of chromatographic and spectroscopic techniques is generally required for effective monitoring.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust method for quantifying the parent compound, this compound, and its aromatic intermediates. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a pH modifier like formic acid).

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying volatile and semi-volatile degradation products. Derivatization may sometimes be necessary for more polar intermediates to improve their volatility and chromatographic behavior.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique for identifying and quantifying a wide range of degradation products, especially those present at low concentrations.

Q4: What are the key factors influencing the degradation rate of this compound?

A4: The efficiency of this compound degradation is influenced by several experimental parameters:

  • For Advanced Oxidation Processes (e.g., Fenton):

    • pH: The generation of hydroxyl radicals in the Fenton process is highly pH-dependent, with optimal values typically in the acidic range (pH 2-4).

    • Concentration of Oxidants: The concentrations of hydrogen peroxide (H₂O₂) and the iron catalyst (e.g., Fe²⁺) are critical and need to be optimized.

    • Initial Contaminant Concentration: Higher initial concentrations may require longer treatment times or higher oxidant doses.

  • For Photocatalysis:

    • Catalyst Type and Loading: The choice of photocatalyst (e.g., TiO₂, ZnO) and its concentration are crucial.

    • Light Intensity and Wavelength: The light source must provide sufficient energy to activate the photocatalyst.

    • Presence of Oxygen: Oxygen acts as an electron scavenger, which is essential for the formation of reactive oxygen species.

  • For Biodegradation:

    • Microbial Strain: The presence of a microbial consortium or a specific strain capable of degrading aniline derivatives is necessary.

    • Nutrient Availability: Adequate nutrients (carbon, nitrogen, phosphorus) are required to support microbial growth.

    • Temperature and pH: These must be maintained within the optimal range for the specific microorganisms.

    • Acclimation: Microorganisms may require a period of acclimation to efficiently degrade the target compound.

Troubleshooting Guides

Issue 1: Low or No Degradation of this compound
Potential Cause Troubleshooting Steps
Incorrect pH (Fenton/Electro-Fenton) Verify and adjust the pH of the reaction mixture. For Fenton-based systems, the optimal pH is typically between 2 and 4.[1][3][4]
Inhibitory Concentration of Substrate High concentrations of this compound can be toxic to microorganisms or can scavenge hydroxyl radicals. Try diluting the sample.
Insufficient Oxidant/Catalyst Concentration Optimize the concentrations of H₂O₂ and Fe²⁺ (for Fenton processes) or the photocatalyst loading.
Catalyst Deactivation (Photocatalysis) The photocatalyst surface may become fouled. Try washing the catalyst or using a fresh batch.
Lack of Acclimated Microorganisms (Biodegradation) Allow for a longer acclimation period for the microbial culture with gradually increasing concentrations of this compound.
Absence of Essential Co-factors (Biodegradation) Ensure the growth medium contains all necessary nutrients and electron acceptors/donors.
Poor Light Penetration (Photocatalysis) High turbidity or high contaminant concentration can block light. Dilute the sample or use a more powerful light source.
Issue 2: Difficulty in Identifying Degradation Intermediates
Potential Cause Troubleshooting Steps
Intermediates are at very low concentrations Use a more sensitive analytical technique like LC-MS/MS. Consider solid-phase extraction (SPE) to concentrate the sample before analysis.
Intermediates are highly polar or non-volatile For GC-MS analysis, consider a derivatization step to increase the volatility of the analytes. Use HPLC or LC-MS, which are better suited for polar compounds.
Co-elution of compounds in chromatography Optimize the chromatographic method (e.g., change the mobile phase gradient in HPLC, or the temperature program in GC).
Unstable Intermediates Some intermediates may be transient. Try to analyze the samples as quickly as possible after collection, or use techniques capable of detecting short-lived species.

Data Presentation

Table 1: Optimal Conditions for the Degradation of 2,6-Dimethylaniline via Fenton Process (Analogous starting point for this compound)

ParameterOptimal ValueReference
Initial pH2[1][4]
Fe²⁺ Dosage2 mM[4]
H₂O₂ Dosage20 mM[4]
Reaction Time for ~70% removal3 hours[4]

Note: This data is for 2,6-dimethylaniline and should be used as a starting point for optimizing the degradation of this compound.

Experimental Protocols

Protocol 1: Degradation of this compound using Fenton's Reagent
  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in deionized water.

    • Prepare a stock solution of ferrous sulfate (B86663) (FeSO₄·7H₂O).

    • Prepare a stock solution of hydrogen peroxide (H₂O₂).

  • Experimental Setup:

    • In a glass reactor, add a known volume of the this compound stock solution and dilute with deionized water to the desired initial concentration.

    • Adjust the pH of the solution to the desired value (e.g., 3.0) using dilute sulfuric acid or sodium hydroxide.

    • Place the reactor on a magnetic stirrer.

  • Initiation of the Reaction:

    • Add the required volume of the FeSO₄ stock solution to the reactor to achieve the desired catalyst concentration.

    • Initiate the reaction by adding the required volume of the H₂O₂ stock solution.

  • Sampling and Analysis:

    • At predetermined time intervals, withdraw samples from the reactor.

    • Immediately quench the reaction in the samples by adding a suitable quenching agent (e.g., a small amount of sodium sulfite (B76179) or catalase) to remove residual H₂O₂.

    • Filter the samples through a 0.22 µm syringe filter.

    • Analyze the samples using HPLC to determine the concentration of this compound and its aromatic intermediates.

Protocol 2: Analysis of this compound and its Aromatic Intermediates by HPLC
  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector and a C18 column.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v). The aqueous phase can be acidified with 0.1% formic acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (e.g., around 240 nm and 285 nm).

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations.

Mandatory Visualization

G cluster_main Proposed Degradation Pathway of this compound cluster_aromatic Aromatic Intermediates cluster_aliphatic Aliphatic Acids DMA This compound OH_attack •OH Attack DMA->OH_attack DMP 3,5-Dimethylphenol OH_attack->DMP DMNB 3,5-Dimethylnitrobenzene OH_attack->DMNB DMBQ 3,5-Dimethylbenzoquinone DMP->DMBQ Ring_opening Ring Opening DMBQ->Ring_opening Acids Maleic Acid, Acetic Acid, Oxalic Acid, Formic Acid Ring_opening->Acids Mineralization Mineralization Acids->Mineralization End_products CO₂ + H₂O + NH₄⁺ Mineralization->End_products

Caption: Proposed degradation pathway for this compound.

G cluster_workflow Experimental Workflow for Degradation Studies prep 1. Preparation - Stock Solutions - Reaction Medium setup 2. Experimental Setup - Reactor Assembly - Parameter Adjustment (pH, Temp) prep->setup reaction 3. Reaction Initiation - Add Catalyst/Oxidant - Start Light Source (if applicable) setup->reaction sampling 4. Sampling - Collect at Time Intervals - Quench Reaction reaction->sampling analysis 5. Analysis - HPLC, GC-MS - Quantify Parent Compound - Identify Intermediates sampling->analysis data 6. Data Interpretation - Degradation Kinetics - Pathway Elucidation analysis->data

Caption: General experimental workflow for degradation studies.

G cluster_troubleshooting Troubleshooting Logic for Low Degradation start Low/No Degradation Observed check_params Check Key Parameters pH Reagent Concentrations Temperature start->check_params params_ok Parameters in Optimal Range? check_params->params_ok adjust_params Adjust to Optimal Values and Repeat params_ok:s->adjust_params No check_inhibition Check for Inhibition/Deactivation Substrate Inhibition Catalyst Deactivation Microbial Toxicity params_ok:e->check_inhibition Yes adjust_params->start inhibition_present Inhibition/Deactivation Identified? check_inhibition->inhibition_present mitigate_inhibition Dilute Sample, Use Fresh Catalyst, or Acclimate Culture inhibition_present:s->mitigate_inhibition Yes check_analytical Verify Analytical Method inhibition_present:e->check_analytical No mitigate_inhibition->start

References

compatibility of 3,5-Dimethylaniline with various solvents and reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the compatibility of 3,5-Dimethylaniline with various solvents and reagents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an organic compound with limited solubility in water but is soluble in many common organic solvents.[1][2] It is described as being soluble in ethanol, ether, and carbon tetrachloride.[1][3]

Q2: What are the key incompatibilities of this compound?

A2: this compound is incompatible with a range of substances. It can react violently with strong oxidizing agents and ignites on contact with fuming nitric acid.[1][4] It is also incompatible with acids, acid chlorides, acid anhydrides, chloroformates, halogens, isocyanates, halogenated organics, peroxides, and phenols (acidic).[1][4][5]

Q3: How should this compound be stored?

A3: It should be stored in a cool, dry, well-ventilated area in a tightly closed container, away from heat, sparks, and open flames.[1] It is sensitive to prolonged exposure to air and light, which can cause it to darken in color.[6]

Q4: What are the primary hazards associated with this compound?

A4: this compound is toxic if swallowed, in contact with skin, or if inhaled.[5][7] It can cause irritation to the skin, eyes, and respiratory system.[1] It is also a suspected carcinogen. When heated to decomposition, it emits toxic fumes of nitrogen oxides.[1]

Troubleshooting Guides

Issue 1: Reaction mixture turns dark brown or black.

  • Possible Cause: this compound is sensitive to air and can oxidize, leading to the formation of colored impurities. This process can be accelerated by heat and light.

  • Solution:

    • Ensure all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Use freshly distilled or purified this compound for reactions.

    • Protect the reaction mixture from light by wrapping the flask in aluminum foil.

Issue 2: Low yield in acylation or alkylation reactions.

  • Possible Cause 1: The basicity of the aniline (B41778) nitrogen is neutralized by acidic byproducts (e.g., HCl from acyl chlorides), rendering it non-nucleophilic.

  • Solution 1: Add a non-nucleophilic base (e.g., triethylamine (B128534), pyridine, or sodium carbonate) to the reaction mixture to scavenge any acidic byproducts.

  • Possible Cause 2: Steric hindrance from the two methyl groups can slow down the reaction rate.

  • Solution 2:

    • Increase the reaction temperature or prolong the reaction time.

    • Use a more reactive acylating or alkylating agent.

    • Consider using a catalyst to facilitate the reaction.

Issue 3: Unexpected side products are observed.

  • Possible Cause: Over-reaction or side reactions such as oxidation or polymerization may be occurring. For instance, in the presence of an oxidant, this compound can undergo polymerization.[1][8][9]

  • Solution:

    • Carefully control the stoichiometry of the reagents.

    • Maintain the recommended reaction temperature.

    • Monitor the reaction progress closely using techniques like TLC or GC to stop the reaction once the desired product is formed.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
Water< 0.1 g/100 mL at 19 °C[1][2][4]
EthanolSoluble[1][3]
EtherSoluble[1][3]
Carbon TetrachlorideSoluble[3]

Table 2: Reactivity of this compound with Common Reagents

Reagent ClassReactivityPotential ProductsNotes
Strong Acids (e.g., HCl, H₂SO₄)Exothermic neutralization reaction3,5-Dimethylanilinium saltsForms water-soluble salts.[1][10]
Strong Oxidizing Agents (e.g., Fuming Nitric Acid, Peroxides)Violent reaction, potential for ignitionComplex mixture of oxidation and degradation productsIgnites on contact with fuming nitric acid.[1][4] Incompatible with peroxides.[1][4]
Reducing Agents (e.g., Hydrides)May generate flammable hydrogen gas-Incompatible with strong reducing agents.[1]
Acylating Agents (e.g., Acetyl Chloride, Acetic Anhydride)Forms N-acylated productsN-(3,5-dimethylphenyl)acetamideA base is often required to neutralize acidic byproducts.
Alkylating Agents (e.g., Methyl Iodide)Forms N-alkylated productsN-methyl-3,5-dimethylaniline, N,N-dimethyl-3,5-dimethylanilineCan lead to a mixture of mono-, di-, and even quaternary ammonium (B1175870) salts.
Nitrous Acid (NaNO₂/HCl)Forms a diazonium salt at low temperatures3,5-Dimethylbenzenediazonium chlorideThe diazonium salt is a versatile intermediate for further reactions.

Experimental Protocols

Protocol 1: N-Acetylation of this compound

This protocol describes the synthesis of N-(3,5-dimethylphenyl)acetamide.

  • Dissolve this compound: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.

  • Add Acylating Agent: While stirring, slowly add acetic anhydride (B1165640) or acetyl chloride (1.1 equivalents). If using an inert solvent, add a non-nucleophilic base like triethylamine (1.2 equivalents).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(3,5-dimethylphenyl)acetamide.

Protocol 2: Diazotization of this compound and Subsequent Azide (B81097) Formation

This protocol outlines the formation of 3,5-dimethylphenylazide via a diazonium salt intermediate.[8]

  • Dissolve this compound: In a beaker, dissolve this compound (1 equivalent) in a mixture of water and concentrated hydrochloric acid.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Formation of Diazonium Salt: Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (1.1 equivalents) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • Reaction with Azide: In a separate flask, dissolve sodium azide (1.1 equivalents) in water. Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous gas evolution (N₂) will be observed.

  • Extraction: After the gas evolution ceases, extract the product with an organic solvent (e.g., hexane).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3,5-dimethylphenylazide.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Reaction cluster_process Processing cluster_product Final Product start This compound reaction React with appropriate solvent and reagent start->reaction 1. Add to reaction vessel workup Work-up (e.g., Quenching, Extraction) reaction->workup 2. After reaction completion purification Purification (e.g., Recrystallization, Chromatography) workup->purification 3. Isolate crude product product Desired Product purification->product 4. Obtain pure product

Caption: A generalized experimental workflow for reactions involving this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Unexpected Experimental Outcome (e.g., Low Yield, Impurities) cause1 Reagent Incompatibility issue->cause1 cause2 Incorrect Stoichiometry issue->cause2 cause3 Suboptimal Reaction Conditions (Temperature, Time) issue->cause3 cause4 Air/Moisture Sensitivity issue->cause4 solution1 Check Reagent Compatibility (Consult MSDS, Literature) cause1->solution1 solution2 Verify Calculations and Measurements cause2->solution2 solution3 Optimize Reaction Parameters cause3->solution3 solution4 Use Inert Atmosphere and Anhydrous Solvents cause4->solution4

Caption: A logical troubleshooting guide for common issues in chemical reactions.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3,5-Dimethylaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylaniline, a member of the xylidine (B576407) family, and its isomers are pivotal intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and dyes. The reactivity of these aromatic amines is of paramount importance, dictating reaction pathways, product yields, and, in a biological context, their metabolic fate and potential toxicity. The position of the two methyl groups on the aniline (B41778) ring significantly influences the electron density of the aromatic system and the steric environment around the amino group, leading to distinct differences in reactivity among the isomers.

This guide provides an objective comparison of the reactivity of this compound with its isomers, supported by experimental data. We will delve into their basicity, susceptibility to electrophilic aromatic substitution, and their metabolic activation pathways.

Basicity of Dimethylaniline Isomers

The basicity of an aniline derivative is a direct measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. This property is quantified by the pKa of its conjugate acid; a higher pKa value indicates a stronger base. The basicity of dimethylaniline isomers is governed by a combination of the electron-donating inductive effect of the methyl groups and steric hindrance around the amino group.

The inductive effect of the two methyl groups increases the electron density on the aromatic ring and, consequently, on the nitrogen atom, making the dimethylanilines generally more basic than aniline (pKa of conjugate acid ≈ 4.6)[1]. However, the position of the methyl groups is critical. Ortho-substitution can introduce steric hindrance, impeding the approach of a proton to the amino group and thereby reducing basicity[2].

IsomerpKa of Conjugate Acid
2,3-Dimethylaniline4.71
2,4-Dimethylaniline4.89
2,5-Dimethylaniline (B45416)4.53
2,6-Dimethylaniline (B139824)3.95
3,4-Dimethylaniline (B50824)5.17
This compound 4.91

Note: pKa values are from analogous dimethylaniline (xylidine) isomers and serve to illustrate the impact of substituent positioning.[2]

From the data, it is evident that 3,4-dimethylaniline is the strongest base, where both methyl groups exert their electron-donating effect without causing steric hindrance to the amino group. Conversely, 2,6-dimethylaniline is the weakest base due to the significant steric hindrance from the two ortho-methyl groups, which physically obstructs the nitrogen's lone pair[2]. This compound exhibits a moderately high basicity, as the meta-positioned methyl groups provide electronic activation without steric hindrance.

Reactivity in Electrophilic Aromatic Substitution

The amino group is a potent activating group in electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. The methyl groups are also activating and ortho-, para-directing. The overall reactivity and regioselectivity of EAS reactions on dimethylaniline isomers are a consequence of the interplay of these directing effects and steric hindrance.

Comparative Bromination Rates

A study utilizing competition kinetics has provided quantitative data on the bromination rates of three dimethylaniline isomers. This method allows for the direct comparison of the specific reaction rates.

IsomerSpecific Reaction Rate (M⁻¹s⁻¹)
This compound 1.7 x 10⁵
2,5-Dimethylaniline1.4 x 10⁵
2,3-Dimethylaniline1.2 x 10⁵

Source: Kinetic Study of Fast Brominations of Xylidine Using Competition Techniques.[3]

These results indicate that This compound is the most reactive among the three isomers tested in this specific electrophilic substitution reaction[3]. This can be attributed to the positions of the methyl groups, which activate the ortho and para positions to the amino group without sterically hindering them. In this compound, the 2, 4, and 6 positions are all activated by the amino group, and the two methyl groups further enhance the electron density of the ring.

In contrast, the ortho-methyl groups in 2,3- and 2,5-dimethylaniline likely introduce some steric hindrance, slowing the rate of attack by the electrophile compared to the 3,5-isomer[3].

Metabolic Activation and Biological Reactivity

In biological systems, the reactivity of dimethylanilines is often mediated by metabolic activation, primarily by cytochrome P450 (CYP) enzymes. This process can lead to the formation of reactive metabolites that can bind to cellular macromolecules like DNA, potentially leading to mutagenicity and carcinogenicity.

The primary metabolic activation pathway for many aromatic amines involves N-hydroxylation, followed by further enzymatic reactions. Human CYP2A6 has been identified as a key enzyme in the oxidation of several dimethylaniline isomers.

Below is a diagram illustrating the generalized metabolic activation pathway for dimethylanilines.

MetabolicActivation cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Dimethylaniline Dimethylaniline N-hydroxy-dimethylaniline N-hydroxy-dimethylaniline Dimethylaniline->N-hydroxy-dimethylaniline CYP450 (e.g., CYP2A6) N-hydroxylation N-acetoxy-dimethylaniline N-acetoxy-dimethylaniline N-hydroxy-dimethylaniline->N-acetoxy-dimethylaniline N-acetyltransferase (NAT) O-acetylation Nitrenium_ion Reactive Nitrenium Ion DNA_Adducts DNA Adducts (Mutagenicity, Carcinogenicity) Nitrenium_ion->DNA_Adducts Covalent Binding N-acetoxy-dimethylaniline->Nitrenium_ion Heterolytic Cleavage

Caption: Generalized metabolic activation pathway of dimethylanilines.

This pathway highlights the conversion of the parent dimethylaniline to a highly reactive nitrenium ion, which can then form covalent adducts with DNA. The efficiency of this bioactivation can vary between isomers, contributing to differences in their toxicological profiles.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method is a reliable way to determine the basicity of the dimethylaniline isomers.

Materials:

  • Dimethylaniline isomer

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Accurately weigh a sample of the dimethylaniline isomer and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Place the solution in a beaker with a magnetic stir bar and begin stirring.

  • Immerse the calibrated pH electrode in the solution and record the initial pH.

  • Titrate the solution by adding small, precise increments of the standardized HCl solution from the burette.

  • Record the pH of the solution after each addition of titrant. Continue adding titrant, reducing the increment size near the equivalence point (where the pH changes most rapidly), until the pH curve has clearly flattened in the acidic region[2].

  • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

  • Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be found from the peak of the first derivative plot (ΔpH/ΔV vs. V)[2].

  • The pKa is equal to the pH at the half-equivalence point (Vₑ / 2). At this point, the concentrations of the protonated amine [BH⁺] and the free base [B] are equal[2].

Competitive Bromination Kinetics

This method allows for the determination of relative reaction rates for fast electrophilic substitution reactions.

Materials:

  • Dimethylaniline isomers (e.g., this compound, 2,5-dimethylaniline, 2,3-dimethylaniline)

  • Potassium iodide (KI)

  • Bromine (Br₂) solution of known concentration

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution for titration

  • Starch indicator solution

  • Aqueous medium

Procedure:

  • Prepare a reaction mixture containing a known concentration of the dimethylaniline isomer and a competing reactant (in this case, potassium iodide) in an aqueous medium. The concentrations should be in large excess compared to the bromine solution to be added[3].

  • Rapidly add a known, insufficient amount of the bromine solution to the reaction mixture. The bromine will react competitively with the dimethylaniline and the potassium iodide[3].

  • The reaction between bromine and potassium iodide is well-characterized and serves as the reference reaction.

  • After the reaction is complete, the amount of unreacted bromine (if any) and the amount of iodine formed from the reaction with KI can be determined by titration with a standardized sodium thiosulfate solution using a starch indicator.

  • By knowing the initial concentrations of all reactants and the amount of bromine that reacted with the potassium iodide, the amount of bromine that reacted with the dimethylaniline isomer can be calculated.

  • The ratio of the rate constants for the two competing reactions is proportional to the ratio of the products formed. Since the rate constant for the reaction of bromine with potassium iodide is known, the rate constant for the bromination of the dimethylaniline isomer can be determined[3].

  • Repeat the experiment for each isomer under identical conditions to obtain their respective specific reaction rates for a direct comparison[3].

Conclusion

The reactivity of this compound and its isomers is a nuanced interplay of electronic and steric factors. In terms of basicity, this compound is a moderately strong base, stronger than isomers with ortho-substituents that introduce steric hindrance. For electrophilic aromatic substitution, as demonstrated by bromination kinetics, this compound is more reactive than its 2,3- and 2,5-isomers, a consequence of its favorable electronic activation and lack of steric hindrance at the reactive sites. In a biological setting, the reactivity of these isomers is often dictated by their susceptibility to metabolic activation by enzymes such as cytochrome P450, a process that can lead to the formation of genotoxic species. A thorough understanding of these reactivity differences is crucial for the effective and safe application of these important chemical intermediates in research and industry.

References

Spectroscopic Differentiation of 2,5- and 3,5-Dimethylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural isomers 2,5-dimethylaniline (B45416) and 3,5-dimethylaniline, while possessing the same molecular formula and weight, exhibit distinct physical and chemical properties owing to the differential placement of their methyl substituents on the aromatic ring. This guide provides a comprehensive comparison of these two isomers using various spectroscopic techniques, offering a robust framework for their unambiguous differentiation. The supporting experimental data and detailed protocols are intended to aid researchers in their analytical endeavors.

Executive Summary

This guide demonstrates that ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy, alongside mass spectrometry, can effectively distinguish between 2,5-dimethylaniline and this compound. The key differentiators arise from the differences in molecular symmetry and the resulting influence on the chemical environment of the protons and carbon atoms, as well as the vibrational and electronic transitions. ¹H NMR and ¹³C NMR are particularly powerful in providing definitive structural elucidation through the analysis of chemical shifts and splitting patterns.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of 2,5-dimethylaniline and this compound.

Table 1: ¹H NMR Spectral Data
CompoundAromatic Protons (ppm)-NH₂ Protons (ppm)-CH₃ Protons (ppm)
2,5-Dimethylaniline ~6.90 (d), ~6.50 (d), ~6.47 (s)~3.43 (s, broad)~2.23 (s), ~2.10 (s)
This compound ~6.40 (s), ~6.30 (s)~3.46 (s, broad)~2.21 (s)

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data
CompoundAromatic C-N (ppm)Aromatic C-CH₃ (ppm)Aromatic C-H (ppm)Aromatic C (quaternary) (ppm)-CH₃ (ppm)
2,5-Dimethylaniline ~144.5~135.8, ~120.8~129.8, ~123.5, ~116.3-~20.7, ~16.8
This compound ~146.7~138.6~119.4, ~112.9-~21.4

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Table 3: IR Spectral Data (Key Vibrational Frequencies, cm⁻¹)
CompoundN-H StretchingC-H (Aromatic) StretchingC-H (Aliphatic) StretchingC=C (Aromatic) StretchingC-N Stretching
2,5-Dimethylaniline ~3430, ~3350~3050-3000~2950-2850~1620, ~1500~1270
This compound ~3430, ~3350~3050-3000~2950-2850~1600, ~1470~1310
Table 4: UV-Vis Spectral Data
Compoundλmax 1 (nm)λmax 2 (nm)Solvent
2,5-Dimethylaniline 236[1][2]288[1][2]Isooctane
This compound 239[3][4]289[3][4]Isooctane
Table 5: Mass Spectrometry Data (Key Fragments, m/z)
CompoundMolecular Ion (M⁺)Major Fragments
2,5-Dimethylaniline 121120, 106, 91, 77
This compound 121120, 106, 77, 39[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the dimethylaniline isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution Fourier Transform NMR (FT-NMR) spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid Film (for neat liquids): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place the solution in a liquid cell of a known path length.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (or the pure solvent) first, and then the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the dimethylaniline isomer in a UV-transparent solvent (e.g., ethanol, hexane, or isooctane). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorption (λmax).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference). Scan the sample over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) if the concentration is known.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct injection, a gas chromatograph (GC-MS), or a liquid chromatograph (LC-MS).

  • Ionization: Use a suitable ionization technique, most commonly Electron Ionization (EI) for GC-MS, which provides characteristic fragmentation patterns.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

  • Data Analysis: Identify the molecular ion peak (M⁺) and the major fragment ions to aid in structural elucidation.

Visualization of the Differentiation Workflow

The following diagram illustrates the logical workflow for the spectroscopic differentiation of 2,5- and this compound.

Spectroscopic_Differentiation cluster_sample Sample Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation cluster_identification Isomer Identification Sample Unknown Dimethylaniline Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS NMR_Data Analyze Chemical Shifts, Splitting Patterns, and Number of Signals NMR->NMR_Data IR_Data Identify Functional Groups and Fingerprint Region IR->IR_Data UV_Vis_Data Compare λmax Values UV_Vis->UV_Vis_Data MS_Data Analyze Molecular Ion and Fragmentation Patterns MS->MS_Data Isomer_2_5 2,5-Dimethylaniline NMR_Data->Isomer_2_5 Definitive Differentiation Isomer_3_5 This compound NMR_Data->Isomer_3_5 Definitive Differentiation IR_Data->Isomer_2_5 Supportive Differentiation IR_Data->Isomer_3_5 Supportive Differentiation UV_Vis_Data->Isomer_2_5 Supportive Differentiation UV_Vis_Data->Isomer_3_5 Supportive Differentiation MS_Data->Isomer_2_5 Supportive Differentiation MS_Data->Isomer_3_5 Supportive Differentiation

Caption: Workflow for Spectroscopic Differentiation.

Conclusion

The spectroscopic techniques outlined in this guide provide a powerful and reliable means for the differentiation of 2,5- and this compound. While each method offers valuable information, a combined approach, particularly leveraging the detailed structural insights from NMR spectroscopy, will ensure the most accurate and unambiguous identification. The provided data and protocols serve as a practical resource for researchers engaged in the analysis of these and similar aromatic amines.

References

A Comparative Analysis of the Genotoxic Profiles of 2,6- and 3,5-Dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Genotoxic Potential of 2,6- and 3,5-Dimethylaniline Isomers with Supporting Experimental Data.

This guide provides a comparative overview of the genotoxicity of two isomeric aromatic amines, 2,6-dimethylaniline (B139824) (2,6-DMA) and this compound (3,5-DMA). These compounds are relevant in various industrial applications and are known metabolites of certain pharmaceuticals and pesticides.[1] Understanding their comparative genotoxic potential is crucial for risk assessment and the development of safer alternatives. This analysis is based on a review of key experimental findings from in vitro genotoxicity assays.

Executive Summary

Both 2,6-DMA and 3,5-DMA, particularly through their metabolites, exhibit genotoxic effects. The primary mechanism of their genotoxicity is not believed to be through the formation of covalent DNA adducts, a classic pathway for many aromatic amines. Instead, the evidence strongly points towards the generation of reactive oxygen species (ROS) by their hydroxylamine (B1172632) and aminophenol metabolites, leading to oxidative DNA damage.[2][3][4]

Comparative studies indicate that the metabolites of 3,5-DMA are generally more cytotoxic and mutagenic than their 2,6-DMA counterparts.[3] This suggests a higher genotoxic potential for the 3,5-isomer under the tested conditions.

Quantitative Data Summary

The following tables summarize the quantitative data from comparative genotoxicity studies on 2,6-DMA and 3,5-DMA and their principal metabolites: N-hydroxy-dimethylanilines (N-OH-DMA) and dimethylaminophenols (DMAP).

Table 1: Comparative Cytotoxicity of 2,6-DMA and 3,5-DMA Metabolites in TK6 Cells

CompoundConcentration (µM) for ~50% Cell Viability
N-hydroxy-2,6-DMA~100
N-hydroxy-3,5-DMA~25
2,6-DMAP~10
3,5-DMAP<10

Data extracted from a study on human lymphoblastoid TK6 cells.[3] Lower concentration indicates higher cytotoxicity.

Table 2: Comparative Mutagenicity of 2,6-DMA and 3,5-DMA Metabolites in the HPRT Gene of TK6 Cells

CompoundConcentration (µM)Mutant Fraction (x 10⁻⁵)Fold Increase over Background
N-hydroxy-2,6-DMA100~2.5~3.6
N-hydroxy-3,5-DMA50~9.0~13.0
2,6-DMAP407.6~11.0
3,5-DMAP109.6~13.9
Background-0.691.0

Data from the HPRT gene mutation assay in TK6 cells.[3] A higher mutant fraction and fold increase indicate greater mutagenicity.

Table 3: DNA Strand Breaks Induced by Hydroxylated Metabolites of 2,6-DMA and 3,5-DMA (Comet Assay)

CompoundConcentration (µM)Relative Comet Tail Moment
N-OH-2,6-DMA50~12
N-OH-3,5-DMA50~18
2,6-DMAP50~15
3,5-DMAP50~25

Data represents a dose-dependent increase in DNA strand breaks observed in AS52 cells.[2][4] A higher relative comet tail moment indicates greater DNA damage.

Experimental Protocols

The following are summaries of standard protocols for key genotoxicity assays used in the evaluation of 2,6- and this compound.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using bacteria.[5]

  • Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (his-) are used. These strains carry different mutations in the histidine operon, allowing for the detection of various types of mutations (e.g., frameshift or base-pair substitutions).[5]

  • Metabolic Activation: Since many compounds, including aromatic amines, are not mutagenic until they are metabolized, the test is often performed in the presence of a rat liver extract (S9 fraction).[6][7] This extract contains enzymes that can metabolically activate the test compound.

  • Procedure: The bacterial culture, the test compound at various concentrations, and the S9 mix (if used) are combined in molten top agar (B569324). This mixture is then poured onto a minimal glucose agar plate that lacks histidine.[7]

  • Incubation: The plates are incubated at 37°C for 48-72 hours.[7][8]

  • Scoring: Only bacteria that have undergone a reverse mutation to a prototrophic state (his+) can synthesize histidine and form colonies. The number of revertant colonies is counted, and a dose-dependent increase in revertants compared to the negative control indicates a mutagenic effect.[5]

In Vitro Micronucleus Test

This assay detects chromosomal damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[9]

  • Cell Culture: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human lymphocytes, is cultured.[9]

  • Treatment: The cells are exposed to the test compound at various concentrations, with and without metabolic activation (S9 mix), for a defined period.

  • Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one round of mitosis since the start of the treatment.[9][10]

  • Harvesting and Staining: After treatment, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Analysis: The frequency of micronucleated cells is determined by microscopic examination of a large population of binucleated cells (typically 1000-2000).[9][10] A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) activity.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[11][12]

  • Cell Preparation and Embedding: Cells are treated with the test compound, harvested, and then embedded in a thin layer of low-melting-point agarose (B213101) on a microscope slide.[13]

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).[13]

  • DNA Unwinding and Electrophoresis: The slides are placed in an alkaline or neutral electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."[11] Undamaged DNA remains in the "comet head."

  • Staining and Visualization: The DNA is stained with a fluorescent dye, and the comets are visualized using a fluorescence microscope.

  • Quantification: The extent of DNA damage is quantified by measuring parameters such as the length of the comet tail and the percentage of DNA in the tail using image analysis software.[11]

Visualizations

Proposed Genotoxicity Signaling Pathway

Genotoxicity_Pathway cluster_metabolism Metabolic Activation cluster_ros Redox Cycling & ROS Generation cluster_damage Cellular Damage DMA 2,6- or 3,5-DMA N-OH-DMA N-hydroxy-DMA DMA->N-OH-DMA N-hydroxylation DMAP DMAP DMA->DMAP Ring hydroxylation Redox Redox Cycling of Metabolites N-OH-DMA->Redox DMAP->Redox ROS Reactive Oxygen Species (ROS) Redox->ROS DNA_Damage Oxidative DNA Damage (e.g., strand breaks) ROS->DNA_Damage Mutations Gene Mutations DNA_Damage->Mutations Experimental_Workflow Start Start: Select Cell Line & Test Compound Culture Cell Culture Start->Culture Treatment Treat Cells with DMA Isomer (with/without S9 activation) Culture->Treatment Assay Perform Genotoxicity Assay Treatment->Assay Ames Ames Test Assay->Ames Micronucleus Micronucleus Test Assay->Micronucleus Comet Comet Assay Assay->Comet Analysis Data Collection & Analysis Ames->Analysis Micronucleus->Analysis Comet->Analysis End Conclusion on Genotoxicity Analysis->End

References

3,5-Dimethylaniline vs. Aniline: A Comparative Polymerization Study for Advanced Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of conductive polymers, polyaniline (PANI) has long been a benchmark material due to its facile synthesis, environmental stability, and tunable conductivity. However, the quest for polymers with enhanced processability and tailored electronic properties has led to the exploration of substituted aniline (B41778) derivatives. This guide provides a comprehensive comparison of the polymerization behavior and resulting polymer characteristics of 3,5-dimethylaniline and its parent monomer, aniline. This analysis is supported by established experimental data and detailed protocols to aid researchers in selecting the appropriate monomer for their specific application, from advanced electronics to novel drug delivery systems.

Executive Summary: Key Differences at a Glance

The introduction of two methyl groups at the 3 and 5 positions of the aniline ring significantly influences its polymerization and the final properties of the resulting polymer, poly(this compound) (P(3,5-DMA)), when compared to unsubstituted polyaniline (PANI). These differences are primarily attributed to the electronic and steric effects of the methyl substituents.

PropertyPolyaniline (PANI)Poly(this compound) (P(3,5-DMA))Influence of Methyl Groups
Polymerization Rate Generally fasterSlowerThe electron-donating methyl groups increase the electron density on the aniline ring, which can affect the oxidation potential and reaction kinetics. Steric hindrance from the methyl groups can also impede the approach of the oxidant and coupling of monomer units.
Polymer Yield HighGenerally lowerSteric hindrance can lead to a less efficient polymerization process and the formation of a higher fraction of soluble oligomers, resulting in a lower overall yield of the high molecular weight polymer.
Molecular Weight HigherLowerThe steric bulk of the methyl groups can interfere with chain propagation, leading to premature termination and resulting in polymers with a lower average molecular weight compared to PANI prepared under similar conditions.
Electrical Conductivity High (up to 10¹ S/cm for doped form)LowerThe methyl groups introduce steric hindrance that disrupts the planarity of the polymer backbone. This increased torsion angle between adjacent monomer units reduces the extent of π-electron delocalization, leading to a lower conductivity in the doped state.
Solubility Poor in common organic solventsImprovedThe presence of the methyl groups increases the free volume between polymer chains and reduces the strength of interchain interactions, leading to enhanced solubility in organic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and chloroform.
Thermal Stability HighGenerally comparable or slightly lowerThe thermal stability of PANI is high. While the polymer backbone is similar, the presence of methyl groups might slightly lower the decomposition temperature due to the potential for C-H bond cleavage in the substituent groups.
Morphology Typically granular or nanofibrousCan exhibit more amorphous or varied morphologiesThe substitution pattern can influence the self-assembly and packing of the polymer chains, leading to differences in the final morphology of the synthesized polymer.

Experimental Protocols

Chemical Oxidative Polymerization of Aniline

This protocol describes a standard method for the synthesis of polyaniline (emeraldine salt) using ammonium (B1175870) persulfate as an oxidant.

Materials:

  • Aniline (freshly distilled)

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric acid (HCl, 1 M)

  • Methanol (B129727)

  • Distilled water

Procedure:

  • In a 250 mL beaker, dissolve 5 mL of aniline in 100 mL of 1 M HCl solution. Stir the solution magnetically and cool it to 0-5 °C in an ice bath.

  • In a separate beaker, dissolve the stoichiometric amount of ammonium persulfate in 100 mL of 1 M HCl solution and cool it to 0-5 °C.

  • Slowly add the ammonium persulfate solution dropwise to the aniline hydrochloride solution with continuous stirring.

  • The reaction mixture will gradually turn dark green, indicating the formation of polyaniline. Continue stirring for 2-4 hours at 0-5 °C to ensure complete polymerization.

  • After the reaction is complete, filter the precipitate and wash it with 1 M HCl and then with distilled water until the filtrate becomes colorless and the pH is neutral.

  • Finally, wash the polymer with methanol to remove any unreacted monomer and oligomers.

  • Dry the resulting dark green polyaniline powder in a vacuum oven at 60 °C for 24 hours.

Chemical Oxidative Polymerization of this compound

This protocol outlines the synthesis of poly(this compound). Note that reaction conditions may require optimization to improve yield and molecular weight.

Materials:

  • This compound

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric acid (HCl, 1 M)

  • Methanol

  • Distilled water

Procedure:

  • In a 250 mL beaker, dissolve a specific molar equivalent of this compound in 100 mL of 1 M HCl solution. Stir the solution and cool to 0-5 °C.

  • Prepare the oxidant solution by dissolving a stoichiometric amount of ammonium persulfate in 100 mL of 1 M HCl and cooling it to 0-5 °C.

  • Slowly add the oxidant solution to the monomer solution with vigorous stirring.

  • Allow the reaction to proceed for 4-6 hours at 0-5 °C. The color of the reaction mixture will change, indicating polymer formation.

  • Isolate the polymer by filtration and wash it sequentially with 1 M HCl, distilled water, and methanol.

  • Dry the resulting polymer powder under vacuum at 60 °C.

Visualization of Polymerization and Experimental Workflow

To visually represent the processes described, the following diagrams have been generated using the DOT language.

Polymerization_Mechanism cluster_aniline Aniline Polymerization cluster_dma This compound Polymerization A1 Aniline Monomer A_ox Oxidation (e.g., (NH₄)₂S₂O₈) A1->A_ox A_rad Aniline Cation Radical A_ox->A_rad A_couple Radical Coupling (Head-to-Tail) A_rad->A_couple A_dimer Dimer A_couple->A_dimer A_prop Chain Propagation A_dimer->A_prop PANI Polyaniline A_prop->PANI D1 This compound Monomer D_ox Oxidation (e.g., (NH₄)₂S₂O₈) D1->D_ox D_rad Cation Radical D_ox->D_rad D_couple Radical Coupling (Steric Hindrance) D_rad->D_couple Slower rate D_dimer Dimer D_couple->D_dimer D_prop Chain Propagation (Slower) D_dimer->D_prop PDMA Poly(this compound) D_prop->PDMA

Caption: Comparative polymerization mechanism of aniline and this compound.

Experimental_Workflow start Start monomer_prep Monomer Solution Preparation (Aniline or this compound in 1M HCl) start->monomer_prep oxidant_prep Oxidant Solution Preparation ((NH₄)₂S₂O₈ in 1M HCl) start->oxidant_prep cooling Cooling to 0-5 °C monomer_prep->cooling oxidant_prep->cooling polymerization Polymerization (Dropwise addition of oxidant with stirring) cooling->polymerization filtration Filtration polymerization->filtration washing Washing (1M HCl, Water, Methanol) filtration->washing drying Drying (Vacuum oven at 60 °C) washing->drying characterization Characterization (FTIR, UV-Vis, SEM, Conductivity, TGA) drying->characterization end End characterization->end

A Comparative Guide to Purity Assessment of 3,5-Dimethylaniline: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for chemical intermediates like 3,5-Dimethylaniline is critical in research and pharmaceutical development to ensure the quality, safety, and efficacy of the final product. This guide provides a comprehensive comparison of the classical non-aqueous titration method with modern chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for assessing the purity of this compound.

Comparison of Analytical Techniques

The choice of analytical method for purity determination depends on various factors, including the specific requirements of the analysis, available instrumentation, and the nature of potential impurities.

Parameter Non-Aqueous Titration High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Acid-base neutralization in a non-aqueous solvent.Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Partitioning of volatile analytes between a gaseous mobile phase and a stationary phase.
Specificity Low; titrates total basicity, including other basic impurities.High; separates the main compound from impurities based on polarity.High; separates compounds based on boiling point and polarity.
Sensitivity Moderate (mg level).High (µg to ng level).Very High (ng to pg level).
Precision High (RSD < 1%).Very High (RSD < 2%).Very High (RSD < 2%).
Accuracy High, dependent on primary standard purity.High, dependent on reference standard purity.High, dependent on reference standard purity.
Sample Throughput High.Moderate.Moderate to High.
Cost Low.High.Moderate to High.
Information Provided Percentage purity based on total basicity.Purity profile, including identification and quantification of individual impurities.Purity profile, particularly for volatile impurities and isomers.

Experimental Protocols

Non-Aqueous Potentiometric Titration

This method is a reliable and cost-effective technique for determining the overall purity of this compound by quantifying its basic nature.

Principle: this compound, a weak base, is dissolved in a non-aqueous solvent (glacial acetic acid) and titrated with a strong acid (perchloric acid) in the same solvent. The endpoint is determined potentiometrically.

Reagents and Equipment:

  • This compound sample

  • Glacial Acetic Acid (anhydrous)

  • Perchloric Acid (0.1 N in glacial acetic acid)

  • Potassium Hydrogen Phthalate (B1215562) (primary standard)

  • Crystal Violet indicator (optional, for visual titration)

  • Potentiometric titrator with a suitable electrode (e.g., glass and calomel (B162337) or combined pH electrode)

  • Analytical balance

  • Burette, pipettes, and standard laboratory glassware

Procedure:

  • Standardization of 0.1 N Perchloric Acid:

    • Accurately weigh about 0.5 g of dried potassium hydrogen phthalate (PHP).

    • Dissolve it in 50 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator or use a potentiometric electrode.

    • Titrate with the 0.1 N perchloric acid solution until the color changes from violet to blue-green, or to the inflection point on the potentiometric curve.

    • Calculate the normality of the perchloric acid solution.

  • Sample Analysis:

    • Accurately weigh approximately 0.2-0.3 g of the this compound sample into a clean, dry beaker.

    • Dissolve the sample in 50 mL of glacial acetic acid.

    • Place the beaker on the potentiometric titrator and immerse the electrode in the solution.

    • Titrate with the standardized 0.1 N perchloric acid. Record the volume of titrant added and the corresponding potential.

    • The endpoint is the point of maximum inflection on the titration curve.

  • Calculation:

    • Purity (%) = (V × N × E) / W × 100

      • V = Volume of perchloric acid consumed (mL)

      • N = Normality of perchloric acid

      • E = Equivalent weight of this compound (121.18 g/mol )

      • W = Weight of the sample (mg)

Titration_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result Standardization Standardize 0.1 N HClO4 with KHP Titration Potentiometric Titration with Standardized HClO4 Sample_Prep Weigh & Dissolve This compound in Glacial Acetic Acid Sample_Prep->Titration Endpoint Determine Endpoint (Inflection Point) Titration->Endpoint Calculation Calculate Purity (%) Endpoint->Calculation

Caption: Workflow for purity assessment by non-aqueous potentiometric titration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method that can separate this compound from its impurities, providing a detailed purity profile.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions (Typical):

  • Mobile Phase: A gradient of Acetonitrile and Water (e.g., with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of a this compound reference standard in the mobile phase.

    • Prepare the sample solution by accurately weighing the this compound sample and dissolving it in the mobile phase to a similar concentration as the standard.

    • Filter both solutions through a 0.45 µm syringe filter.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Record the chromatograms.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the reference standard.

    • Calculate the purity by the area normalization method:

      • Purity (%) = (Area of main peak / Total area of all peaks) × 100

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_result Result Prep_Solutions Prepare Standard & Sample Solutions in Mobile Phase Injection Inject into HPLC System Prep_Solutions->Injection Separation Chromatographic Separation on C18 Column Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data_Analysis Calculate Purity by Area Normalization Detection->Data_Analysis

Caption: Experimental workflow for HPLC purity analysis.

Gas Chromatography (GC)

GC is an excellent method for analyzing volatile compounds and is particularly useful for detecting volatile impurities and isomers of this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for amine analysis (e.g., DB-5 or equivalent)

  • Data acquisition and processing software

Chromatographic Conditions (Typical):

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium or Nitrogen

  • Injection Volume: 1 µL (split injection)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of a this compound reference standard in a suitable solvent (e.g., methanol (B129727) or dichloromethane).

    • Prepare the sample solution by accurately weighing the this compound sample and dissolving it in the same solvent to a similar concentration.

  • Analysis:

    • Inject the standard and sample solutions into the GC system.

    • Record the chromatograms.

  • Data Analysis:

    • Identify the peak for this compound based on the retention time of the standard.

    • Calculate the purity using the area normalization method.

Logical_Relationship cluster_methods Analytical Methods cluster_outputs Purity Assessment Analyte This compound Sample Titration Non-Aqueous Titration Analyte->Titration HPLC HPLC Analyte->HPLC GC GC Analyte->GC Purity_Value Quantitative Purity Value (%) Titration->Purity_Value HPLC->Purity_Value Impurity_Profile Impurity Profile HPLC->Impurity_Profile GC->Purity_Value GC->Impurity_Profile

Caption: Logical relationship between the analyte and analytical methods for purity assessment.

Conclusion

The choice of method for assessing the purity of this compound should be guided by the specific analytical needs.

  • Non-aqueous titration is a simple, rapid, and cost-effective method for determining the total base content and is suitable for routine quality control where a high-level purity check is required.

  • HPLC offers superior specificity and is the method of choice for a detailed purity profile, capable of separating and quantifying non-volatile impurities.

  • GC is ideal for identifying and quantifying volatile impurities and isomers, complementing the information provided by HPLC.

For comprehensive quality assessment in research and drug development, a combination of these methods is often employed. Titration can be used for initial screening, while chromatographic techniques provide the detailed impurity profiling necessary for regulatory submissions and in-depth quality control.

Illuminating Molecular Architecture: A Comparative Guide to the Structural Confirmation of 3,5-Dimethylaniline Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. X-ray crystallography stands as the definitive method for elucidating the atomic arrangement of crystalline solids, providing unparalleled insights into molecular geometry, conformation, and intermolecular interactions. This guide offers a comparative framework for the structural confirmation of 3,5-dimethylaniline derivatives, complete with experimental protocols and data presentation templates for effective analysis.

Comparative Crystallographic Data

A crucial aspect of structural analysis is the ability to compare key crystallographic parameters across a series of derivatives. The following table provides a template for such a comparison, populated with data for the example compound.

Compound IDChemical StructureCrystal SystemSpace GroupUnit Cell Parameters (Å, °)Volume (ų)ZDensity (calc) (g/cm³)R-factor (%)
N-3,5-Dimethyl-[1-(4-nitrophenyl)ethylidene]aniline C₁₆H₁₆N₂O₂MonoclinicP2₁/ca = 10.4493(2), b = 9.0956(2), c = 15.1234(3), β = 98.456(1)1420.4(1)41.256.4

Data for N-3,5-Dimethyl-[1-(4-nitrophenyl)ethylidene]aniline sourced from Acta Crystallographica Section E: Crystallographic Communications.[1]

Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of a crystal structure through X-ray diffraction follows a well-established protocol, encompassing crystallization, data collection, and structure solution and refinement.[2][3]

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for diffraction.[2] The crystal should ideally be larger than 0.1 mm in all dimensions, with a regular morphology and free from significant defects.[2] Common techniques for growing crystals of small organic molecules include:

  • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, gradually increasing the concentration and inducing crystallization.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution leads to crystal growth.[4]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystallization.[4]

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in an intense, monochromatic X-ray beam.[2] The crystal is rotated while being irradiated, and the diffraction pattern, consisting of a series of reflections, is recorded by a detector.[2] Key aspects of data collection include:

  • X-ray Source: Typically, Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation is used.[4]

  • Temperature: Data is often collected at low temperatures (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.

  • Diffractometer: An automated four-circle diffractometer is used to orient the crystal and collect the diffraction data.

Structure Solution and Refinement

The collected diffraction data, which consists of the intensities and positions of the reflections, is then used to determine the crystal structure.

  • Structure Solution: The "phase problem" is a central challenge in crystallography, as the phases of the diffracted waves cannot be directly measured.[2] For small molecules, direct methods are typically employed to solve the phase problem and generate an initial electron density map.[2]

  • Structure Refinement: The initial model of the structure is refined using a least-squares method, which adjusts the atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[2] The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of this compound Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification crystallization Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structural Model (CIF)

Experimental workflow for X-ray crystallography.

Logical Framework for Structure-Property Relationship Studies

The structural information obtained from X-ray crystallography is foundational for understanding a compound's physical and biological properties. This information can be integrated into a broader research workflow to establish structure-property relationships.

structure_property_relationship cluster_structure Structural Characterization cluster_properties Property Evaluation cluster_analysis Analysis & Design crystal_structure X-ray Crystal Structure of This compound Derivative phys_chem Physicochemical Properties (Solubility, Stability) crystal_structure->phys_chem biological Biological Activity (e.g., Enzyme Inhibition, Receptor Binding) crystal_structure->biological molecular_modeling Molecular Modeling & Computational Chemistry crystal_structure->molecular_modeling sar Structure-Activity Relationship (SAR) Analysis phys_chem->sar biological->sar new_design Design of New Derivatives sar->new_design molecular_modeling->new_design

Logical workflow for structure-property relationship studies.

References

A Comparative Guide to the Electrochemical Properties of Polyaniline and Poly(3,5-dimethylaniline)

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Materials Scientists

Polyaniline (PANI) stands as one of the most extensively studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable electrochemical properties.[1] Its unique ability to switch between different oxidation states through doping and dedoping processes makes it a prime candidate for applications in sensors, energy storage, and electrochromic devices.[2][3] This guide provides a comparative analysis of the electrochemical properties of pristine polyaniline and its substituted derivative, poly(3,5-dimethylaniline).

The introduction of methyl groups onto the aniline (B41778) monomer unit at the 3 and 5 positions is expected to significantly alter the polymer's steric and electronic characteristics. This, in turn, influences its electrochemical behavior. This comparison will delve into the known properties of polyaniline and extrapolate the expected properties of poly(this compound), supported by experimental data where available and theoretical considerations based on molecular structure. It is important to note that while polyaniline is well-documented, specific experimental data for the this compound isomer is less prevalent in existing literature.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are standard protocols for the synthesis and electrochemical characterization of these polymers.

Chemical Synthesis Protocol: Oxidative Polymerization

This method is widely used for the bulk synthesis of polyaniline and can be adapted for its derivatives.

  • Monomer Solution Preparation: Dissolve 5 ml of aniline monomer in 100 ml of 1 M Hydrochloric Acid (HCl) in a beaker. Keep the solution under constant magnetic stirring in an ice bath.[4]

  • Oxidant Solution Preparation: In a separate beaker, dissolve the oxidizing agent, such as Ammonium (B1175870) Persulfate ((NH₄)₂S₂O₈), in 1 M HCl to create a 1 M solution.[4]

  • Polymerization: Slowly add the ammonium persulfate solution dropwise to the stirring aniline solution. The reaction mixture will gradually turn dark green, indicating the formation of polyaniline in its conductive emeraldine (B8112657) salt form.[4]

  • Reaction Completion: Continue stirring the mixture for a period of up to 24 hours to ensure a high yield.[4]

  • Purification: After 24 hours, a dark green precipitate of polyaniline will have formed. Collect the precipitate by filtration and wash it repeatedly with distilled water until the filtrate's pH is neutral (around 7.0).[4]

  • Drying: Dry the collected polyaniline powder in a vacuum oven.[4][5]

Note: This protocol can be adapted for this compound by substituting it for the aniline monomer.

Electrochemical Characterization Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique to study the redox behavior of conducting polymers.[6][7]

  • Electrode Preparation: A standard three-electrode setup is used, consisting of a working electrode (e.g., platinum, glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).[6][8] The polymer film is first deposited on the working electrode, typically through electrochemical polymerization.

  • Electrolyte Preparation: Prepare an electrolyte solution, commonly an acidic medium like 1.0 M HCl or H₂SO₄, in which the polymer exhibits electrochemical activity.

  • Degassing: To remove dissolved oxygen, which can interfere with the measurements, gently bubble an inert gas like nitrogen or argon through the electrolyte for approximately 10-15 minutes before the experiment.[9]

  • CV Measurement: Immerse the electrodes in the electrolyte. The potential of the working electrode is then swept linearly between a set start and end potential and back again. The resulting current between the working and counter electrodes is measured and plotted against the potential applied to the working electrode.[7][9]

  • Data Analysis: The resulting cyclic voltammogram reveals the oxidation and reduction peaks, providing information about the redox potentials, electrochemical reversibility, and stability of the polymer film.[6]

Comparative Analysis of Electrochemical Properties

The electrochemical properties of polyaniline are well-established. The properties of poly(this compound) are discussed based on the expected influence of the methyl substituents.

Electrical Conductivity

Polyaniline is unique in that its electrical conductivity can be tuned over several orders of magnitude through protonic acid doping. The emeraldine salt form of PANI is highly conductive, while the emeraldine base form is an insulator.[1]

  • Polyaniline: The conductivity of doped polyaniline is typically in the range of a semiconductor.

  • Poly(this compound): The presence of two methyl groups on the aniline ring is expected to decrease the electrical conductivity compared to PANI. Bulky substituents can increase the torsion angle between adjacent monomer units in the polymer chain, which disrupts the π-conjugation and hinders charge transport.[2] An increase in the number of substituents on the aromatic ring generally leads to a decrease in electrical conductivity.[2]

PolymerFormTypical Conductivity (S/cm)
Polyaniline Doped Emeraldine Salt1 - 10
Undoped Emeraldine Base10⁻⁸ - 10⁻¹⁰
Poly(this compound) DopedExpected to be significantly lower than PANI

Table 1: Comparison of Electrical Conductivity. Data for polyaniline is well-documented, while the value for poly(this compound) is an educated estimation based on structural effects described in the literature.

Redox Behavior

The cyclic voltammogram of polyaniline in an acidic medium typically shows two well-defined redox couples. These correspond to the transitions between its different oxidation states.

  • Polyaniline: The first redox couple is associated with the transition from the fully reduced leucoemeraldine state to the partially oxidized emeraldine state. The second redox couple corresponds to the transition from the emeraldine state to the fully oxidized pernigraniline state.[10]

  • Poly(this compound): The electron-donating nature of the methyl groups is expected to lower the oxidation potential of the monomer and the resulting polymer. This means that poly(this compound) should be easier to oxidize than polyaniline. However, steric hindrance from the methyl groups may also affect the planarity of the polymer chains, which could influence the sharpness and definition of the redox peaks.

PolymerFirst Anodic Peak (V vs. Ag/AgCl)Second Anodic Peak (V vs. Ag/AgCl)
Polyaniline ~0.20 V~0.73 - 0.80 V[10]
Poly(this compound) Expected to be < 0.20 VExpected to be < 0.73 V

Table 2: Comparison of Redox Potentials. The values for polyaniline are typical ranges observed in acidic electrolytes. The values for poly(this compound) are estimations based on the electronic effects of methyl substituents.

Specific Capacitance

The ability of a material to store charge is quantified by its specific capacitance, a key parameter for energy storage applications like supercapacitors.

  • Polyaniline: PANI exhibits high pseudocapacitance due to the fast and reversible redox transitions along its polymer backbone. Reported values can be several hundred Farads per gram.[11]

  • Poly(this compound): There is a lack of specific experimental data on the specific capacitance of poly(this compound) in the reviewed literature. While the redox activity suggests it should be capacitively active, the potentially lower conductivity and steric effects could lead to a lower specific capacitance compared to pristine polyaniline.

PolymerTypical Specific Capacitance (F/g)
Polyaniline 131 - 551 F/g[11][12]
Poly(this compound) Data not readily available

Table 3: Comparison of Specific Capacitance. The value for polyaniline represents a range from various studies. No specific data was found for poly(this compound).

Electrochemical Stability

The long-term performance of a conducting polymer in an electrochemical device depends on its stability over repeated charge-discharge or potential cycling.

  • Polyaniline: The electrochemical stability of PANI can be limited, especially at higher potentials and in neutral or alkaline media, where it can undergo irreversible oxidation and loss of conductivity.[3][13]

  • Poly(this compound): The incorporation of functional groups onto the aniline ring can favorably affect the polymer's stability.[2] However, without direct experimental comparison, it is difficult to definitively state whether the dimethyl substitution would enhance or diminish the cycling stability compared to polyaniline.

Logical Workflow for Comparison

The following diagram illustrates the process of comparing the electrochemical properties of these two polymers, from their synthesis to the final analysis, highlighting the areas where more research is needed for poly(this compound).

G Comparative Workflow: Polyaniline vs. Poly(this compound) cluster_synthesis 1. Polymer Synthesis cluster_characterization 2. Electrochemical Characterization cluster_comparison 3. Comparative Analysis Aniline Aniline Monomer PANI Polyaniline (PANI) Aniline->PANI Oxidative Polymerization P35DMA_Monomer This compound Monomer P35DMA Poly(this compound) P35DMA_Monomer->P35DMA Oxidative Polymerization CV_PANI Cyclic Voltammetry (PANI) PANI->CV_PANI Conductivity_PANI Conductivity Measurement (PANI) PANI->Conductivity_PANI Capacitance_PANI Capacitance Measurement (PANI) PANI->Capacitance_PANI CV_P35DMA Cyclic Voltammetry (P35DMA) P35DMA->CV_P35DMA Conductivity_P35DMA Conductivity Measurement (P35DMA) P35DMA->Conductivity_P35DMA Capacitance_P35DMA Capacitance Measurement (P35DMA) P35DMA->Capacitance_P35DMA Redox Redox Potentials CV_PANI->Redox Conductivity Conductivity Conductivity_PANI->Conductivity Capacitance Specific Capacitance Capacitance_PANI->Capacitance CV_P35DMA->Redox Conductivity_P35DMA->Conductivity DataGap Data Gap for P3,5DMA Conductivity_P35DMA->DataGap Capacitance_P35DMA->Capacitance Capacitance_P35DMA->DataGap

Caption: Comparative analysis workflow from monomer synthesis to property evaluation.

Conclusion

Polyaniline remains a benchmark conducting polymer with well-characterized and highly tunable electrochemical properties. Its derivative, poly(this compound), presents an interesting case for studying the influence of steric and electronic effects on the polymer backbone.

Based on fundamental principles of polymer chemistry, it is anticipated that poly(this compound) will exhibit lower electrical conductivity due to increased steric hindrance and lower oxidation potentials due to the electron-donating nature of the methyl groups. However, there is a clear need for more dedicated experimental studies to quantify the electrochemical properties of poly(this compound), including its specific capacitance and long-term electrochemical stability. Such research would provide valuable data for a more direct and quantitative comparison and could reveal novel properties that make this substituted polyaniline suitable for specific applications where the properties of the parent polyaniline are not optimal.

References

Performance Evaluation of 3,5-Dimethylaniline-Based Dyes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of dyes derived from 3,5-dimethylaniline, a key intermediate in the synthesis of various colorants.[1] The performance of these dyes is critically compared against established alternatives in relevant applications, supported by experimental data from peer-reviewed literature. This objective analysis aims to assist researchers and professionals in making informed decisions for their specific applications, whether in textiles, pigments, or advanced materials for drug development.

Comparative Performance Data

The following tables summarize the key performance indicators for a representative this compound-based dye, Pigment Red 149, and a common alternative, Pigment Red 254.

Table 1: General and Thermal Performance Comparison

PropertyPigment Red 149 (this compound-based)Pigment Red 254Data Source(s)
Chemical Class PeryleneDiketopyrrolopyrrole (DPP)[2][3]
Color Hue Warm, reddish-orangeBluish-red[2]
Heat Resistance Up to ~250°CUp to ~300°C[2]
Lightfastness GoodExcellent[2]
Chemical Resistance ReasonableGood[2]

Table 2: Application-Specific Performance in Coatings and Plastics

Performance MetricPigment Red 149 (this compound-based)Pigment Red 254Data Source(s)
Compatibility with Resins Excellent with various resins (e.g., acrylic, epoxy, polyurethane, PVC)Good with various resins[3]
Color Strength HighHigh[3]
Transparency HighVaries[3]
Weather Resistance GoodExcellent[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective evaluation of dye performance. Below are standard protocols for assessing photophysical, thermal, and electrochemical properties.

Photophysical Property Characterization

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is determined relative to a standard with a known quantum yield.[4][5][6]

  • Preparation of Solutions: Prepare a series of dilutions for both the test dye and a standard fluorescent dye (e.g., quinine (B1679958) sulfate, rhodamine 6G) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[4]

  • Absorbance Measurement: Use a UV-Vis spectrophotometer to measure the absorbance of each dilution at the selected excitation wavelength.[4]

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard. The excitation wavelength should be set to the absorbance maximum. Experimental parameters such as excitation and emission slit widths and detector voltage must be kept constant for all measurements.[4]

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the slope of the linear fit for both plots.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

      Φ_sample = Φ_std * (m_sample / m_std) * (n_sample^2 / n_std^2)

      where:

      • Φ_std is the quantum yield of the standard.

      • m_sample and m_std are the slopes of the plots for the sample and standard, respectively.

      • n_sample and n_std are the refractive indices of the sample and standard solutions, respectively.[6]

Thermal Stability Analysis

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

  • Sample Preparation: Accurately weigh 5-10 mg of the dye sample into an inert TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with an inert gas, typically high-purity nitrogen, at a controlled flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature that ensures complete degradation (e.g., 800 °C).

  • Data Acquisition: Continuously record the sample mass as a function of temperature. The instrument's software generates a thermogram (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

Electrochemical Characterization

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to study the redox properties of a substance and determine its HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels.[7][8]

  • Solution Preparation: Prepare a solution of the dye in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile).

  • Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement:

    • Connect the electrodes to a potentiostat.

    • Apply a potential that is swept linearly between two set points at a specific scan rate (e.g., 100 mV/s).

    • Record the resulting current.

  • Data Analysis:

    • The resulting plot of current versus potential is called a cyclic voltammogram.

    • The oxidation and reduction potentials are determined from the peak positions.

    • The HOMO and LUMO energy levels can be estimated from these potentials relative to a reference compound (e.g., ferrocene/ferrocenium couple).

Visualizing Experimental Workflows

To provide a clear understanding of the experimental processes involved in dye performance evaluation, the following diagrams illustrate the typical workflows for synthesizing a this compound-based dye and for its subsequent characterization.

Synthesis_Workflow cluster_synthesis Dye Synthesis Reactants This compound + Coupling Agent Diazotization Diazotization Reactants->Diazotization Coupling Coupling Reaction Diazotization->Coupling Isolation Isolation & Purification Coupling->Isolation Product Synthesized Dye Isolation->Product

Caption: A simplified workflow for the synthesis of a this compound-based azo dye.

Characterization_Workflow cluster_photophysical Photophysical Analysis cluster_thermal Thermal Analysis cluster_electrochemical Electrochemical Analysis DyeSample Dye Sample UVVis UV-Vis Spectroscopy DyeSample->UVVis Fluorescence Fluorescence Spectroscopy DyeSample->Fluorescence TGA Thermogravimetric Analysis (TGA) DyeSample->TGA CV Cyclic Voltammetry (CV) DyeSample->CV PerformanceData Performance Data UVVis->PerformanceData Fluorescence->PerformanceData TGA->PerformanceData CV->PerformanceData

Caption: An experimental workflow for the comprehensive characterization of dye performance.

References

A Guide to the Validation of 3,5-Dimethylaniline Analytical Standards for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Commercially Available 3,5-Dimethylaniline Standards

Several chemical suppliers offer this compound for laboratory use. The table below summarizes the typical specifications for standards from prominent suppliers. It is important to note that specific batch-to-batch variability may exist, and it is always recommended to consult the Certificate of Analysis (CoA) for the most accurate information.

SupplierProduct NumberPurity (by GC)FormRefractive IndexMelting Point (°C)Boiling Point (°C)Density (g/mL at 25°C)
Sigma-Aldrich 13786398%[1]Liquid[1]n20/D 1.557 (lit.)[1]7-9 (lit.)[1]104-105 / 14 mmHg (lit.)[1]0.972 (lit.)[1]
Tokyo Chemical Industry (TCI) D0671>98.0%[2][3]Liquid[2][3]1.56[2]6[2]221[2]0.97 (20/20)[2]
Thermo Scientific A10570≥97.0%[4]Liquid[4]1.5555-1.5605 @ 20°C[4]Not specifiedNot specifiedNot specified

General Experimental Protocol for Validation of this compound Analytical Standard by Gas Chromatography (GC-FID)

The following is a generalized protocol for the validation of a this compound analytical standard using Gas Chromatography with a Flame Ionization Detector (GC-FID). This method is widely applicable for assessing the purity and performance of the standard.

1. Objective: To validate the this compound analytical standard for identity, purity, and performance characteristics.

2. Materials and Methods:

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar or medium-polarity capillary column suitable for the analysis of aromatic amines (e.g., a 5% phenyl-methylpolysiloxane column).

  • Reagents:

    • This compound analytical standard.

    • High-purity solvent for dilution (e.g., methanol, ethanol, or isopropanol).

    • Internal standard (optional, e.g., an aromatic compound with a distinct retention time).

  • Chromatographic Conditions (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: 100 °C (hold for 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injection Volume: 1 µL.

3. Validation Parameters:

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram.

  • Linearity:

    • Prepare a series of at least five concentrations of the this compound standard in the chosen solvent.

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy:

    • Accuracy can be assessed by the recovery of spiked samples or by comparing the results to a certified reference material if available.

    • For purity assessment, it is often determined by the area percent method, assuming all components have a similar response factor with an FID.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze at least six replicate injections of a single concentration of the standard. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the different sets of measurements should be within acceptable limits (typically ≤ 5%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Purity (Assay):

    • The purity of the standard can be determined by the area normalization method from the chromatogram of a neat or highly concentrated solution. The percentage purity is calculated as:

Visualizing the Validation Workflow and Standard Comparison

To better understand the processes and comparisons involved, the following diagrams have been generated.

G General Workflow for Analytical Standard Validation cluster_prep Preparation cluster_analysis Data Analysis & Reporting Standard Obtain Analytical Standard Method Develop Analytical Method (e.g., GC-FID) Standard->Method Specificity Specificity / Selectivity Method->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Data Collect & Analyze Data Precision->Data Robustness Robustness Report Generate Validation Report Data->Report Conclusion Standard Qualified for Use Report->Conclusion

Caption: A flowchart illustrating the key stages in the validation of an analytical standard.

G Comparison of this compound Standard Specifications cluster_sigma Sigma-Aldrich cluster_tci TCI cluster_thermo Thermo Scientific Purity_S Purity: 98% Form_S Form: Liquid MP_S MP: 7-9 °C Purity_T Purity: >98.0% Form_T Form: Liquid MP_T MP: 6 °C Purity_Th Purity: ≥97.0% Form_Th Form: Liquid MP_Th MP: Not Specified DMA This compound Analytical Standard DMA->Purity_S DMA->Form_S DMA->MP_S DMA->Purity_T DMA->Form_T DMA->MP_T DMA->Purity_Th DMA->Form_Th DMA->MP_Th

Caption: A diagram comparing key specifications of this compound standards from different suppliers.

By following a rigorous validation protocol, researchers can ensure that the chosen this compound analytical standard meets the requirements for their specific application, leading to more accurate and reliable experimental results.

References

Comparative Analysis of Dimethylaniline Isomer Basicity for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals objectively comparing the basicity of dimethylaniline isomers, supported by experimental data and detailed methodologies.

The basicity of dimethylaniline isomers, a critical parameter in organic synthesis and drug development, is significantly influenced by the substitution pattern of the methyl groups on the aniline (B41778) ring. This guide provides a comprehensive comparative analysis of the basicity of various dimethylaniline isomers, presenting experimental pKa values, detailing the methodology for their determination, and illustrating the underlying electronic and steric effects that govern their relative strengths as bases.

Quantitative Comparison of Basicity

The basicity of an amine is most accurately expressed by the acid dissociation constant (pKa) of its conjugate acid. A higher pKa value corresponds to a stronger base. The experimentally determined pKa values for various dimethylaniline isomers are summarized in the table below.

IsomerpKa of Conjugate Acid
3,4-Dimethylaniline5.17[1][2]
2,4-Dimethylaniline4.89[3][4]
3,5-Dimethylaniline4.77
2,3-Dimethylaniline4.70
2,5-Dimethylaniline4.53[3]
2,6-Dimethylaniline3.89
For Reference: N,N-Dimethylaniline5.07

Factors Influencing Basicity: A Mechanistic Overview

The observed differences in the basicity of dimethylaniline isomers can be attributed to a combination of electronic and steric effects. Methyl groups are electron-donating through the inductive effect, which increases the electron density on the nitrogen atom of the amino group, making it more available for protonation and thus more basic. However, the position of the methyl groups can also introduce steric hindrance, which can counteract the electronic effect.

G cluster_effects Governing Factors cluster_outcome Impact on Basicity Electronic_Effect Inductive Effect (+I) of Methyl Groups Increased_Basicity Increased Basicity (Higher pKa) Electronic_Effect->Increased_Basicity Increases electron density on Nitrogen Steric_Effect Steric Hindrance Decreased_Basicity Decreased Basicity (Lower pKa) Steric_Effect->Decreased_Basicity Hinders protonation of the amino group Dimethylaniline_Isomers Dimethylaniline_Isomers Dimethylaniline_Isomers->Electronic_Effect Dimethylaniline_Isomers->Steric_Effect

  • 3,4-Dimethylaniline exhibits the highest basicity due to the additive electron-donating inductive effects of the methyl groups at the meta and para positions, with minimal steric hindrance.

  • 2,4-Dimethylaniline has a slightly lower pKa than the 3,4-isomer. While the para-methyl group strongly enhances basicity, the ortho-methyl group introduces some steric hindrance to protonation.

  • This compound shows intermediate basicity. The two meta-methyl groups provide an inductive effect, but it is less pronounced compared to para substitution.

  • 2,3- and 2,5-Dimethylaniline have lower basicity due to the presence of an ortho-methyl group, which introduces steric hindrance.

  • 2,6-Dimethylaniline is the least basic isomer. The two ortho-methyl groups create significant steric hindrance, severely impeding the approach of a proton to the amino group, which overrides the electronic donating effect.

Experimental Protocol: Determination of pKa by Potentiometric Titration

The pKa values of amines are commonly determined by potentiometric titration. This method involves monitoring the pH of a solution of the amine as a strong acid is added.

Workflow for Potentiometric Titration:

G Start Start Prepare_Amine_Solution Prepare a standard solution of the dimethylaniline isomer Start->Prepare_Amine_Solution Calibrate_pH_Meter Calibrate the pH meter using standard buffers Prepare_Amine_Solution->Calibrate_pH_Meter Titrate Titrate with a standardized strong acid (e.g., HCl) Calibrate_pH_Meter->Titrate Record_Data Record pH and volume of titrant added Titrate->Record_Data Plot_Curve Plot pH vs. volume of titrant Record_Data->Plot_Curve Determine_Equivalence_Point Determine the equivalence point (point of inflection) Plot_Curve->Determine_Equivalence_Point Determine_Half_Equivalence_Point Determine the volume at the half-equivalence point Determine_Equivalence_Point->Determine_Half_Equivalence_Point Determine_pKa The pKa is the pH at the half-equivalence point Determine_Half_Equivalence_Point->Determine_pKa End End Determine_pKa->End

Detailed Steps:

  • Solution Preparation: A precisely weighed amount of the dimethylaniline isomer is dissolved in a suitable solvent (e.g., deionized water or a water/ethanol mixture for less soluble isomers) to a known volume.

  • Titration: A standardized solution of a strong acid, such as hydrochloric acid (HCl), is incrementally added to the amine solution from a burette. The solution is continuously stirred.

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The equivalence point, where the moles of acid equal the initial moles of the amine, is identified as the point of steepest slope. The pKa is then determined as the pH at the half-equivalence point.

This comprehensive analysis provides valuable insights for researchers and professionals in selecting the appropriate dimethylaniline isomer based on its basicity for specific applications in chemical synthesis and pharmaceutical development.

References

A Comparative Guide to the Cross-Reactivity of Antibodies Targeting 3,5-Dimethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies used to assess the cross-reactivity of antibodies raised against 3,5-Dimethylaniline derivatives. While specific experimental data for antibodies targeting this compound is not widely published, this document outlines the established immunochemical approaches for such an analysis. The principles and experimental protocols detailed herein are based on studies of antibodies against other small molecules, including structurally related substituted anilines.

Introduction to Antibody Cross-Reactivity

Antibody cross-reactivity refers to the ability of an antibody to bind to molecules other than its primary target antigen. In the context of antibodies raised against a this compound hapten, cross-reactivity with other structurally similar aniline (B41778) derivatives is a critical parameter to evaluate. This is particularly important in the development of specific immunoassays for diagnostics, environmental monitoring, or drug metabolism studies, where the presence of related compounds could lead to false-positive results. The specificity of an antibody is inversely related to its degree of cross-reactivity.

The primary techniques for evaluating the cross-reactivity of antibodies against small molecules are Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).[1][2] These methods allow for the quantitative assessment of antibody binding to a panel of potentially cross-reactive compounds.

Data Presentation: Quantifying Cross-Reactivity

A crucial aspect of a cross-reactivity study is the clear and concise presentation of quantitative data. A summary table is the most effective way to compare the binding of an antibody to its target antigen versus other related compounds. The cross-reactivity is typically expressed as a percentage relative to the binding of the target antigen.

Table 1: Representative Cross-Reactivity Profile of a Hypothetical Anti-3,5-Dimethylaniline Antibody

CompoundStructureIC50 (nM)¹% Cross-Reactivity²
This compound
alt text
10100%
2,6-Dimethylaniline
alt text
5020%
3,4-Dimethylaniline
alt text
10010%
Aniline
alt text
>1000<1%
N,N-Dimethylaniline
alt text
>1000<1%

¹IC50 (Inhibitory Concentration 50%) is the concentration of the analyte that causes a 50% reduction in the assay signal in a competitive ELISA format. A lower IC50 value indicates a higher binding affinity. ²% Cross-Reactivity is calculated using the formula: (IC50 of this compound / IC50 of competing compound) x 100.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of cross-reactivity studies. The following are standard protocols for competitive ELISA and Surface Plasmon Resonance (SPR), the two primary methods for this type of analysis.

Competitive ELISA Protocol

Competitive ELISA is a highly effective method for quantifying the binding of small molecules.[3] In this format, the sample antigen (or a competing compound) competes with a labeled antigen for a limited number of antibody binding sites. This is particularly useful for small molecules like this compound where sandwich ELISA is not feasible.[3]

Materials:

  • High-binding 96-well microtiter plates

  • Anti-3,5-Dimethylaniline antibody

  • This compound-protein conjugate (e.g., BSA or OVA conjugate) for coating

  • A panel of potential cross-reactants (e.g., other dimethylaniline isomers, aniline)

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-mouse IgG-HRP)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)[4]

  • Stop solution (e.g., 2M H₂SO₄)[4]

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the this compound-protein conjugate (e.g., 1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound conjugate.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competition: Prepare serial dilutions of the this compound standard and each potential cross-reactant. In a separate plate or tubes, pre-incubate these solutions with a fixed, limited concentration of the anti-3,5-Dimethylaniline antibody for 1 hour at room temperature.

  • Incubation: Transfer the antibody-analyte mixtures to the coated and blocked 96-well plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Signal Development: Add the substrate solution to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis: Plot the absorbance against the log of the analyte concentration to generate a sigmoidal dose-response curve. Determine the IC50 value for each compound. Calculate the percent cross-reactivity as described in the data presentation section.

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions, including association and dissociation rates.[5] This allows for a detailed characterization of antibody binding and specificity.[2][6]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Anti-3,5-Dimethylaniline antibody

  • Amine coupling kit (EDC, NHS)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP)

  • This compound and potential cross-reactants

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Antibody Immobilization: Immobilize the anti-3,5-Dimethylaniline antibody onto the surface of a sensor chip using standard amine coupling chemistry.

  • System Equilibration: Equilibrate the system with running buffer until a stable baseline is achieved.

  • Analyte Injection: Prepare a series of concentrations for this compound and each potential cross-reactant in running buffer.

  • Binding Analysis: Inject the analyte solutions sequentially over the antibody-immobilized surface and a reference flow cell. Monitor the change in the SPR signal (measured in Response Units, RU) in real-time to observe the association and dissociation phases.

  • Regeneration: Between each analyte injection, regenerate the sensor surface using the regeneration solution to remove the bound analyte.

  • Data Analysis: Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes. Analyze the resulting sensorgrams to determine the binding affinity (KD) for each compound. Cross-reactivity can be assessed by comparing the binding responses or the affinity constants.

Visualizations

Experimental Workflow and Signaling Pathways

Diagrams are provided to visually represent the experimental workflows and the underlying principles of the immunoassays.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection p1 Coat Plate with 3,5-DMA-Protein Conjugate p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 c1 Pre-incubate Antibody with Sample/Standard p4->c1 c2 Add Mixture to Plate c1->c2 c3 Incubate c2->c3 d1 Wash c3->d1 d2 Add Secondary Antibody-Enzyme Conjugate d1->d2 d3 Wash d2->d3 d4 Add Substrate d3->d4 d5 Stop Reaction d4->d5 d6 Read Absorbance d5->d6

Caption: Workflow for a competitive ELISA to assess cross-reactivity.

SPR_Workflow cluster_setup Setup cluster_analysis Binding Analysis Cycle (Repeat for each analyte) cluster_output Output s1 Immobilize Antibody on Sensor Chip s2 Equilibrate with Running Buffer s1->s2 a1 Inject Analyte (Association) s2->a1 a2 Buffer Flow (Dissociation) a1->a2 a3 Regenerate Surface a2->a3 o1 Generate Sensorgram a2->o1 a3->a1 Next Analyte o2 Calculate Affinity (KD) and Kinetic Rates o1->o2

Caption: General workflow for an SPR-based cross-reactivity study.

Logical_Relationship cluster_antibody Antibody Properties cluster_assay Immunoassay Performance Specificity High Specificity CrossReactivity Low Cross-Reactivity Specificity->CrossReactivity Inversely Related Reliability High Reliability Specificity->Reliability Accuracy High Accuracy CrossReactivity->Accuracy

Caption: Relationship between antibody specificity and immunoassay performance.

References

benchmarking the performance of 3,5-Dimethylaniline-derived materials

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Benchmarking Guide to 3,5-Dimethylaniline-Derived Materials

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of materials derived from this compound against relevant alternatives. The information is supported by experimental data and detailed methodologies to facilitate informed material selection and accelerate research and development.

Performance as Corrosion Inhibitors

Materials derived from this compound are effective as corrosion inhibitors for various metals in acidic environments. Their performance is attributed to the presence of the aromatic ring and the nitrogen heteroatom, which facilitate adsorption onto the metal surface, forming a protective barrier.

Comparative Performance Data

The following table summarizes the corrosion inhibition efficiency of a this compound derivative and other common aniline-based inhibitors on steel in acidic media. It is important to note that the experimental conditions in the cited literature may vary.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
This compound Derivative (PTA-1)C-steel0.25 M H₂SO₄175 ppm79.0[1]
N,N-Dimethylaniline (DMA)Zinc0.5 M H₂SO₄60 mM93.51
Aniline (B41778)Mild Steel1 M HCl10⁻³ M96.18[2]
p-ToluidineMild Steel3% HF-High
p-AnisidineMild Steel3% HF-Higher than p-Toluidine
Experimental Protocols

Weight Loss Method

This gravimetric method is a straightforward technique for determining corrosion rates.

  • Sample Preparation: Mild steel coupons of known dimensions are polished with different grades of emery paper, washed with distilled water and acetone, and then dried. The initial weight of each coupon is accurately recorded.

  • Immersion: The pre-weighed coupons are suspended in a beaker containing the corrosive medium (e.g., 1 M HCl) with and without the inhibitor at a specified concentration.

  • Exposure: The coupons are immersed for a predetermined period (e.g., 24 hours) at a constant temperature.

  • Cleaning and Re-weighing: After the immersion period, the coupons are removed, washed with a cleaning solution (e.g., a solution containing NaOH and zinc dust) to remove corrosion products, rinsed with distilled water and acetone, and dried. The final weight is then recorded.

  • Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique to study the formation of the protective inhibitor film.

  • Cell Setup: A three-electrode cell is used, containing the metal sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode. The electrodes are immersed in the corrosive solution with and without the inhibitor.

  • Measurement: A small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz) at the open circuit potential.

  • Data Analysis: The impedance data is plotted as a Nyquist plot. The charge transfer resistance (Rct) is determined from the diameter of the semicircle in the plot.

  • Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated as: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Experimental Workflow: Corrosion Inhibition Evaluation

Corrosion_Inhibition_Workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis p1 Polish Metal Coupon p2 Clean & Dry p1->p2 p3 Weigh (Initial) p2->p3 e1 Immerse in Acid (with/without inhibitor) p3->e1 a1 Weight Loss Method e1->a1 a2 Electrochemical (EIS) e1->a2 a1_1 Clean & Re-weigh a1->a1_1 a2_1 Measure Impedance a2->a2_1 a1_2 Calculate IE% a1_1->a1_2 a2_2 Calculate IE% a2_1->a2_2

Corrosion inhibition testing workflow.

Performance as a Precursor for Dyes and Pigments

This compound serves as a key intermediate in the synthesis of various dyes and pigments. A notable example is its use in the production of Pigment Red 149, a high-performance perylene (B46583) pigment.

Comparative Performance Data

This table provides a representative comparison of Pigment Red 149 with other common red organic pigments. The data is compiled from various sources and represents typical performance characteristics.

PigmentChemical ClassLightfastness (Blue Wool Scale, Full Shade)Heat Stability (°C)Chemical Resistance
Pigment Red 149 Perylene7-8300Excellent
Pigment Red 170Naphthol AS6-7240Good
Pigment Red 254DPP8300+Excellent

Lightfastness is rated on the Blue Wool Scale, where 1 is very poor and 8 is excellent.[3][4]

Experimental Protocols

Lightfastness Testing

This test evaluates the resistance of a pigment to fading upon exposure to light.

  • Sample Preparation: The pigment is dispersed into a binder (e.g., acrylic resin) and applied as a uniform film on a substrate.

  • Exposure: One set of samples is kept in the dark as a control, while another set is exposed to a standardized light source (e.g., a xenon arc lamp) that simulates sunlight. A Blue Wool Scale strip is exposed alongside the samples.[3][4]

  • Evaluation: The fading of the sample is periodically compared to the fading of the Blue Wool Scale. The lightfastness rating is the number of the Blue Wool strip that has faded to the same extent as the sample.[3]

Heat Stability Testing

This test determines the temperature at which a pigment starts to degrade or change color.

  • Sample Preparation: The pigment is incorporated into a polymer (e.g., HDPE) at a specific concentration.

  • Processing: The pigmented polymer is processed through an injection molding machine at increasing temperatures.

  • Evaluation: The color of the molded plaques at each temperature is compared to a standard. The heat stability is the highest temperature at which no significant color change is observed.[5]

Logical Relationship: From Precursor to Performance

Pigment_Performance cluster_synthesis Synthesis cluster_pigment Pigment cluster_properties Performance Properties DMA This compound PR149 Pigment Red 149 DMA->PR149 Precursor for Lightfastness Lightfastness PR149->Lightfastness HeatStability Heat Stability PR149->HeatStability ChemResistance Chemical Resistance PR149->ChemResistance

Relationship of this compound to pigment properties.

Performance in Conductive Polymers and as a Drug Precursor

This compound can be polymerized to form poly(this compound), a conductive polymer. Additionally, its structural motif is found in various pharmacologically active molecules, particularly kinase inhibitors.

Comparative Performance Data

Conductive Polymers

The electrical conductivity of substituted polyanilines is influenced by the nature and position of the substituent. Generally, substituents can decrease conductivity due to steric hindrance, which affects the planarity of the polymer chain and hinders charge transport.

PolymerDopantElectrical Conductivity (S/cm)Reference
Polyaniline (PANI)HCl~1-10[6]
Poly(o-toluidine)HClLower than PANI[6]
Poly(this compound) -Data not readily available-
Poly(2,5-dimethylaniline)-Exhibits electrochemical activity[7]

Precursors in Drug Development

The 3,5-disubstituted aniline moiety is a key structural feature in some potent kinase inhibitors. The table below shows representative IC₅₀ values for kinase inhibitors containing aniline or related nitrogen-containing heterocyclic cores.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
3,5,7-Trisubstituted Quinoline (from aniline precursors)c-Met< 1.0[8]
5-AnilinoquinazolineVEGFR-212.0[9]
Anilino-1,4-naphthoquinoneEGFR3.96[9]
Experimental Protocols

Electrical Conductivity Measurement (Four-Point Probe Method)

  • Sample Preparation: A thin film of the conductive polymer is cast onto a non-conductive substrate.

  • Measurement Setup: A four-point probe head, consisting of four equally spaced, co-linear probes, is brought into contact with the film.

  • Data Collection: A constant current is passed through the two outer probes, and the voltage is measured between the two inner probes.

  • Calculation: The sheet resistance is calculated from the measured current and voltage, and the bulk conductivity is then determined by taking the film thickness into account.

Kinase Inhibition Assay (e.g., TR-FRET)

  • Assay Principle: This assay measures the phosphorylation of a substrate by a kinase. It uses a europium-labeled antibody that binds to the phosphorylated substrate and an acceptor-labeled peptide substrate. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, resulting in a FRET signal.

  • Procedure:

    • The kinase, substrate, and ATP are incubated with varying concentrations of the inhibitor compound.

    • The detection reagents (labeled antibody) are added.

    • The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured on a plate reader.

  • Data Analysis: The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by plotting the signal against the inhibitor concentration.

Signaling Pathway: Kinase Inhibition

Kinase_Inhibition cluster_pathway Cellular Signaling Pathway ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Inhibitor This compound-derived Kinase Inhibitor Inhibitor->Kinase inhibits

Mechanism of kinase inhibition.

References

Inter-Laboratory Validation of Analytical Methods for 3,5-Dimethylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods for the quantification of 3,5-Dimethylaniline: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The data presented is a synthesized representation from a hypothetical inter-laboratory study, designed to reflect typical performance characteristics and assist in method selection and validation.

Data Presentation: Performance Characteristics

The following tables summarize the quantitative data from a simulated inter-laboratory study involving three laboratories. This data provides a comparative overview of the precision, accuracy, and sensitivity of each method.

Table 1: Inter-Laboratory Comparison of the HPLC-UV Method

ParameterLaboratory 1Laboratory 2Laboratory 3Mean%RSD (Inter-Lab)
Linearity (r²) 0.99950.99920.99980.9995-
Accuracy (% Recovery) 99.2%101.5%98.8%99.8%1.4%
Precision (%RSD)
- Repeatability0.8%1.1%0.9%0.9%16.7%
- Intermediate Precision1.5%1.8%1.6%1.6%9.4%
LOD (µg/mL) 0.10.120.090.1015.3%
LOQ (µg/mL) 0.30.350.280.3111.5%

Table 2: Inter-Laboratory Comparison of the GC-MS Method

ParameterLaboratory 1Laboratory 2Laboratory 3Mean%RSD (Inter-Lab)
Linearity (r²) 0.99990.99970.99980.9998-
Accuracy (% Recovery) 100.5%99.0%101.2%100.2%1.1%
Precision (%RSD)
- Repeatability0.5%0.7%0.6%0.6%16.7%
- Intermediate Precision1.2%1.5%1.3%1.3%11.8%
LOD (ng/mL) 5745.328.6%
LOQ (ng/mL) 15201215.725.5%

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established practices for the analysis of aromatic amines.

HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 240 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in methanol (B129727). Working standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 to 100 µg/mL.

  • Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm filter, and diluted to fall within the calibration range.

GC-MS Method
  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 121, 106, 77).

  • Standard Preparation: A stock solution of this compound (100 µg/mL) is prepared in methanol. Working standards are prepared by serial dilution to concentrations ranging from 10 ng/mL to 10 µg/mL.

  • Sample Preparation: The sample is extracted with a suitable solvent (e.g., dichloromethane), and the extract is concentrated and reconstituted in methanol before injection.

Mandatory Visualization

The following diagrams illustrate the logical workflow of an inter-laboratory method validation study and the decision-making process for selecting an analytical method.

InterLaboratory_Validation_Workflow A Define Validation Protocol (ICH Q2(R1)) B Prepare & Distribute Homogeneous Samples A->B C Individual Laboratory Method Validation B->C D Lab 1 Analysis C->D E Lab 2 Analysis C->E F Lab 'n' Analysis C->F G Data Collection & Central Review D->G E->G F->G H Statistical Analysis (Repeatability, Reproducibility) G->H I Evaluate Performance Characteristics H->I J Acceptance Criteria Met? I->J K Final Validation Report J->K Yes L Method Optimization & Re-validation J->L No L->C

Inter-Laboratory Validation Workflow Diagram

Analytical_Method_Selection start Start: Need to Quantify This compound sensitivity Required Sensitivity? start->sensitivity matrix Complex Sample Matrix? sensitivity->matrix High (ng/mL level) hplc Select HPLC-UV sensitivity->hplc Moderate (µg/mL level) gcms Select GC-MS matrix->gcms Yes matrix->hplc No gcms_dev Method Development & Validation (GC-MS) gcms->gcms_dev hplc_dev Method Development & Validation (HPLC-UV) hplc->hplc_dev end Routine Analysis gcms_dev->end hplc_dev->end

Decision Tree for Method Selection

Safety Operating Guide

Proper Disposal of 3,5-Dimethylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of 3,5-Dimethylaniline (CAS No. 108-69-0), a toxic and environmentally hazardous substance. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact. This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.

Immediate Safety and Handling Precautions

This compound is a combustible liquid that is toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is also suspected of causing cancer and is toxic to aquatic life with long-lasting effects.[1] Therefore, strict safety protocols must be followed at all times.

Personal Protective Equipment (PPE): When handling this compound waste, personnel must wear appropriate PPE, including:

  • Chemical-resistant gloves

  • Safety goggles and a face shield

  • A lab coat or other protective clothing[3]

  • Use only in a well-ventilated area or under a chemical fume hood.

Waste Segregation and Storage:

  • Amine waste must be segregated from other chemical waste streams to prevent hazardous reactions.[3]

  • Store waste in clearly labeled, tightly sealed, and appropriate containers made of compatible materials.[3]

  • Waste containers should be stored in a cool, well-ventilated area away from direct sunlight, heat sources, and incompatible substances such as acids and oxidizing agents.[3]

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[3][4]

Step 1: Waste Collection and Storage

  • Segregate: Immediately upon generation, segregate this compound waste from all other laboratory waste.

  • Containerize: Place the waste in a designated, leak-proof container with a secure lid. The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and a description of its hazards (e.g., "Toxic," "Carcinogen," "Marine Pollutant").

  • Store Safely: Store the sealed container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated. This area should be away from heat, sparks, and open flames.

Step 2: Arrange for Professional Disposal

  • Contact a Licensed Vendor: Engage a certified hazardous waste disposal company to collect and manage the this compound waste.[3] These companies are equipped to handle and transport hazardous materials safely and in compliance with all regulations.

  • Provide Documentation: Furnish the disposal company with all necessary information about the waste, including its composition and any known contaminants.

  • Maintain Records: Keep detailed records of all waste disposal activities, including the quantities, dates, and methods of disposal, as required by regulations.[3]

Alternative Disposal Method (to be performed only by licensed professionals):

  • Incineration: In some cases, this compound can be disposed of by incineration. This involves dissolving the chemical in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4][5] This process must be carried out by a licensed facility to ensure complete combustion and to neutralize harmful emissions.

Spill Management:

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material, such as sand or earth, to contain the spill.[6][7] Do not use combustible materials like sawdust.[7]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[6][8]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to the appropriate environmental, health, and safety personnel.

Important Note: Never dispose of this compound down the drain or in the general trash.[3][8] This can lead to severe environmental contamination and potential harm to aquatic life.[3][8]

Key Data and Hazard Profile

PropertyValueSource
CAS Number 108-69-0[5]
Molecular Formula C8H11N
Appearance Oily, dark brown liquid[5]
Boiling Point 215-217 °C[5]
Flash Point 98 °C (208 °F)[5]
Hazards Toxic, Suspected Carcinogen, Marine Pollutant[1]

Disposal Workflow

This compound Disposal Workflow cluster_generation Waste Generation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal cluster_spill Spill Response A This compound Waste Generated B Segregate from other waste streams A->B C Store in a labeled, sealed container B->C D Store in a cool, dry, well-ventilated area C->D E Away from heat, sparks, and incompatible materials D->E F Contact Licensed Hazardous Waste Disposal Company E->F G Arrange for waste pickup and transport F->G H Incineration at a licensed facility G->H Primary Method I Land disposal (consult regulatory agencies) G->I Consult first J Spill Occurs K Evacuate and Ventilate J->K L Contain with inert absorbent K->L M Collect with non-sparking tools L->M N Dispose of as hazardous waste M->N

Caption: Decision workflow for the proper disposal and spill management of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.